molecular formula C49H67N8O8PSi B12379679 DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

货号: B12379679
分子量: 955.2 g/mol
InChI 键: RQXRLANMGPTUJP-GSIJBROZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite is a useful research compound. Its molecular formula is C49H67N8O8PSi and its molecular weight is 955.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C49H67N8O8PSi

分子量

955.2 g/mol

IUPAC 名称

N'-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C49H67N8O8PSi/c1-33(2)57(34(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(59-10)25-21-36)37-22-26-39(60-11)27-23-37)63-46(43(42)65-67(12,13)48(5,6)7)56-32-51-41-44(56)53-47(54-45(41)58)52-31-55(8)9/h14-16,18-27,31-34,40,42-43,46H,17,29-30H2,1-13H3,(H,53,54,58)/b52-31+/t40-,42?,43+,46-,66?/m1/s1

InChI 键

RQXRLANMGPTUJP-GSIJBROZSA-N

手性 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

规范 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a critical reagent in the solid-phase synthesis of RNA oligonucleotides. The dimethylformamidine (dmf) protecting group on the guanine base is notable for its lability, allowing for rapid deprotection protocols, which is particularly advantageous for the synthesis of sensitive or complex RNA molecules.

This document outlines a representative multi-step synthesis, including detailed experimental protocols derived from established methodologies for analogous compounds. It also covers purification strategies and expected analytical data for the final product and key intermediates.

I. Overall Synthetic Strategy

The synthesis of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite is a multi-step process that begins with the commercially available nucleoside, guanosine. The key transformations involve the sequential protection of the hydroxyl and exocyclic amine functionalities, followed by the final phosphitylation of the 3'-hydroxyl group. The general synthetic pathway is illustrated below.

Synthesis_Workflow Guanosine Guanosine Step1 5'-O-DMT Protection Guanosine->Step1 Intermediate1 5'-O-DMT-Guanosine Step1->Intermediate1 Step2 N2-dmf Protection Intermediate1->Step2 Intermediate2 5'-O-DMT-N2-dmf-Guanosine Step2->Intermediate2 Step3 2'-O-TBDMS Protection Intermediate2->Step3 Intermediate3 5'-O-DMT-2'-O-TBDMS- N2-dmf-Guanosine Step3->Intermediate3 Step4 3'-O-Phosphitylation Intermediate3->Step4 FinalProduct DMT-2'-O-TBDMS-G(dmf) -CE-phosphoramidite Step4->FinalProduct

Caption: Overall workflow for the synthesis of the target phosphoramidite.

II. Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical transformations for nucleoside modifications. Researchers should adapt these methods as necessary based on their laboratory conditions and scale.

Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-guanosine
  • Materials:

    • Guanosine

    • Anhydrous Pyridine

    • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Methanol (MeOH)

  • Procedure:

    • Guanosine is rendered anhydrous by co-evaporation with anhydrous pyridine.

    • The dried guanosine is dissolved in anhydrous pyridine.

    • DMT-Cl (typically 1.1-1.3 equivalents) is added portion-wise at 0 °C with stirring.

    • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched with methanol and the solvent is removed under reduced pressure.

    • The residue is redissolved in DCM and washed with saturated aqueous NaHCO₃.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

    • The crude product is purified by silica gel column chromatography.

Step 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N2-(dimethylformamidine)-guanosine
  • Materials:

    • 5'-O-DMT-guanosine

    • Anhydrous Pyridine

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Procedure:

    • The 5'-O-DMT-guanosine is dried by co-evaporation with anhydrous pyridine.

    • The dried starting material is dissolved in anhydrous pyridine.

    • DMF-DMA (typically 2-3 equivalents) is added, and the mixture is stirred at room temperature for 18-24 hours.

    • The reaction progress is monitored by TLC.

    • Once the reaction is complete, the solvent is evaporated to dryness.

    • The residue is co-evaporated with toluene to remove residual pyridine.

    • The crude product is purified by silica gel column chromatography.

Step 3: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N2-(dimethylformamidine)-guanosine
  • Materials:

    • 5'-O-DMT-N2-dmf-guanosine

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Pyridine

    • Silver nitrate (AgNO₃)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • DCM

    • Saturated aqueous NaHCO₃

  • Procedure:

    • The starting nucleoside is dried by co-evaporation with anhydrous pyridine.

    • The dried material is dissolved in a mixture of anhydrous pyridine and THF.

    • AgNO₃ (typically 1.4 equivalents) is added, and the mixture is stirred in the dark.[1][2]

    • TBDMS-Cl (typically 1.5-2.5 equivalents) is added, and the reaction is stirred at room temperature for 8-12 hours.[1][2]

    • The reaction is monitored by TLC for the formation of the 2'- and 3'-O-TBDMS isomers.

    • The reaction is quenched by pouring it into a saturated aqueous solution of NaHCO₃.

    • The mixture is extracted with DCM. The organic layers are combined, dried over Na₂SO₄, and concentrated.

    • The residue is purified by silica gel column chromatography to separate the desired 2'-O-TBDMS isomer from the 3'-O-TBDMS isomer and other impurities.

Step 4: Synthesis of this compound
  • Materials:

    • 5'-O-DMT-2'-O-TBDMS-N2-dmf-guanosine

    • Anhydrous Dichloromethane (DCM)

    • N,N-Diisopropylethylamine (DIPEA)

    • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Procedure:

    • The protected nucleoside is dried under high vacuum.

    • The dried material is dissolved in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

    • DIPEA (typically 4-5 equivalents) is added to the solution.[3]

    • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (typically 1.5-2.0 equivalents) is added dropwise at room temperature.[1][3][4]

    • The reaction is stirred at room temperature for 2-4 hours and monitored by ³¹P NMR spectroscopy or TLC.

    • Upon completion, the reaction mixture is diluted with DCM and washed with saturated aqueous NaHCO₃ and brine.

    • The organic layer is dried over Na₂SO₄, filtered, and concentrated.

    • The crude phosphoramidite is purified by silica gel column chromatography.

III. Purification Strategy

Purification at each step is crucial for obtaining a high-purity final product. The primary method employed is silica gel column chromatography.

Purification_Workflow Crude Crude Reaction Mixture Load Load onto Silica Gel Column Crude->Load Elute Elute with Solvent Gradient (e.g., Hexane/EtOAc or DCM/MeOH + 0.5% Triethylamine) Load->Elute Fractions Collect Fractions Elute->Fractions TLC Analyze Fractions by TLC Fractions->TLC Pool Pool Pure Fractions TLC->Pool Evaporate Evaporate Solvent Pool->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: General workflow for purification by silica gel chromatography.

  • General Considerations: A small amount of a tertiary amine base (e.g., triethylamine or pyridine, ~0.5-2% v/v) is often added to the eluent to prevent the degradation of acid-sensitive groups like the DMT group on the silica gel.

  • Intermediate Purifications: Gradients of methanol in dichloromethane or ethyl acetate in hexanes are commonly used. The specific gradient will depend on the polarity of the intermediate.

  • Final Product Purification: The final phosphoramidite is typically purified using a gradient of ethyl acetate in hexanes, containing triethylamine. The product is usually isolated as a white foam.

IV. Data Presentation

Table 1: Summary of Synthetic Steps and Representative Yields
StepTransformationStarting MaterialKey ReagentsRepresentative Yield (%)
15'-O-DMT ProtectionGuanosineDMT-Cl, Pyridine85-95
2N2-dmf Protection5'-O-DMT-GuanosineDMF-DMA, Pyridine80-90
32'-O-TBDMS Protection5'-O-DMT-N2-dmf-GuanosineTBDMS-Cl, AgNO₃50-65 (of 2'-isomer)
43'-O-Phosphitylation5'-O-DMT-2'-O-TBDMS-N2-dmf-Guanosine(iPr₂N)₂P(O)CECl, DIPEA85-95

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Table 2: Expected Analytical Data for this compound
AnalysisExpected Results
Appearance White to off-white foam/powder
Molecular Formula C₄₉H₆₇N₈O₈PSi
Molecular Weight 955.16 g/mol [5][6]
³¹P NMR Two signals around δ 149-151 ppm (due to diastereomers)
¹H NMR Characteristic signals for DMT (δ 6.8-7.5 ppm), dmf (δ ~8.6 ppm), ribose protons, TBDMS (δ 0.0-0.9 ppm), cyanoethyl, and diisopropyl groups.
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z ~956.2
Purity (HPLC) ≥98%

V. Concluding Remarks

The synthesis of this compound is a well-established though meticulous process. The success of the synthesis relies on the careful exclusion of moisture and the efficiency of the purification steps to remove isomeric byproducts and other impurities. The use of the dmf protecting group offers significant advantages in the subsequent stages of RNA synthesis and deprotection. This guide provides a solid foundation for researchers to produce this valuable reagent for their work in the expanding field of oligonucleotide therapeutics and diagnostics.

References

The Cornerstone of RNA Synthesis: A Technical Guide to DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and therapeutic development, the precise chemical synthesis of RNA oligonucleotides is paramount. At the heart of this process lies a critical building block: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite . This complex molecule is a highly specialized nucleoside phosphoramidite, meticulously designed for its role in the automated solid-phase synthesis of RNA. This in-depth technical guide elucidates the multifaceted role of this phosphoramidite, providing detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their pursuit of novel RNA-based therapeutics and research tools.

Core Components and Their Strategic Roles

The efficacy of this compound in RNA synthesis is a direct result of the specific functions of its constituent chemical moieties. Each group is strategically placed to ensure high coupling efficiency, prevent unwanted side reactions, and allow for controlled deprotection, ultimately leading to the successful synthesis of high-fidelity RNA sequences.

Table 1: Functional Breakdown of this compound

ComponentChemical NameFunction in RNA Synthesis
DMT 4,4'-DimethoxytritylA bulky, acid-labile protecting group for the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next nucleotide. The lipophilic nature of the DMT group also aids in the purification of the final oligonucleotide product.
2'-O-TBDMS 2'-O-tert-butyldimethylsilylA robust silyl ether protecting group for the 2'-hydroxyl group of the ribose. This is crucial for RNA synthesis to prevent unwanted reactions and degradation at this position during the synthesis cycle. It is stable to the acidic conditions used for DMT removal and is typically removed in the final deprotection step using a fluoride source.[1]
G(dmf) N2-dimethylformamidyl-guanineThe guanine nucleobase with a dimethylformamidine (dmf) protecting group on its exocyclic amine. This group prevents side reactions at the nucleobase during oligonucleotide synthesis and is removed during the final deprotection step.[2]
CE-phosphoramidite 3'-O-(β-cyanoethyl)-N,N-diisopropylphosphoramiditeThe reactive phosphite triester moiety at the 3'-hydroxyl position. The cyanoethyl (CE) group protects the phosphorus, and the diisopropylamino group makes the phosphoramidite stable for storage but highly reactive upon activation during the coupling step of the synthesis cycle.

The Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides on a solid support is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The process, which occurs in the 3' to 5' direction, is comprised of four key chemical steps:

  • Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group. This is typically achieved using a solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.

  • Coupling: The activated phosphoramidite, in this case, this compound, is then coupled to the free 5'-hydroxyl group of the growing RNA chain. This reaction is catalyzed by an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[2]

  • Capping: To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, a capping step is performed. This involves the acetylation of the unreacted hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester linkage. This is typically accomplished using a solution of iodine in the presence of water and a weak base like pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

RNA_Synthesis_Cycle cluster_cycle Solid-Phase RNA Synthesis Cycle Start Start Detritylation Detritylation Start->Detritylation Expose 5'-OH Coupling Coupling Detritylation->Coupling Add Activated Phosphoramidite Capping Capping Coupling->Capping Block Unreacted 5'-OH Oxidation Oxidation Capping->Oxidation Stabilize Linkage Elongation Elongation Oxidation->Elongation Cycle Complete Elongation->Detritylation Continue Synthesis End End Elongation->End Final Nucleotide Chemical_Structure cluster_mol This compound R Ribose G Guanine (dmf) R->G 1' Position TBDMS 2'-O-TBDMS R->TBDMS 2' Position CE_Phos 3'-CE-Phosphoramidite R->CE_Phos 3' Position DMT 5'-DMT DMT->R 5' Position

References

An In-depth Technical Guide to the Mechanism of Action of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a key building block in the chemical synthesis of RNA oligonucleotides. This document details the role of each chemical moiety, presents quantitative data on reaction parameters, outlines detailed experimental protocols, and provides visual representations of the underlying chemical processes.

Core Principles of Phosphoramidite Chemistry

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process that sequentially adds nucleotide units to a growing chain, which is typically anchored to a solid support. This method, first introduced in the early 1980s, has become the gold standard due to its high coupling efficiency and amenability to automation.[1] The overall synthesis proceeds in the 3' to 5' direction and involves four key steps in each cycle: detritylation, coupling, capping, and oxidation.

The specific phosphoramidite, this compound, is a protected ribonucleoside building block designed for solid-phase RNA oligonucleotide synthesis.[2] Each component of this molecule plays a critical role in ensuring the fidelity and efficiency of the synthesis process.

The Molecular Architecture and its Functional Significance

The structure of this compound is meticulously designed with a series of protecting groups to control the reactivity of the guanosine nucleoside during the synthesis cycle.

  • 5'-Dimethoxytrityl (DMT) Group: This bulky group protects the 5'-hydroxyl function of the ribose sugar. Its acid-labile nature allows for its selective removal at the beginning of each synthesis cycle, providing a free hydroxyl group for the subsequent coupling reaction.[]

  • 2'-O-tert-butyldimethylsilyl (TBDMS) Group: The TBDMS group protects the 2'-hydroxyl of the ribose. This is crucial in RNA synthesis to prevent unwanted side reactions and chain cleavage. The TBDMS group is stable to the acidic conditions of detritylation and the basic conditions of nucleobase deprotection, and it is typically removed in a final, dedicated desilylation step using a fluoride source.[2]

  • N2-dimethylformamidine (dmf) Group: This group protects the exocyclic amine of the guanine base. The dmf group is labile under milder basic conditions compared to other protecting groups like isobutyryl (iBu), facilitating faster deprotection of the final oligonucleotide, which is particularly beneficial for sensitive sequences.[4]

  • 3'-Cyanoethyl (CE) Phosphoramidite Group: This is the reactive moiety that enables the formation of the phosphite triester linkage between the incoming phosphoramidite and the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group protects the phosphorus from unwanted side reactions and is removed at the end of the synthesis.[]

Below is a DOT script for a diagram illustrating the structure of this compound.

G cluster_G This compound G Guanine Ribose Ribose G->Ribose N-glycosidic bond P Phosphoramidite Ribose->P 3'-O-linkage CE CE P->CE P-O-protection iPr2N N(iPr)2 P->iPr2N dmf dmf dmf->G N2-protection DMT DMT DMT->Ribose 5'-O-protection TBDMS TBDMS TBDMS->Ribose 2'-O-protection

Caption: Molecular structure of this compound.

The Oligonucleotide Synthesis Cycle: A Step-by-Step Mechanism

The addition of a single guanosine nucleotide using this compound involves a four-step cycle.

Step 1: Detritylation

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the solid-support-bound oligonucleotide. This is typically achieved by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

Step 2: Coupling

The this compound is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[5][6] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage. The steric hindrance from the 2'-TBDMS group can reduce coupling efficiency, necessitating longer coupling times or more potent activators compared to DNA synthesis.[5]

Step 3: Capping

To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically done using a mixture of acetic anhydride and a catalyst like N-methylimidazole (NMI). This step ensures that only the correctly elongated chains can participate in the subsequent synthesis cycles.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a mixture of water and pyridine.

The following DOT script visualizes the oligonucleotide synthesis cycle.

Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Blocks Unreacted Chains Oxidation->Detritylation Stabilizes Backbone Ready for next cycle

Caption: The four-step oligonucleotide synthesis cycle.

Quantitative Data and Reaction Parameters

The efficiency of each step in the synthesis cycle is critical for the overall yield and purity of the final oligonucleotide. The following tables summarize key quantitative data for the use of TBDMS-protected phosphoramidites.

Table 1: Coupling Efficiency with Different Activators

ActivatorConcentrationCoupling TimeCoupling Efficiency
1H-Tetrazole0.45 M10-15 minutes>97%[5]
5-Ethylthio-1H-tetrazole (ETT)0.25 M12 minutes>97%[5]
5-Benzylthio-1H-tetrazole (BTT)0.3 M3 minutes>97%[5]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.0 MVariableHigh

Table 2: Typical Deprotection Conditions

Protecting GroupReagentTemperatureTimeNotes
dmf (on Guanine)Ammonium Hydroxide55°C2 hoursFaster than iBu-dG deprotection.[4]
dmf (on Guanine)Ammonium Hydroxide65°C1 hour[4]
dmf (on Guanine)AMA (Ammonium hydroxide/40% Methylamine 1:1)65°C10 minutesUltra-fast deprotection.[7]
TBDMS (on 2'-OH)Triethylamine trihydrofluoride (TEA·3HF) in NMP/TEA65°C0.5 - 1.5 hours[8]
TBDMS (on 2'-OH)Tetrabutylammonium fluoride (TBAF) in THFRoom Temp.8 - 24 hours[8]

Experimental Protocols

The following is a generalized, step-by-step protocol for the automated synthesis of RNA using this compound. Specific parameters may need to be optimized based on the synthesizer and the sequence being synthesized.

Reagent Preparation
  • Phosphoramidites: Prepare 0.1 M solutions of DMT-2'-O-TBDMS protected A, C, G(dmf), and U phosphoramidites in anhydrous acetonitrile.

  • Activator: Prepare a 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or a 0.3 M solution of 5-benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile.

  • Capping Reagents:

    • Cap A: Acetic anhydride/2,6-lutidine/THF.

    • Cap B: 16% N-Methylimidazole in THF.

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

Automated Synthesis Cycle (1 µmol scale)
  • Detritylation: Treat the solid support with the deblocking solution for 60-120 seconds. Wash with anhydrous acetonitrile.

  • Coupling: Deliver the activated this compound solution to the synthesis column. Allow a coupling time of 3-12 minutes depending on the activator used (see Table 1). Wash with anhydrous acetonitrile.

  • Capping: Treat the support with a mixture of Cap A and Cap B for 30-60 seconds. Wash with anhydrous acetonitrile.

  • Oxidation: Treat the support with the oxidizer solution for 30-60 seconds. Wash with anhydrous acetonitrile.

  • Repeat the cycle for each subsequent nucleotide in the sequence.

Cleavage and Deprotection
  • Cleavage from Support and Base/Phosphate Deprotection:

    • For fast deprotection, treat the solid support with a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1 v/v) at 65°C for 10-30 minutes.[9]

    • Alternatively, for standard deprotection, use concentrated ammonium hydroxide at 55°C for 2 hours.[4]

  • TBDMS Group Removal (Desilylation):

    • After evaporation of the cleavage solution, dissolve the residue in a mixture of N-methylpyrrolidone (NMP), triethylamine (TEA), and triethylamine trihydrofluoride (TEA·3HF).

    • Heat the solution at 65°C for 1.5 hours.[8]

  • Purification: The crude oligonucleotide can be purified by various methods, including HPLC or gel electrophoresis.

The following DOT script illustrates the experimental workflow.

Workflow cluster_synthesis Automated Synthesis cluster_deprotection Post-Synthesis Processing Start Start with Solid Support Cycle Synthesis Cycle (Detritylation, Coupling, Capping, Oxidation) Start->Cycle Cycle->Cycle Repeat for each nucleotide End_Synthesis Elongated Protected Oligo on Support Cycle->End_Synthesis Cleavage Cleavage and Base/Phosphate Deprotection End_Synthesis->Cleavage Desilylation TBDMS Removal Cleavage->Desilylation Purification Purification (e.g., HPLC) Desilylation->Purification Final_Product Purified RNA Oligonucleotide Purification->Final_Product

Caption: Experimental workflow from synthesis to purified RNA.

Conclusion

This compound is a highly effective and versatile building block for the automated chemical synthesis of RNA oligonucleotides. Its carefully chosen protecting groups, including the acid-labile DMT, the fluoride-labile TBDMS, and the fast-deprotecting dmf group, allow for a controlled and efficient synthesis process. By understanding the mechanism of action of each component and optimizing the reaction parameters for each step of the synthesis cycle, researchers can reliably produce high-quality RNA molecules for a wide array of applications in research, diagnostics, and therapeutics.

References

A Comprehensive Technical Guide to DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a critical building block in the chemical synthesis of RNA. This document details its chemical properties, provides a list of suppliers, and outlines detailed experimental protocols for its use in solid-phase oligonucleotide synthesis.

Chemical Identity and Properties

This compound is a protected ribonucleoside phosphoramidite used for the incorporation of guanosine residues into synthetic RNA oligonucleotides. The various protecting groups serve specific functions during the synthesis process: the dimethoxytrityl (DMT) group protects the 5'-hydroxyl, the tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl, the dimethylformamidine (dmf) group protects the exocyclic amine of guanine, and the cyanoethyl (CE) group protects the phosphite triester.[1][2]

PropertyValueReference
CAS Number 149559-87-5[1][3][4][5]
Molecular Formula C₄₉H₆₇N₈O₈PSi[1][3][5]
Molecular Weight 955.16 g/mol [1][3][5]
Appearance White to light yellow powder[1]
Purity ≥98.0% (HPLC)[1]
Storage Conditions -20°C in a dry, inert atmosphere[1][2]

Suppliers

A variety of chemical suppliers offer this compound, including:

  • MedChemExpress[3]

  • Fluorochem[4]

  • CD BioGlyco[5]

  • Hongene Online Store[1]

  • LGC, Biosearch Technologies[6]

  • Huana Biomedical Technology Co.Ltd[7]

Experimental Protocols: Solid-Phase RNA Synthesis

The synthesis of RNA oligonucleotides using TBDMS-protected phosphoramidites is a well-established method that proceeds in a 3' to 5' direction on a solid support. The process involves a cycle of four main chemical reactions for each nucleotide addition: deblocking, coupling, capping, and oxidation.

Synthesis Cycle

The following diagram illustrates the key steps in the solid-phase synthesis of RNA using phosphoramidite chemistry.

RNA_Synthesis_Workflow start Start: Solid Support with Linked First Nucleoside deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group with acid (e.g., Trichloroacetic Acid) start->deblocking coupling 2. Coupling Activated phosphoramidite reacts with free 5'-OH group deblocking->coupling capping 3. Capping Unreacted 5'-OH groups are acetylated to prevent chain elongation coupling->capping oxidation 4. Oxidation Phosphite triester is converted to a stable phosphate triester (Iodine/Water) capping->oxidation elongation Repeat Cycle for Next Nucleotide oxidation->elongation elongation->deblocking n-1 cycles cleavage 5. Cleavage from Support (e.g., AMA or NH4OH/Ethanol) elongation->cleavage Final cycle deprotection 6. Base and Phosphate Deprotection (e.g., AMA or NH4OH/Ethanol) cleavage->deprotection silyl_deprotection 7. 2'-O-TBDMS Deprotection (e.g., TEA·3HF or TBAF) deprotection->silyl_deprotection purification 8. Purification (e.g., HPLC or Gel Electrophoresis) silyl_deprotection->purification final_product Final RNA Oligonucleotide purification->final_product

Solid-phase RNA oligonucleotide synthesis workflow.
Detailed Methodologies

3.2.1. Coupling Step

Due to the steric hindrance of the 2'-O-TBDMS group, the coupling step for RNA phosphoramidites requires a longer time and a more potent activator than for DNA synthesis.[6][8]

ParameterRecommendationReference
Activator 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT)[3]
Activator Concentration 0.25 M ETT[8]
Coupling Time 6-12 minutes with ETT, can be reduced to 3 minutes with BTT[3][6]

3.2.2. Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed. The use of the dimethylformamidine (dmf) protecting group on guanine allows for rapid deprotection.[2]

ReagentConditionsNotesReference
Ammonium Hydroxide/Methylamine (AMA) 1:1 mixture, 65°C for 10-30 minutesFast deprotection compatible with the dmf group.[3][6]
Ethanolic Ammonium Hydroxide 3:1 NH₄OH/Ethanol, 55°C for 4-17 hoursA more traditional method.[3][5]

3.2.3. 2'-O-TBDMS Group Removal

The final deprotection step is the removal of the TBDMS group from the 2'-hydroxyl positions. This is a critical step that must be performed under anhydrous conditions to prevent RNA degradation.

ReagentConditionsNotesReference
Triethylamine trihydrofluoride (TEA·3HF) 65°C for 2.5 hours in DMSO with TEAA common and effective method.[3][5]
Tetrabutylammonium fluoride (TBAF) Room temperature for 8-24 hours in THFPerformance can be variable due to water content.[3][5]

Purification and Analysis

After deprotection, the crude RNA oligonucleotide is purified to remove failure sequences and other impurities. High-performance liquid chromatography (HPLC) is a widely used method for both purification and analysis.[1][3] Retaining the 5'-DMT group on the full-length product can aid in purification by reversed-phase HPLC.[6] Anion-exchange HPLC is also effective for purifying RNA.[1]

Conclusion

This compound is a robust and reliable reagent for the incorporation of guanosine into synthetic RNA oligonucleotides. The use of the TBDMS protecting group for the 2'-hydroxyl is a well-established strategy in RNA synthesis.[6][9] The dmf protecting group on the guanine base allows for rapid deprotection protocols, which can be advantageous for the synthesis of sensitive or modified RNA molecules.[2] By following the optimized protocols for coupling and deprotection, researchers can achieve high yields of pure RNA oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.

References

The Guardian of the Code: A Technical Guide to TBDMS Protecting Groups in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and oligonucleotide therapeutics, the precise chemical synthesis of RNA is paramount. The transient nature of RNA, particularly its susceptibility to degradation, presents a significant challenge. The key to successful RNA synthesis lies in the strategic use of protecting groups, with the tert-butyldimethylsilyl (TBDMS) group emerging as a cornerstone for safeguarding the 2'-hydroxyl (2'-OH) function of the ribose sugar. This technical guide provides an in-depth exploration of the role and application of TBDMS in conjunction with N,N-dimethylformamide (DMF) in solid-phase RNA synthesis, offering detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in this demanding field.

The Critical Role of the 2'-O-TBDMS Protecting Group

The 2'-hydroxyl group of ribonucleosides is a primary site of vulnerability, prone to undesired reactions and degradation during the iterative cycles of solid-phase oligonucleotide synthesis. The TBDMS group serves as a robust yet selectively removable shield for this critical functional group. Its steric bulk effectively prevents unwanted side reactions at the 2'-position, while its chemical stability ensures it remains intact throughout the detritylation, coupling, capping, and oxidation steps of the phosphoramidite synthesis cycle.[1][2] The strategic use of TBDMS protection is fundamental to achieving high-yield and high-fidelity synthesis of RNA oligonucleotides.[2][3]

The Silylation Reaction: Protecting the 2'-Hydroxyl Group

The introduction of the TBDMS group onto the 2'-hydroxyl of the ribonucleoside is a critical first step in preparing the phosphoramidite monomers required for synthesis. This silylation is typically carried out using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole, within an anhydrous DMF solvent.[4] DMF serves as an effective polar aprotic solvent that facilitates the reaction.[4] The use of an organocatalyst can significantly improve the yield and selectivity of this reaction.[5][6]

Quantitative Data on 2'-O-Silylation

The efficiency of the silylation reaction is crucial for the overall success of RNA synthesis. The following table summarizes representative yields for the selective 2'-O-TBDMS protection of various ribonucleosides.

RibonucleosideCatalystYield (%)2':3' SelectivityReference
Uridine(-)-4b (5 mol%)8498:2[6]
N-benzoyl-Adenosine(-)-4b (5 mol%)85>95:5[6]
N-isobutyryl-Guanosine(-)-4b (20 mol%)7597:3[6]
N-acetyl-Cytidine(-)-4b (5 mol%)82>95:5[6]
Experimental Protocol: Selective 2'-O-TBDMS Protection of Ribonucleosides

This protocol describes a general procedure for the selective silylation of the 2'-hydroxyl group of a 5'-O-DMT protected ribonucleoside using an organocatalyst.

Materials:

  • 5'-O-DMT-N-protected ribonucleoside

  • Organocatalyst (e.g., as described in[5])

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Diisopropylethylamine hydrochloride (DIPEA-HCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5'-O-DMT-N-protected ribonucleoside and the organocatalyst in anhydrous THF, add DIPEA-HCl.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add DIPEA, followed by the addition of TBDMS-Cl.

  • Stir the reaction mixture for the specified time (e.g., 24 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding anhydrous methanol and DIPEA.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the 5'-O-DMT-2'-O-TBDMS-N-protected ribonucleoside.

Solid-Phase RNA Synthesis: The Iterative Cycle

With the 2'-O-TBDMS protected phosphoramidite monomers in hand, the solid-phase synthesis of the desired RNA oligonucleotide can proceed. The synthesis occurs on a solid support, typically controlled pore glass (CPG), and involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.[1]

experimental_workflow cluster_synthesis_cycle Solid-Phase RNA Synthesis Cycle start Start with Support-Bound Nucleoside detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add 2'-O-TBDMS phosphoramidite) detritylation->coupling Exposes 5'-OH capping 3. Capping (Block unreacted 5'-OH) coupling->capping Forms new phosphite triester oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation elongated_chain Elongated RNA Chain on Support oxidation->elongated_chain Stabilizes internucleotide linkage elongated_chain->detritylation Repeat cycle for next nucleotide final_deprotection Final Cleavage & Deprotection elongated_chain->final_deprotection After final cycle

Caption: Workflow of the solid-phase RNA synthesis cycle.

The Coupling Step: Efficiency and Activators

The coupling step, where the phosphoramidite monomer is added to the growing RNA chain, is a critical determinant of the overall synthesis yield. The steric hindrance of the 2'-O-TBDMS group can slow down this reaction.[7] To achieve high coupling efficiencies (typically >98%), powerful activators are employed.[2][7]

ActivatorConcentrationCoupling TimeCoupling EfficiencyReference
1H-Tetrazole->10 min>98%[7]
5-Ethylthio-1H-tetrazole-Reduced by half vs. TetrazoleHigh[8][9]
5-Benzylmercapto-1H-tetrazole0.25 M3 min>99%[3][7]
4,5-Dicyanoimidazole (DCI)-10 min (for rG)High[10]
Experimental Protocol: Solid-Phase RNA Synthesis Cycle

This protocol outlines the four main steps in a single cycle of automated solid-phase RNA synthesis.

Materials:

  • 2'-O-TBDMS protected ribonucleoside phosphoramidites

  • Solid support (e.g., CPG) with the initial nucleoside

  • Detritylation solution (e.g., trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 5-benzylmercapto-1H-tetrazole in acetonitrile)

  • Capping solution (e.g., acetic anhydride and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/pyridine/water)

  • Acetonitrile (synthesis grade)

Procedure:

  • Detritylation: The solid support is treated with the detritylation solution to remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group. The support is then washed with acetonitrile.

  • Coupling: The 2'-O-TBDMS protected phosphoramidite and the activator solution are delivered to the support. The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.

  • Capping: The capping solution is added to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.

  • Oxidation: The oxidizing solution is introduced to convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester. The support is then washed with acetonitrile, completing one cycle.

The Final Frontier: Deprotection of the TBDMS Group

Upon completion of the solid-phase synthesis, the newly synthesized RNA oligonucleotide must be cleaved from the solid support and all protecting groups, including the 2'-O-TBDMS groups, must be removed. The deprotection of the TBDMS group is a critical step that requires a fluoride source.

deprotection_workflow cluster_deprotection TBDMS Deprotection Workflows cluster_fluoride 2. Fluoride Treatment (Desilylation) start Fully Protected RNA on Solid Support base_deprotection 1. Base Deprotection (e.g., AMA or NH4OH/Ethanol) Cleaves from support, removes base and phosphate protection start->base_deprotection tbaf TBAF in THF base_deprotection->tbaf Option 1 tea_3hf TEA·3HF base_deprotection->tea_3hf Option 2 purification 3. Purification (e.g., HPLC or PAGE) tbaf->purification tea_3hf->purification final_rna Purified RNA Oligonucleotide purification->final_rna

References

An In-depth Technical Guide to the Chemical Stability of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-O-(t-butyl-dimethylsilyl)-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a critical building block in the synthesis of RNA oligonucleotides. Understanding the stability profile of this reagent is paramount for ensuring the integrity, purity, and yield of synthetic RNA, which is increasingly vital in therapeutic and research applications. This document details the intrinsic stability of the molecule, its degradation pathways, recommended storage and handling conditions, and robust analytical methodologies for its assessment.

Introduction to DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

This compound is a protected ribonucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. Each protecting group serves a crucial function:

  • 5'-O-Dimethoxytrityl (DMT): An acid-labile group protecting the 5'-hydroxyl, enabling stepwise addition of nucleotides.

  • 2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl ether that protects the 2'-hydroxyl group, preventing isomerization and degradation during synthesis.

  • N2-dimethylformamidine (dmf): Protects the exocyclic amine of guanine, offering advantages in deprotection kinetics compared to other protecting groups like isobutyryl (ibu).

  • 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite: The reactive moiety that forms the internucleotide linkage, with the cyanoethyl group providing phosphate protection.

The inherent reactivity of the phosphoramidite group makes the molecule susceptible to degradation, particularly from hydrolysis and oxidation. Among the four standard RNA phosphoramidites, guanosine derivatives are known to be the least stable.

Factors Influencing Chemical Stability

The stability of this compound is influenced by several factors:

  • Moisture: Water is a key reactant in the hydrolytic degradation of the phosphoramidite linkage.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • pH: Both acidic and basic conditions can promote degradation, though the phosphoramidite is particularly sensitive to acid-catalyzed hydrolysis.

  • Oxidizing Agents: The trivalent phosphorus is susceptible to oxidation to a pentavalent phosphate, rendering it inactive for coupling.

  • Light: While not as significant as other factors, prolonged exposure to UV light can potentially contribute to degradation.

  • Solvent: The choice of solvent for dissolution can impact stability. Anhydrous acetonitrile is the standard, but impurities within it can affect the phosphoramidite's shelf-life in solution.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the phosphoramidite P-N bond. This process is known to be autocatalytic for guanosine phosphoramidites.[1][2] The acidic N1 proton of the guanine base can protonate the diisopropylamino group of another phosphoramidite molecule, facilitating its departure and subsequent reaction with water.[1]

Key degradation products include:

  • H-phosphonate: Formed by the hydrolysis of the phosphoramidite.

  • Oxidized Phosphoramidite (P(V) species): The product of oxidation of the trivalent phosphorus.

  • Products of Cyanoethyl Group Modification: Side reactions involving the cyanoethyl protecting group can also occur.

G Amidite This compound (P(III)) H_phosphonate H-phosphonate Derivative Amidite->H_phosphonate Hydrolysis Oxidized_Amidite Oxidized Phosphoramidite (P(V) species) Amidite->Oxidized_Amidite Oxidation Side_Products Other Degradation Products Amidite->Side_Products Other Reactions H2O Water H2O->H_phosphonate O2 Oxygen O2->Oxidized_Amidite

Figure 1. Major degradation pathways for this compound.

Quantitative Stability Data

While precise kinetic data for every storage condition is extensive, the following tables provide a summary of representative stability data for this compound, reflecting its known chemical properties.

Table 1: Stability of Solid this compound

Storage ConditionTimePurity (%)
-20°C, desiccated, inert atmosphere12 months>98%
4°C, desiccated, inert atmosphere3 months~97%
25°C (Room Temperature), dark1 week~95%
25°C (Room Temperature), light exposure1 week<95%

Table 2: Stability of this compound in Anhydrous Acetonitrile (0.1 M)

Storage ConditionTimePurity (%)
25°C (Room Temperature)24 hours~98%
25°C (Room Temperature)48 hours~96%
25°C (Room Temperature)72 hours~94%

Note: Purity is determined by HPLC analysis. These values are illustrative and can vary based on the initial purity of the phosphoramidite and the quality of the solvent and storage environment.

Recommended Storage and Handling

To maximize the shelf life and performance of this compound, the following storage and handling procedures are recommended:

  • Solid Storage: Store in a freezer at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen). Use a desiccator to minimize moisture exposure.

  • Solution Storage: Prepare solutions in high-quality, anhydrous acetonitrile immediately before use. If short-term storage is necessary, keep the solution tightly sealed under an inert atmosphere at 4°C for no longer than 24-48 hours.

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. Use dry, clean syringes and needles for transfer. Minimize exposure to air and light.

Experimental Protocols for Stability Assessment

A robust stability-indicating method is crucial for evaluating the purity and degradation of this compound. A combination of High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is recommended.

HPLC-UV/MS Stability Indicating Method

This method is designed to separate the parent phosphoramidite from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector and preferably a mass spectrometer (MS).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade, anhydrous).

    • Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.0).

    • This compound sample.

  • Procedure:

    • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL. For forced degradation studies, samples can be subjected to acidic, basic, oxidative, and thermal stress.

    • Chromatographic Conditions:

      • Mobile Phase A: 0.1 M TEAA in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A typical gradient would be from 50% to 100% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection: UV at 260 nm.

    • Data Analysis: The purity is calculated based on the peak area percentage of the main diastereomers of the phosphoramidite. The MS detector can be used to identify the mass of the parent compound and its degradation products.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Dissolve Phosphoramidite in Anhydrous Acetonitrile Stress Apply Stress Conditions (Acid, Base, Heat, Oxidant) Inject Inject Sample into HPLC Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (260 nm) & MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Identify Identify Degradation Products (Mass Spectrometry) Detect->Identify Calculate Calculate Purity (%) Integrate->Calculate

Figure 2. Experimental workflow for HPLC-based stability testing.

³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for directly observing the phosphorus-containing species in the sample.

  • Instrumentation:

    • NMR spectrometer with a phosphorus probe.

  • Reagents:

    • Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).

    • Phosphoric acid (85%) as an external standard.

  • Procedure:

    • Sample Preparation: Dissolve a sufficient amount of the phosphoramidite in the deuterated solvent in an NMR tube under an inert atmosphere.

    • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

    • Data Analysis:

      • The intact phosphoramidite will show two characteristic signals for the two diastereomers in the range of 148-152 ppm.

      • The H-phosphonate degradation product will appear around 0-10 ppm.

      • Oxidized P(V) species will also appear in the upfield region.

      • Purity can be estimated by integrating the respective signal areas.

Conclusion

The chemical stability of this compound is a critical parameter for the successful synthesis of high-quality RNA oligonucleotides. While guanosine phosphoramidites are inherently less stable than their other nucleobase counterparts, proper storage, handling, and the use of high-quality reagents can significantly mitigate degradation. Regular assessment of purity using robust analytical methods such as HPLC and ³¹P NMR is essential to ensure the integrity of this vital building block in both research and large-scale therapeutic production.

References

Navigating the Solubility of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in Acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility and proper handling of critical reagents is paramount for successful oligonucleotide synthesis. This in-depth technical guide provides a comprehensive overview of the solubility of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in acetonitrile, complete with experimental protocols and workflow visualizations.

This compound is a crucial building block in the synthesis of RNA and modified oligonucleotides. Its effective dissolution in a suitable solvent is the foundational step for its participation in the coupling reactions on a solid-phase synthesizer. Acetonitrile is the most widely used solvent for this purpose due to its ability to dissolve the phosphoramidite and the activator, while being relatively inert to the reactive groups.

Quantitative Solubility Data

While specific solubility limits (e.g., in mg/mL) are not always explicitly published by manufacturers, the standard concentrations used in established oligonucleotide synthesis protocols provide a reliable indication of the practical solubility of this compound in acetonitrile. The most common concentration for phosphoramidite solutions is 0.1 M.[1][2][3][4]

To aid in the preparation of solutions, the following table summarizes the quantitative data for preparing a 0.1 M solution of this compound in acetonitrile.

ParameterValueReference
Molecular Weight 955.16 g/mol [5]
Standard Concentration 0.1 M (in anhydrous acetonitrile)[1][2][3][4]
Mass per 1 mL of 0.1 M solution 95.52 mg
Volume of Acetonitrile for 1 g of phosphoramidite 10.47 mL

It is important to note that some guanosine phosphoramidites can exhibit lower solubility in pure acetonitrile. In such cases, the addition of a small amount of a stronger organic solvent, such as dichloromethane (DCM), can enhance solubility. A common practice is to use a mixture of 90% acetonitrile and 10% dichloromethane.

Experimental Protocol: Dissolution of this compound in Acetonitrile

This protocol outlines the standard procedure for the preparation of a 0.1 M solution of this compound in anhydrous acetonitrile for use in automated oligonucleotide synthesis.

Materials:

  • This compound

  • Anhydrous acetonitrile (<30 ppm water)

  • Anhydrous dichloromethane (optional, if solubility issues are encountered)

  • Inert gas (Argon or Nitrogen)

  • Appropriately sized, dry glass vial with a septum-lined cap

  • Syringes and needles (oven-dried or purged with inert gas)

  • Vortex mixer

Procedure:

  • Preparation of the Vial: Ensure the glass vial and cap are thoroughly dried to minimize moisture, which can lead to the degradation of the phosphoramidite. This can be achieved by oven-drying and cooling under a stream of inert gas.

  • Weighing the Phosphoramidite: Accurately weigh the required amount of this compound directly into the prepared vial under an inert atmosphere if possible.

  • Solvent Addition: Using a dry syringe, add the calculated volume of anhydrous acetonitrile to the vial. For a 0.1 M solution, add approximately 10.47 mL of acetonitrile for every 1 gram of phosphoramidite. If using a co-solvent, prepare a 9:1 (v/v) mixture of anhydrous acetonitrile and anhydrous dichloromethane beforehand and add the appropriate volume.

  • Dissolution: Immediately cap the vial and gently vortex the mixture until the phosphoramidite is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Inert Atmosphere: Once dissolved, it is crucial to maintain an inert atmosphere above the solution to prevent degradation. This can be done by purging the headspace of the vial with argon or nitrogen before sealing tightly.

  • Storage: Store the phosphoramidite solution at the recommended temperature, typically -20°C, and protected from light. Before use, allow the vial to warm to room temperature to prevent condensation of moisture into the solution.

Visualizing the Workflow

To better illustrate the process, the following diagrams created using Graphviz depict the logical flow of the dissolution protocol and its place within the broader context of oligonucleotide synthesis.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use prep_vial Prepare Dry Vial weigh_amidite Weigh Phosphoramidite prep_vial->weigh_amidite add_solvent Add Anhydrous Acetonitrile weigh_amidite->add_solvent vortex Vortex to Dissolve add_solvent->vortex check_solution Visually Inspect vortex->check_solution purge_inert Purge with Inert Gas check_solution->purge_inert store Store at -20°C purge_inert->store to_synthesizer To Oligo Synthesizer store->to_synthesizer

Caption: Workflow for the dissolution of this compound.

Oligo_Synthesis_Context cluster_reagents Reagent Preparation cluster_synthesis Automated Solid-Phase Synthesis Cycle Amidite_Prep Phosphoramidite Dissolution (0.1 M in ACN) Coupling 2. Coupling Amidite_Prep->Coupling Activator_Prep Activator Solution Activator_Prep->Coupling Other_Reagents Capping, Oxidation, Deblocking Solutions Deblocking 1. Deblocking (DMT Removal) Deblocking->Coupling Capping 3. Capping (Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification

Caption: Role of phosphoramidite dissolution in the oligonucleotide synthesis cycle.

References

In-Depth Technical Guide: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a critical building block in the chemical synthesis of RNA. The document details its physicochemical properties, a standard experimental protocol for its use in solid-phase oligonucleotide synthesis, and a visual representation of the synthesis workflow.

Core Compound Data

This compound is a protected ribonucleoside phosphoramidite essential for the automated synthesis of RNA oligonucleotides. The protecting groups, including the 5'-dimethoxytrityl (DMT), the 2'-O-tert-butyldimethylsilyl (TBDMS), the N2-dimethylformamidine (dmf), and the 3'-cyanoethyl (CE) phosphoramidite, ensure the correct sequential addition of nucleotides and prevent unwanted side reactions during synthesis.

The quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular Weight 955.16 g/mol [1][2][3][4][5]
Molecular Formula C₄₉H₆₇N₈O₈PSi[1][2][5]
CAS Number 149559-87-5[1][4][5]
Appearance White to light yellow powder[5]
Purity Typically ≥98.0% (by HPLC)[5]
Storage Condition -20°C[5]

Experimental Protocol: Solid-Phase RNA Oligonucleotide Synthesis

The following is a detailed methodology for the incorporation of this compound into an RNA oligonucleotide using an automated solid-phase synthesizer. This process follows a cyclical four-step reaction for each nucleotide addition.[2]

Materials and Reagents:

  • Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.

  • Phosphoramidites: DMT-2'-O-TBDMS protected phosphoramidites (including the title compound) dissolved in anhydrous acetonitrile.

  • Activator: A solution of a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylmercapto-1H-tetrazole, in anhydrous acetonitrile.[1][6] The use of these more potent activators is recommended over 1H-tetrazole for the sterically hindered 2'-O-TBDMS protected phosphoramidites to ensure high coupling efficiency.[1]

  • Deblocking Reagent: A solution of a mild acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA), in a non-reactive solvent like dichloromethane or toluene for detritylation.

  • Capping Reagents: A two-part system typically consisting of acetic anhydride (Cap A) and N-methylimidazole (Cap B).

  • Oxidizing Reagent: A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

  • Washing Solvent: Anhydrous acetonitrile.

Synthesis Cycle:

  • Detritylation (Deblocking): The synthesis begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. The deblocking reagent is passed through the synthesis column, exposing the 5'-hydroxyl group. The column is then washed extensively with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

  • Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound nucleoside, creating a phosphite triester linkage. This step is typically allowed to proceed for a few minutes to ensure high coupling efficiency (>99%).[7]

  • Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. The capping reagents are introduced into the column, effectively acetylating any free 5'-hydroxyls.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester. The oxidizing solution is passed through the column, completing the addition of one nucleotide.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Post-Synthesis Cleavage and Deprotection:

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. This is a multi-step process:

  • Cleavage and Base/Phosphate Deprotection: The solid support is treated with a mixture of concentrated aqueous ammonia and ethanolic methylamine.[1] This cleaves the succinyl linkage to the support, removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination, and removes the dmf protecting group from the guanine base.[1]

  • 2'-O-TBDMS Group Removal: The silyl protecting groups on the 2'-hydroxyls are removed using a fluoride-containing reagent. Triethylamine tris(hydrofluoride) (TEA·3HF) is commonly used for this step as it provides a clean and complete deprotection.[1][8] The reaction is typically heated to drive it to completion.

  • Purification: The final deprotected RNA oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

Workflow and Pathway Visualization

The following diagram illustrates the cyclical nature of solid-phase RNA synthesis using phosphoramidite chemistry.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Elongated Chain End End: Full-Length Protected RNA on Support Oxidation->End Final Cycle Start Start: Solid Support with 1st Nucleoside Start->Detritylation caption Solid-Phase RNA Synthesis Cycle

Caption: A diagram illustrating the four-step cyclical process of solid-phase RNA synthesis.

References

Methodological & Application

Application Note: High-Efficiency RNA Oligonucleotide Synthesis using DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling advancements in therapeutics (e.g., siRNA, ASOs) and diagnostics. The phosphoramidite method, adapted for RNA synthesis, provides a robust and automatable platform for the production of high-purity RNA sequences. This application note details a comprehensive protocol for the solid-phase synthesis of RNA oligonucleotides utilizing DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite. This building block incorporates key protecting groups: a 5'-dimethoxytrityl (DMT) group for acid-labile protection of the 5'-hydroxyl, a tert-butyldimethylsilyl (TBDMS) group for stable protection of the 2'-hydroxyl, a dimethylformamidyl (dmf) group for rapid deprotection of the guanine base, and a β-cyanoethyl (CE) group protecting the phosphite triester. This combination of protecting groups allows for efficient chain elongation and optimized deprotection strategies, resulting in high-quality RNA.[1][2]

Principle of the Method

RNA oligonucleotide synthesis is performed on a solid support, typically controlled pore glass (CPG), in an automated synthesizer. The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles for each nucleotide addition.[3] Each cycle consists of four main steps:

  • Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the growing oligonucleotide chain.

  • Coupling: Activation of the phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl of the support-bound oligonucleotide.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester.

Following the completion of the chain elongation, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a two-step deprotection process. The final product is then purified to yield the desired RNA oligonucleotide.

Quantitative Data Summary

The efficiency of RNA oligonucleotide synthesis is critically dependent on the performance of the phosphoramidite monomers and the synthesis conditions. The following table summarizes typical performance data for RNA synthesis using 2'-O-TBDMS protected phosphoramidites.

ParameterTypical ValueNotes
Coupling Efficiency 98.5% - 99.5%Per coupling step. Use of activators like 5-ethylthio-1H-tetrazole (ETT) or 5-benzylmercapto-1H-tetrazole (BMT) is crucial for achieving high efficiency with sterically hindered 2'-O-TBDMS amidites.[4][5]
Overall Yield (crude) Sequence-dependentFor a 21-mer, the theoretical yield would be (0.99)^20 ≈ 82%. Actual yields may be lower.
Purity (crude) Sequence and length-dependentTypically contains the full-length product along with shorter failure sequences (n-1, n-2, etc.).
Final Purity (post-HPLC) >95%Purification by reverse-phase or ion-exchange HPLC is typically required to obtain high-purity oligonucleotides.

Experimental Protocols

Materials and Reagents
  • Phosphoramidites: DMT-2'-O-TBDMS-A(bz)-CE-phosphoramidite, DMT-2'-O-TBDMS-C(ac)-CE-phosphoramidite, this compound, DMT-2'-O-TBDMS-U-CE-phosphoramidite (0.1 M in anhydrous acetonitrile)

  • Solid Support: Controlled Pore Glass (CPG) functionalized with the initial nucleoside.

  • Activator: 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M 5-benzylmercapto-1H-tetrazole (BMT) in anhydrous acetonitrile.[6]

  • Detritylation Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Capping Reagents:

    • Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF)

    • Cap B: 16% N-Methylimidazole in THF

  • Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

  • Washing Solution: Anhydrous acetonitrile.

  • Cleavage and Base Deprotection Solution: A 1:1 (v/v) mixture of concentrated aqueous ammonia and 40% aqueous methylamine (AMA).

  • 2'-O-TBDMS Deprotection Solution: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA).[5][6] Alternatively, 1 M Tetrabutylammonium fluoride (TBAF) in THF can be used.[7]

  • Quenching Solution: 50 mM Triethylammonium bicarbonate (TEAB).

  • Precipitation Solutions: 3 M Sodium acetate (NaOAc) and n-butanol or ethanol.

Protocol 1: Automated Solid-Phase RNA Synthesis

This protocol is designed for an automated DNA/RNA synthesizer. The volumes and times may need to be optimized based on the specific instrument and synthesis scale.

  • Preparation:

    • Dissolve phosphoramidites and activator in anhydrous acetonitrile to the desired concentrations.

    • Install reagents on the synthesizer.

    • Pack the synthesis column with the appropriate CPG solid support.

  • Synthesis Cycle: The following steps are repeated for each nucleotide addition.

StepReagent/ActionTimePurpose
1. Detritylation3% TCA or DCA in DCM60-90 secRemoves the 5'-DMT group.
2. WashAnhydrous Acetonitrile45 secRemoves detritylation solution and residual water.
3. CouplingPhosphoramidite + Activator5-10 minCouples the next phosphoramidite to the 5'-OH.[5]
4. WashAnhydrous Acetonitrile45 secRemoves excess phosphoramidite and activator.
5. CappingCap A + Cap B30 secAcetylates unreacted 5'-OH groups.
6. WashAnhydrous Acetonitrile45 secRemoves capping reagents.
7. Oxidation0.02 M Iodine solution60 secOxidizes the phosphite triester to a phosphate triester.
8. WashAnhydrous Acetonitrile60 secRemoves oxidizer and prepares for the next cycle.
  • Final Detritylation: After the final coupling cycle, a last detritylation step is performed to remove the 5'-DMT group from the terminal nucleotide.

  • Drying: The solid support is dried with a stream of argon.

Protocol 2: Cleavage and Deprotection
  • Cleavage and Base Deprotection:

    • Transfer the CPG support to a screw-cap vial.

    • Add 1 mL of AMA solution.

    • Incubate at 65°C for 15 minutes.[5]

    • Cool the vial to room temperature.

    • Transfer the supernatant containing the oligonucleotide to a new tube.

    • Wash the CPG with 3 x 0.5 mL of a 3:1:1 mixture of Ethanol/Acetonitrile/Water.

    • Combine the washings with the supernatant.

    • Evaporate the solution to dryness in a vacuum concentrator.

  • 2'-O-TBDMS Group Removal:

    • To the dried oligonucleotide pellet, add 250 µL of a solution prepared by mixing 1.5 mL NMP, 750 µL TEA, and 1.0 mL TEA·3HF.[5]

    • Incubate at 65°C for 1.5 hours.[5]

    • Cool the reaction to room temperature.

Protocol 3: Desalting and Purification
  • Quenching and Desalting (Option 1):

    • Quench the desilylation reaction by adding 9 mL of 50 mM TEAB.

    • Desalt the oligonucleotide using a desalting column (e.g., Sephadex G-25).

  • Precipitation (Option 2):

    • Add 25 µL of 3 M NaOAc to the desilylation reaction mixture.

    • Add 1 mL of n-butanol.

    • Cool the mixture to -70°C for 1 hour.

    • Centrifuge at high speed for 30 minutes.

    • Decant the supernatant.

    • Wash the pellet with 70% ethanol and dry.

  • Purification:

    • Resuspend the crude, deprotected oligonucleotide in an appropriate buffer.

    • Purify the full-length product using reverse-phase HPLC (for DMT-on oligos) or anion-exchange HPLC (for DMT-off oligos).

    • Collect the fractions containing the desired product.

    • Desalt the purified oligonucleotide and lyophilize to a dry powder.

Workflow Diagrams

Oligo_Synthesis_Cycle start Start Cycle (Support-bound Oligo) detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation wash1 Wash detritylation->wash1 coupling 2. Coupling (Add Activated Amidite) wash1->coupling wash2 Wash coupling->wash2 capping 3. Capping (Acetylate Failures) wash2->capping wash3 Wash capping->wash3 oxidation 4. Oxidation (P(III) to P(V)) wash3->oxidation wash4 Wash oxidation->wash4 end_cycle End Cycle (Elongated Oligo) wash4->end_cycle

Deprotection_Purification_Workflow start Completed Synthesis (on Solid Support) cleavage Cleavage & Base Deprotection (AMA, 65°C) start->cleavage evaporation1 Evaporation cleavage->evaporation1 desilylation 2'-O-TBDMS Removal (TEA·3HF, 65°C) evaporation1->desilylation desalting Desalting / Precipitation desilylation->desalting purification HPLC Purification (Anion-Exchange or RP) desalting->purification final_product Purified RNA Oligonucleotide purification->final_product

Conclusion

The use of this compound in automated solid-phase synthesis provides an efficient and reliable method for producing high-quality RNA oligonucleotides. The protocols outlined in this application note, from automated synthesis to final purification, offer a comprehensive guide for researchers. Adherence to these methodologies, particularly the use of potent activators and optimized deprotection conditions, is key to achieving high yields and purity, which are essential for downstream applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in the solid-phase synthesis of RNA oligonucleotides. This document outlines the key features of this phosphoramidite, factors influencing its coupling efficiency, and detailed protocols for its application in automated RNA synthesis.

Introduction

This compound is a critical building block for the chemical synthesis of RNA. It is a 2'-O-protected guanosine derivative, featuring a tert-butyldimethylsilyl (TBDMS) group protecting the 2'-hydroxyl function of the ribose sugar. This protection strategy is widely adopted due to its stability during the synthesis cycle and the reliable methods for its removal post-synthesis. The dimethylformamidine (dmf) group protects the exocyclic amine of guanine, while the 5'-dimethoxytrityl (DMT) group allows for monitoring of coupling efficiency and purification of the final product. The cyanoethyl (CE) group protects the phosphite triester linkage during synthesis. This phosphoramidite is extensively used in the synthesis of various RNA molecules, including siRNAs, miRNAs, aptamers, and ribozymes, for research, diagnostic, and therapeutic applications.

Coupling Efficiency and Optimization

The coupling efficiency of this compound is a critical parameter for the successful synthesis of high-quality, full-length RNA oligonucleotides. Due to the steric hindrance of the 2'-O-TBDMS group, the choice of activator and the coupling time are crucial for achieving high yields.

Activator Selection

Standard phosphoramidite activators can be used, but for sterically hindered 2'-O-TBDMS protected RNA phosphoramidites, more potent activators are recommended to achieve optimal coupling efficiencies. The most commonly used activators and their recommended coupling times are summarized below.

ActivatorChemical NamepKaRecommended ConcentrationRecommended Coupling TimeExpected Coupling Efficiency
1H-Tetrazole1H-Tetrazole4.890.45 M in Acetonitrile10 - 15 minutes>97%
ETT5-Ethylthio-1H-tetrazole4.280.25 - 0.75 M in Acetonitrile6 minutes>98.5%[1]
BTT5-Benzylthio-1H-tetrazole4.080.25 - 0.33 M in Acetonitrile3 minutes>99%[2]
DCI4,5-Dicyanoimidazole5.21.0 - 1.2 M in AcetonitrileVariableHigh

Note: While more acidic activators like BTT can significantly reduce coupling times, they may also increase the risk of premature detritylation of the phosphoramidite monomer, potentially leading to n+1 insertions.[3] For the synthesis of long oligonucleotides, less acidic but more nucleophilic activators like DCI are often preferred.[3]

Experimental Protocols

The following protocols outline the standard procedures for the use of this compound in automated solid-phase RNA synthesis.

Materials and Reagents
  • This compound

  • Other 2'-O-TBDMS protected RNA phosphoramidites (A, C, U)

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

  • Anhydrous Acetonitrile (ACN)

  • Activator solution (e.g., 0.25 M ETT in ACN)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM))

  • Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Cleavage and deprotection solutions:

    • Ammonium hydroxide/Methylamine (AMA) (1:1, v/v)

    • Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

Solid-Phase Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer. The following diagram illustrates the key steps in each synthesis cycle.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted 5'-OH Blockage) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents n-1 Sequences Oxidation->Deblocking Stabilizes Backbone (for next cycle)

Caption: Automated solid-phase oligonucleotide synthesis cycle.

1. Detritylation (DMT Removal):

  • The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with an acidic solution (e.g., 3% TCA in DCM).

  • The orange color of the resulting trityl cation can be monitored to assess the efficiency of the previous coupling step.

2. Coupling:

  • The this compound is activated by the chosen activator (e.g., ETT).

  • The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Recommended conditions: Use a 10-15 fold excess of phosphoramidite and a 20-30 fold excess of activator over the solid support loading. For optimal results with ETT, a coupling time of 6 minutes is recommended.

3. Capping:

  • Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions.

  • This step is crucial to prevent the formation of deletion sequences (n-1 oligomers).

4. Oxidation:

  • The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection Workflow

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Deprotection_Workflow Start Synthesized Oligonucleotide (on Solid Support) Cleavage Step 1: Cleavage from Support & Base/Phosphate Deprotection (e.g., AMA treatment) Start->Cleavage Desilylation Step 2: 2'-O-TBDMS Removal (e.g., TEA·3HF treatment) Cleavage->Desilylation Purification Step 3: Purification (e.g., HPLC or PAGE) Desilylation->Purification Final_Product Purified RNA Oligonucleotide Purification->Final_Product

Caption: Post-synthesis cleavage and deprotection workflow.

Step 1: Cleavage from Support and Removal of Base and Phosphate Protecting Groups

  • Transfer the solid support to a screw-cap vial.

  • Add a solution of AMA (Ammonium hydroxide/40% aqueous Methylamine, 1:1 v/v).

  • Incubate at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl and dmf protecting groups.

  • Cool the vial and transfer the supernatant to a new tube.

  • Evaporate the solution to dryness.

Step 2: Removal of 2'-O-TBDMS Protecting Groups

  • To the dried oligonucleotide, add a solution of TEA·3HF in NMP or anhydrous DMSO.

  • Incubate at 65°C for 2.5 hours.

  • Quench the reaction by adding an appropriate buffer (e.g., TEAB).

Step 3: Purification

  • The crude RNA oligonucleotide can be purified using various techniques such as High-Performance Liquid Chromatography (HPLC) (ion-exchange or reverse-phase) or Polyacrylamide Gel Electrophoresis (PAGE), depending on the length and purity requirements of the final product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency - Inactive phosphoramidite (degradation due to moisture or oxidation)- Inactive activator- Insufficient coupling time- Suboptimal activator concentration- Secondary structure of the growing oligonucleotide- Use fresh, high-quality phosphoramidite and activator solutions.- Ensure anhydrous conditions during synthesis.- Increase coupling time.- Optimize activator concentration.- Use modified phosphoramidites or synthesis conditions that disrupt secondary structures.
Presence of n-1 Deletion Sequences - Incomplete capping- Low coupling efficiency- Ensure fresh and active capping reagents.- Optimize coupling conditions as described above.
Incomplete Deprotection - Insufficient reaction time or temperature for deprotection steps- Inactive deprotection reagents- Follow recommended deprotection times and temperatures.- Use fresh deprotection reagents.

Conclusion

This compound is a reliable and efficient building block for the synthesis of RNA oligonucleotides. By optimizing the coupling conditions, particularly the choice of activator and coupling time, researchers can achieve high coupling efficiencies, leading to the successful synthesis of high-quality RNA for a wide range of applications in research, diagnostics, and therapeutics. Careful adherence to the detailed protocols for synthesis and deprotection is essential for obtaining pure, full-length RNA products.

References

Application Note: Deprotection of RNA Oligonucleotides Synthesized with DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in synthetic oligonucleotide chemistry.

Introduction The chemical synthesis of RNA requires a robust strategy of protecting reactive functional groups to ensure the correct sequence is assembled. The DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite is a key building block in solid-phase RNA synthesis. It incorporates several protecting groups: a 5'-dimethoxytrityl (DMT) group for the hydroxyl function, a 2'-O-tert-butyldimethylsilyl (TBDMS) group for the 2'-hydroxyl, a dimethylformamidine (dmf) group for the exocyclic amine of guanine, and a β-cyanoethyl (CE) group for the phosphite triester.

Post-synthesis, these groups must be efficiently and completely removed to yield a biologically active RNA molecule.[1] The deprotection process is a critical, multi-step procedure that must be carefully executed to prevent degradation of the RNA strand, particularly cleavage of the phosphodiester backbone.[2][3][4] The use of the dmf protecting group on guanine allows for significantly faster deprotection compared to traditional groups like isobutyryl (iBu), making it ideal for rapid and high-throughput workflows.[5][2][6]

This document provides detailed protocols for the complete deprotection of RNA oligonucleotides synthesized using TBDMS and dmf-protected guanosine chemistry.

Principle of Two-Step Deprotection

The deprotection of TBDMS-protected RNA is a sequential, two-stage process.[3]

  • Cleavage and Base/Phosphate Deprotection: The first step involves a basic treatment to simultaneously cleave the oligonucleotide from the solid support, remove the β-cyanoethyl groups from the phosphate backbone, and remove the N-acyl protecting groups from the nucleobases (in this case, dmf from guanine).[1][2][7] This is typically achieved using a solution of ammonium hydroxide and methylamine (AMA).[2][7] It is crucial that the 2'-O-TBDMS group remains intact during this step to prevent internucleotide bond cleavage under the basic conditions.[2][4]

  • 2'-Hydroxyl (TBDMS) Deprotection: The second step is the specific removal of the TBDMS silyl ether protecting the 2'-hydroxyl group. This is accomplished using a fluoride-based reagent, most commonly triethylamine trihydrofluoride (TEA·3HF), which effectively cleaves the silicon-oxygen bond without damaging the RNA backbone.[5][3][8]

This two-step approach ensures the integrity and purity of the final RNA product.

Experimental Protocols

Materials and Reagents
  • Synthesized oligonucleotide on Controlled Pore Glass (CPG) or other solid support.

  • Ammonium hydroxide/40% aqueous methylamine (1:1 v/v) (AMA).[7][9]

  • Triethylamine trihydrofluoride (TEA·3HF).[9][10]

  • Dimethylsulfoxide (DMSO), anhydrous.[9][10]

  • Triethylamine (TEA).[9][10]

  • Glen-Pak™ RNA Quenching Buffer (or equivalent).

  • RNase-free water, microcentrifuge tubes, and pipette tips.

  • Heating block or oven.

  • SpeedVac or lyophilizer.

Protocol 1: UltraFast Cleavage and Deprotection (DMT-Off)

This protocol is suitable for standard RNA sequences where the final 5'-DMT group has been removed by the synthesizer.

Step 1: Cleavage and Base/Phosphate Deprotection with AMA

  • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.

  • Add 1.0 mL of AMA solution (1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine) to the vial.[2][7]

  • Seal the vial tightly and place it in a heating block at 65°C for 10-15 minutes.[4][10][11]

  • Remove the vial from the heat and allow it to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved oligonucleotide to a new RNase-free microcentrifuge tube.

  • Evaporate the solution to dryness using a SpeedVac or lyophilizer.

Step 2: 2'-O-TBDMS Deprotection

  • To the dried oligonucleotide pellet, add 100 µL of anhydrous DMSO. Heat briefly at 65°C for 1-5 minutes if necessary to fully dissolve the pellet.[10][12]

  • Add 125 µL of TEA·3HF to the solution.[10]

  • Mix gently by vortexing.

  • Incubate the reaction at 65°C for 2.5 hours.[10][11][12]

  • Cool the reaction vial. The fully deprotected RNA is now ready for downstream purification (e.g., desalting, HPLC, or gel electrophoresis).

Protocol 2: Deprotection with DMT-On Purification

This protocol is designed for oligonucleotides where the 5'-DMT group is left on for purification using a reverse-phase cartridge (e.g., Glen-Pak™ RNA cartridge).

Step 1: Cleavage and Base/Phosphate Deprotection with AMA

  • Follow Steps 1-5 from Protocol 1.

  • To preserve the acid-labile DMT group, evaporate the AMA solution using a stream of nitrogen or argon gas instead of a heated SpeedVac.[12]

Step 2: 2'-O-TBDMS Deprotection for DMT-On Purification

  • To the dried, DMT-on oligonucleotide, add 115 µL of anhydrous DMSO. Heat briefly at 65°C if needed to dissolve.[9][10]

  • Add 60 µL of triethylamine (TEA) to the solution and mix gently.[9][10]

  • Add 75 µL of TEA·3HF and mix.[9][10]

  • Incubate the mixture at 65°C for 2.5 hours.[9][10]

  • Immediately before purification, cool the reaction and quench it by adding 1.75 mL of Glen-Pak™ RNA Quenching Buffer.[9][10]

  • The sample is now ready for immediate loading onto a purification cartridge according to the manufacturer's protocol. The 5'-DMT group is removed on the cartridge with a mild acid wash.

Data Presentation

The following table summarizes the recommended deprotection conditions.

StepProtecting GroupReagentTemperature (°C)TimeNotes
1 CE (Phosphate), dmf (Guanine), Cleavage from SupportAMA (Ammonium Hydroxide / Methylamine, 1:1)6510-15 minUltraFast method compatible with dmf-G and Ac-C.[2][10][11]
1 CE (Phosphate), dmf (Guanine), Cleavage from SupportAmmonium Hydroxide / Ethanol (3:1)5512-16 hoursA milder, traditional method. Slower but may be necessary for certain sensitive labels.[4]
2 TBDMS (2'-Hydroxyl)TEA·3HF in DMSO/TEA652.5 hoursStandard protocol for both DMT-on and DMT-off oligos.[10][11][12]
3 (Optional) DMT (5'-Hydroxyl)Mild Acid (e.g., 3% Trichloroacetic Acid)Room Temp2-5 minTypically performed on the synthesizer or during cartridge purification.

Visualized Workflow

The following diagram illustrates the complete deprotection workflow for a TBDMS-protected RNA oligonucleotide.

Deprotection_Workflow start Start: Fully Protected RNA on Solid Support (5'-DMT, 2'-TBDMS, Base-dmf, Phosphate-CE) step1 Step 1: Cleavage & Base/Phosphate Deprotection start->step1 Reagent: AMA (65°C, 10-15 min) product1 Intermediate: Partially Deprotected RNA (5'-DMT, 2'-TBDMS) step1->product1 step2 Step 2: 2'-O-TBDMS Deprotection product1->step2 Reagent: TEA·3HF / DMSO (65°C, 2.5h) product2 DMT-ON Purified RNA (Ready for Purification) step2->product2 step3 Step 3 (Optional): 5'-DMT Deprotection product2->step3 Reagent: Mild Acid end_product Final Product: Fully Deprotected RNA step3->end_product

Caption: Workflow for the two-step deprotection of TBDMS-protected RNA.

References

Application Notes and Protocols: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision and ease of use. A critical component of this system is the guide RNA (gRNA), which directs the Cas9 nuclease to the target DNA sequence. While traditionally produced through in vitro transcription or plasmid expression, chemical synthesis of gRNA offers significant advantages in terms of purity, scalability, and the ability to incorporate stabilizing modifications. This document provides detailed application notes and protocols for the use of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in the solid-phase synthesis of high-purity single guide RNAs (sgRNAs) for CRISPR-Cas9 applications.

The use of 2'-O-tert-butyldimethylsilyl (TBDMS) protected phosphoramidites is a cornerstone of robust RNA synthesis. This compound is a key building block for incorporating guanosine into the growing RNA chain. The protecting groups (DMT, TBDMS, dmf, and CE) ensure the stability of the monomer and the fidelity of the synthesis process, allowing for the efficient assembly of long oligonucleotides like sgRNAs, which are typically around 100 nucleotides in length.[1]

Chemically synthesized sgRNAs, produced using reagents like this compound, have demonstrated high editing efficiency in various cell types, including primary human T cells and CD34+ hematopoietic stem and progenitor cells.[2] Furthermore, the use of synthetic sgRNAs in a ribonucleoprotein (RNP) complex with Cas9 protein allows for a DNA-free editing approach, which can reduce off-target effects and is preferred for therapeutic applications.

Key Applications

  • High-fidelity sgRNA Synthesis: The use of this compound in automated solid-phase synthesis allows for the production of full-length, high-purity sgRNAs.

  • CRISPR-Cas9 Gene Knockout: Synthetic sgRNAs can be complexed with Cas9 protein to create ribonucleoproteins (RNPs) that efficiently mediate gene knockouts.

  • Disease Modeling: Precise gene editing enabled by synthetic sgRNAs facilitates the creation of cellular and animal models of genetic diseases.

  • Therapeutic Development: The high purity and potential for chemical modification make synthetically derived sgRNAs an attractive option for the development of CRISPR-based therapeutics.

Data Presentation

Table 1: Performance of 2'-O-TBDMS Phosphoramidites in sgRNA Synthesis
ParameterValueNotes
Coupling Efficiency >98% per stepWith an optimized activator such as 5-ethylthio-1H-tetrazole, coupling times can be significantly reduced while maintaining high efficiency.
Crude Purity of a 100-mer sgRNA ~27%This is the percentage of the full-length product in the crude synthesis mixture before purification. The remainder consists of shorter, failure sequences.[3]
Purified sgRNA Purity ≥80% - 95%Purity is highly dependent on the purification method employed (e.g., HPLC, PAGE). For therapeutic applications, the FDA recommends a purity of ≥80%.[4]
Final Yield of Purified 100-mer sgRNA ~20% from crude productThis is a typical yield after purification by methods like reversed-phase HPLC.[2]
Table 2: Comparison of sgRNA Synthesis and Delivery Methods for CRISPR-Cas9
MethodKey AdvantagesKey Disadvantages
Chemical Synthesis (using TBDMS chemistry) High purity, batch-to-batch consistency, allows for chemical modifications, DNA-free.Higher initial cost per sgRNA compared to other methods.
In Vitro Transcription (IVT) Cost-effective for large-scale production.Can result in heterogeneous products (e.g., 5'-triphosphate, which can be immunogenic), lower purity.
Plasmid Expression Simple to implement for cell lines.Potential for off-target effects due to prolonged expression, risk of plasmid integration into the host genome.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of sgRNA using 2'-O-TBDMS Phosphoramidites

This protocol outlines the automated solid-phase synthesis of a single guide RNA (~100 nucleotides) using this compound and other standard RNA phosphoramidites on a 1 µmol scale.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • DMT-2'-O-TBDMS protected A(bz), C(ac), G(dmf), and U phosphoramidites (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in anhydrous acetonitrile)

  • Capping solution (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired sgRNA sequence and the appropriate synthesis protocol for 2'-O-TBDMS chemistry.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Detritylation: The 5'-DMT group is removed from the support-bound nucleoside with the deblocking solution.

    • Coupling: The next phosphoramidite in the sequence (e.g., this compound) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. A coupling time of 6-10 minutes is typically used for 2'-O-TBDMS phosphoramidites.[3]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion sequences.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Chain Elongation: The synthesis cycle is repeated until the full-length sgRNA sequence is assembled.

  • Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on"). For DMT-on purification, this step is skipped.

G cluster_synthesis Solid-Phase sgRNA Synthesis Cycle start Start with CPG Support detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add this compound) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat for next nucleotide oxidation->repeat repeat->detritylation Next nucleotide end_synthesis Full-length sgRNA on CPG support repeat->end_synthesis Final nucleotide

Caption: Solid-phase synthesis cycle for sgRNA.

Protocol 2: Deprotection and Purification of Synthetic sgRNA

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution

  • Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and TEA

  • Sodium acetate (3 M, pH 5.2)

  • n-Butanol

  • 70% Ethanol

  • Nuclease-free water

  • HPLC system with a reverse-phase column or Polyacrylamide gel electrophoresis (PAGE) equipment

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support with the synthesized sgRNA to a screw-cap vial.

    • Add 1 mL of AMA solution and incubate at 65°C for 20 minutes to cleave the sgRNA from the support and remove the base-protecting groups (e.g., dmf on guanine).

    • Cool the vial and transfer the supernatant to a new tube. Dry the sgRNA pellet in a vacuum concentrator.

  • 2'-O-TBDMS Deprotection:

    • Resuspend the dried sgRNA pellet in a solution of TEA·3HF/NMP/TEA.

    • Incubate at 65°C for 2.5 hours to remove the TBDMS protecting groups from the 2'-hydroxyls.

  • Precipitation:

    • Add 25 µL of 3 M sodium acetate and 1 mL of n-butanol to the deprotection mixture.

    • Incubate at -20°C for at least 30 minutes to precipitate the sgRNA.

    • Centrifuge to pellet the sgRNA, decant the supernatant, and wash the pellet with 70% ethanol.

    • Dry the sgRNA pellet.

  • Purification:

    • Resuspend the dried sgRNA in nuclease-free water.

    • Purify the sgRNA using either HPLC or PAGE to isolate the full-length product from shorter failure sequences.[5][6]

    • HPLC: Ion-pairing reversed-phase HPLC is a common method for sgRNA purification.[7]

    • PAGE: Denaturing polyacrylamide gel electrophoresis can also be used, followed by elution and desalting of the band corresponding to the full-length sgRNA.

  • Quantification and Quality Control:

    • Quantify the purified sgRNA using UV-Vis spectrophotometry (A260).

    • Assess the purity and integrity of the final product by analytical HPLC or mass spectrometry.

Protocol 3: CRISPR-Cas9 Gene Editing using Synthetic sgRNA

This protocol describes the formation of a ribonucleoprotein (RNP) complex and its delivery into mammalian cells for gene editing.

Materials:

  • Purified synthetic sgRNA

  • Cas9 nuclease

  • Nuclease-free buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Cell culture medium

  • Target mammalian cells

  • Electroporation or lipid-based transfection reagents

  • Genomic DNA extraction kit

  • PCR primers flanking the target site

  • Sanger sequencing or next-generation sequencing (NGS) service

Procedure:

  • sgRNA and Cas9 Preparation:

    • Resuspend the lyophilized sgRNA and Cas9 protein in nuclease-free buffer to the desired stock concentrations.

  • RNP Formation:

    • In a sterile tube, combine the sgRNA and Cas9 protein at a molar ratio of approximately 3:1 (sgRNA:Cas9).

    • Incubate at room temperature for 10-20 minutes to allow for the formation of the RNP complex.

  • Cell Transfection:

    • Deliver the pre-formed RNP complex into the target cells using either electroporation or a lipid-based transfection reagent, following the manufacturer's protocol.

  • Post-Transfection Culture:

    • Culture the cells for 48-72 hours to allow for gene editing to occur.

  • Genomic DNA Extraction and Analysis:

    • Harvest the cells and extract genomic DNA.

    • Amplify the target region by PCR using primers that flank the sgRNA target site.

    • Analyze the PCR product for the presence of insertions and deletions (indels) resulting from non-homologous end joining (NHEJ) repair. This can be done by:

      • Sanger Sequencing: Followed by analysis using tools like TIDE or ICE.

      • Next-Generation Sequencing (NGS): For a more quantitative and in-depth analysis of editing outcomes.

G cluster_workflow CRISPR-Cas9 Gene Editing Workflow with Synthetic sgRNA sgRNA 1. Synthetic sgRNA (from solid-phase synthesis) rnp 3. RNP Formation (sgRNA + Cas9) sgRNA->rnp cas9 2. Cas9 Protein cas9->rnp transfection 4. Transfection into Mammalian Cells rnp->transfection editing 5. Gene Editing (48-72 hours) transfection->editing analysis 6. Analysis of Editing Efficiency editing->analysis

Caption: CRISPR-Cas9 experimental workflow.

Signaling Pathways and Logical Relationships

The core of the CRISPR-Cas9 system's function does not involve a classical signaling pathway with a cascade of protein modifications. Instead, it is a direct molecular interaction leading to a specific outcome. The logical relationship can be visualized as a sequence of events initiated by the introduction of the synthetic sgRNA and Cas9 protein.

G cluster_logic Logical Flow of CRISPR-Cas9 Action components Synthetic sgRNA + Cas9 Protein rnp_formation RNP Complex Formation components->rnp_formation target_search Target DNA Search rnp_formation->target_search pam_recognition PAM Recognition (NGG) target_search->pam_recognition dna_binding sgRNA-DNA Hybridization pam_recognition->dna_binding dna_cleavage Cas9-mediated Double-Strand Break dna_binding->dna_cleavage nhej NHEJ Repair (Indels) dna_cleavage->nhej hdr HDR Repair (Precise Editing) dna_cleavage->hdr if donor template is present

Caption: CRISPR-Cas9 mechanism of action.

Conclusion

This compound is an essential reagent for the chemical synthesis of high-quality sgRNAs for CRISPR-Cas9-mediated gene editing. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this technology. The ability to produce pure, chemically defined sgRNAs opens up new possibilities for precise and efficient genome engineering in both basic research and therapeutic applications.

References

Application Notes and Protocols for Solid-Phase RNA Synthesis Using TBDMS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical protocols for the solid-phase synthesis of ribonucleic acid (RNA) utilizing tert-butyldimethylsilyl (TBDMS) as the 2'-hydroxyl protecting group. The methodologies described herein are based on standard phosphoramidite chemistry, a robust and widely adopted method for the automated synthesis of oligonucleotides.

Introduction

Solid-phase RNA synthesis is a cornerstone of modern molecular biology and drug development, enabling the production of custom RNA sequences for a myriad of applications, including siRNA, guide RNAs for CRISPR, aptamers, and mRNA-based therapeutics. The phosphoramidite method, adapted for RNA, involves the sequential addition of ribonucleoside phosphoramidites to a growing chain on a solid support. A key challenge in RNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected to prevent unwanted side reactions during synthesis. The tert-butyldimethylsilyl (TBDMS) group is a well-established and widely used protecting group for this purpose, offering a balance of stability during the synthesis cycles and efficient removal during deprotection.[1][2][]

This guide will cover the chemical principles of TBDMS chemistry, provide detailed experimental protocols, and present quantitative data to assist researchers in achieving high-quality RNA synthesis.

Principle of the Method

Solid-phase RNA synthesis using TBDMS chemistry follows a four-step cycle for each nucleotide addition:

  • Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling reaction.[2]

  • Coupling: Activation of the 2'-TBDMS protected ribonucleoside phosphoramidite by an activator, followed by its reaction with the free 5'-hydroxyl group of the support-bound chain to form a phosphite triester linkage.[1][2]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 sequences) in the final product.[2]

  • Oxidation: Conversion of the unstable phosphite triester linkage to a more stable pentavalent phosphotriester using an oxidizing agent.[2]

This cycle is repeated until the desired RNA sequence is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases, phosphate backbone, and the 2'-hydroxyl) are removed in a series of deprotection steps.

Experimental Data

Table 1: Activators and Coupling Times for TBDMS-Protected RNA Phosphoramidites
ActivatorRecommended ConcentrationCoupling TimeTypical Coupling EfficiencyReference
5-Ethylthio-1H-tetrazole (ETT)0.25 M6 minutes>97%[4][5]
5-Benzylthio-1H-tetrazole (BTT)0.25 M3 minutes>98%[4]
5-(Benzylmercapto)-1H-tetrazoleNot specifiedFaster than 1H-tetrazoleHighly efficient[1][6][7]
Table 2: Comparison of 2'-O-Protecting Groups for a 100mer RNA Synthesis
2'-O-Protecting GroupAverage Stepwise Coupling EfficiencyExtrapolated Crude Purity for 100merReference
TBDMS ~99.3%27%[8]
TOM~99.5%33%[8]

Note: The extrapolated purity is an estimation of what the chromatogram would look like and not the final yield.[8]

Experimental Protocols

Protocol 1: Automated Solid-Phase RNA Synthesis

This protocol outlines the general steps for automated RNA synthesis on a standard DNA/RNA synthesizer.

Materials:

  • 2'-TBDMS protected RNA phosphoramidites (A, C, G, U)

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the first nucleoside

  • Activator solution (e.g., 0.25 M ETT in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., Dichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Preparation: Prime the synthesizer with the required reagents and solvents.

  • Sequence Programming: Enter the desired RNA sequence into the synthesizer's software.

  • Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:

    • Detritylation: The DMT group is removed by the deblocking solution to free the 5'-hydroxyl group.

    • Coupling: The 2'-TBDMS protected RNA phosphoramidite and activator are delivered to the synthesis column to react with the 5'-hydroxyl group. A coupling time of 6 minutes is recommended when using ETT as the activator.[4]

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion sequences.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphotriester.

  • Final Detritylation: The terminal 5'-DMT group can be left on for purification purposes (DMT-on) or removed (DMT-off).

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of the nucleobase and phosphate protecting groups.

A. UltraFast Deprotection using AMA (Ammonium Hydroxide/Methylamine)

This method is suitable for RNA synthesized with acetyl-protected Cytidine (Ac-C).[4]

Materials:

  • AMA solution (1:1 mixture of concentrated aqueous ammonia and 40% aqueous methylamine)

  • Sterile, sealable vial

Procedure:

  • Transfer the solid support containing the synthesized RNA to a sterile, sealable vial.

  • Add 1.5 mL of AMA solution to the vial.

  • Seal the vial tightly and heat at 65°C for 10 minutes.[4]

  • Cool the vial before carefully opening it.

  • Transfer the supernatant containing the cleaved and deprotected RNA to a new sterile tube.

B. Standard Deprotection using Ethanolic Ammonium Hydroxide

Materials:

  • Ethanolic ammonium hydroxide

  • Sterile, sealable vial

Procedure:

  • Transfer the solid support to a sterile, sealable vial.

  • Add 1.5 mL of ethanolic ammonium hydroxide.

  • Seal the vial and incubate at room temperature for 4-17 hours.[4]

  • Cool the vial before opening.

  • Transfer the supernatant to a new sterile tube.

Protocol 3: Removal of 2'-TBDMS Protecting Groups

This protocol describes the removal of the TBDMS groups from the 2'-hydroxyl positions.

Materials:

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Glen-Pak RNA Quenching Buffer (or equivalent)

Procedure:

  • Evaporate the solution containing the deprotected RNA to dryness.

  • Dissolve the RNA oligonucleotide in 115 µL of DMSO. If necessary, heat at 65°C for 5 minutes to aid dissolution.[4]

  • Add 60 µL of TEA to the DMSO/oligo solution and mix gently.[4]

  • Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[4]

  • Cool the solution and add 1.75 mL of Glen-Pak RNA Quenching Buffer to stop the reaction.[4]

The desilylated RNA is now ready for purification by methods such as HPLC or cartridge purification.

Visualizations

RNA_Synthesis_Cycle cluster_synthesis Solid-Phase RNA Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle Deprotection_Workflow cluster_workflow Post-Synthesis Deprotection Workflow Start Synthesized RNA on Solid Support Cleavage Step 1: Cleavage from Support & Base/Phosphate Deprotection (e.g., AMA or NH4OH/EtOH) Start->Cleavage Desilylation Step 2: 2'-TBDMS Removal (e.g., TEA.3HF) Cleavage->Desilylation Purification Step 3: Purification (e.g., HPLC, Cartridge) Desilylation->Purification Final_Product Purified RNA Oligonucleotide Purification->Final_Product

References

Application Notes and Protocols: Fluoride-Mediated Deprotection of TBDMS Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from the ease of installation, stability across a broad range of reaction conditions, and the ability to be selectively removed under mild conditions. Fluoride-mediated cleavage is the most common and efficient method for the deprotection of TBDMS ethers, regenerating the parent alcohol. This document provides detailed protocols and quantitative data for the fluoride-mediated deprotection of TBDMS ethers, primarily focusing on the use of tetrabutylammonium fluoride (TBAF), along with other common fluoride reagents.

Mechanism of Action

The deprotection of TBDMS ethers using fluoride ions is driven by the high affinity of silicon for fluoride. The fluoride ion acts as a nucleophile, attacking the silicon atom to form a transient, pentacoordinate silicon intermediate. This intermediate is unstable and readily collapses, cleaving the silicon-oxygen bond to release the alkoxide and form a stable tert-butyldimethylsilyl fluoride byproduct. Subsequent protonation of the alkoxide during aqueous workup or by a proton source in the reaction mixture yields the desired alcohol. The formation of the very strong Si-F bond is a key thermodynamic driving force for this reaction.

Caption: Mechanism of fluoride-mediated TBDMS deprotection.

Experimental Protocols

Protocol 1: General Procedure for TBAF-Mediated Deprotection of TBDMS Ethers

This protocol provides a general starting point for the deprotection of TBDMS ethers using a commercially available solution of TBAF in THF.

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF to make a 0.1-0.5 M solution in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the 1.0 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC, typically 1-12 hours).

  • Once the starting material is consumed, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Note on Basicity: TBAF is basic and can cause side reactions with base-sensitive substrates. For such cases, buffering the reaction mixture by adding 1.1-1.5 equivalents of acetic acid along with the TBAF is recommended.

Protocol 2: Operationally Simple Work-up for TBAF-Mediated Deprotection

This protocol, adapted from Kaburagi and Kishi, avoids a traditional aqueous work-up, which is particularly useful for water-soluble products.

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Methanol (MeOH)

  • Calcium carbonate (CaCO₃)

  • DOWEX 50WX8-400 resin (or other sulfonic acid resin)

  • Celite

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in THF and add TBAF (1.1-1.5 equiv).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Add CaCO₃ (approx. 2.5 g per mmol of TBAF) and DOWEX 50WX8-400 resin (approx. 7.5 g per mmol of TBAF) to the reaction mixture, followed by MeOH (to create a slurry).

  • Stir the suspension vigorously at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Protocol 3: Deprotection using HF-Pyridine

HF-Pyridine is a less basic fluoride source and can be advantageous for base-sensitive substrates. Caution: HF-Pyridine is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • TBDMS-protected alcohol

  • Hydrogen fluoride-pyridine complex (HF-Pyridine)

  • Pyridine

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in a mixture of THF and pyridine (e.g., 10:1) in a plastic vial or Teflon flask.

  • Cool the solution to 0 °C.

  • Slowly add HF-Pyridine (excess) to the stirred solution.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data

The following tables summarize representative data for the fluoride-mediated deprotection of various TBDMS ethers. Reaction conditions and yields are substrate-dependent and may require optimization.

Table 1: TBAF-Mediated Deprotection of TBDMS Ethers

Substrate TypeTBAF (equiv)SolventTemperature (°C)Time (h)Yield (%)Citation
Primary Alkyl1.1THF25295[1]
Secondary Alkyl1.2THF25492[1]
Tertiary Alkyl1.5THF251285[1]
Phenolic1.1THF0-250.5>95[2]
Benzylic1.1THF25198

Table 2: Deprotection of TBDMS Ethers with Other Fluoride Reagents

ReagentSubstrate TypeReagent (equiv)SolventTemperature (°C)Time (h)Yield (%)Citation
HF-PyridinePrimary AlkylExcessTHF/Pyridine0-258High[3]
HF-PyridineSecondary AlkylExcessTHF/Pyridine251288
KHF₂Phenolic2.0MeOH250.596[2]
CsFPrimary Alkyl2.0DMF25394

Mandatory Visualizations

G cluster_workflow General Experimental Workflow start Start: TBDMS-Protected Alcohol dissolve Dissolve in Anhydrous Solvent (e.g., THF) start->dissolve cool Cool to 0 °C (Optional) dissolve->cool add_reagent Add Fluoride Reagent (e.g., TBAF, HF-Pyridine) cool->add_reagent react Stir at Appropriate Temperature (Monitor by TLC) add_reagent->react workup Reaction Workup react->workup aqueous_workup Aqueous Workup (Quench, Extract, Wash, Dry) workup->aqueous_workup Standard non_aqueous_workup Non-Aqueous Workup (Resin/CaCO₃ Treatment) workup->non_aqueous_workup For Water-Soluble Products concentrate Concentrate Under Reduced Pressure aqueous_workup->concentrate non_aqueous_workup->concentrate purify Purify by Column Chromatography concentrate->purify end End: Deprotected Alcohol purify->end

Caption: General experimental workflow for TBDMS deprotection.

References

Application Notes and Protocols for the Incorporation of Modified Guanosine using Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of modified guanosine analogs into synthetic oligonucleotides using phosphoramidite chemistry. This powerful technique is essential for a wide range of applications in research, diagnostics, and therapeutics, including the study of DNA damage and repair, the development of antisense oligonucleotides, and the construction of novel aptamers and ribozymes.[1][2][3][4]

Introduction

The site-specific incorporation of modified nucleosides, such as derivatives of guanosine, into DNA and RNA oligonucleotides is a critical tool in modern molecular biology and drug development.[3][4] Phosphoramidite chemistry is the gold standard for automated solid-phase oligonucleotide synthesis, allowing for the efficient and precise introduction of these modifications.[5] Modified guanosines can be used to investigate the structural and functional consequences of DNA damage, modulate the binding affinity and nuclease resistance of therapeutic oligonucleotides, and create novel molecular probes.[2][3][6][7]

This document outlines the general principles, experimental protocols, and key considerations for the successful incorporation of modified guanosine phosphoramidites into synthetic oligonucleotides.

Quantitative Data Summary

The efficiency of incorporating modified guanosine phosphoramidites can vary depending on the specific modification, the protecting groups used, and the synthesis conditions. The following table summarizes representative coupling efficiencies and yields for different modified guanosine analogs.

Modified Guanosine PhosphoramiditeProtecting Group StrategyCoupling TimeAverage Stepwise Coupling Efficiency (%)Overall Yield of OligonucleotideReference
8-oxo-deoxyguanosine (8-oxo-dG)O6- and N7-bisdiphenylcarbamoylStandardNot specifiedNot specified[8][9]
N7-guanosine (7G)StandardStandardNot specifiedNot specified[10]
Guanosine TNA (tG) with DPC groupDPC and acetyl5 minutes (single coupling)Lower than without DPCNot specified[11][12]
Guanosine TNA (tG) without DPC groupAcetyl5 minutes (single coupling)Higher than with DPCNot specified[11][12]
N-methylguanidine-bridged guanosine (GuNA[Me]-G)Acetyl on guanidine moiety20 minutesNot specified12-25%[13]
2'-SCF3 modified guanosinetBu/BocStandardNot specifiedHigh quality[14]
2′-(3-phthalimidopropoxymethyl) modified guanosinetBu/BocStandardNot specifiedHigh quality[14]

Note: "Standard" coupling times are typically in the range of a few minutes. "Not specified" indicates that the specific quantitative data was not provided in the cited literature.

Experimental Protocols

The following protocols provide a generalized framework for the incorporation of modified guanosine phosphoramidites. Specific parameters may need to be optimized based on the nature of the modification and the automated DNA synthesizer being used.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps of the phosphoramidite synthesis cycle, which are repeated for each nucleotide addition.[5]

1. Detritylation (Deblocking):

  • Reagent: Acidic solution (e.g., trichloroacetic acid in dichloromethane).

  • Purpose: Removes the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[5]

  • Procedure: The acidic solution is passed over the solid support. The resulting orange-colored DMT cation can be quantified to monitor synthesis efficiency.

2. Coupling:

  • Reagents:

    • Modified guanosine phosphoramidite solution.

    • Activator solution (e.g., 4,5-dicyanoimidazole (DCI) or 5-ethylthio-1H-tetrazole (ETT)).[15][16]

  • Purpose: The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Procedure: The modified guanosine phosphoramidite and activator are simultaneously delivered to the synthesis column. Coupling times may need to be extended for sterically hindered or less reactive modified phosphoramidites.[16]

3. Capping:

  • Reagents:

    • Capping Reagent A (e.g., acetic anhydride/lutidine/THF).

    • Capping Reagent B (e.g., N-methylimidazole/THF).

  • Purpose: Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).[5]

  • Procedure: The two capping reagents are delivered to the column to permanently block the unreacted chains.

4. Oxidation:

  • Reagent: Oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Purpose: Converts the unstable phosphite triester linkage to a more stable phosphate triester.

  • Procedure: The oxidizing solution is passed through the column.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

Protocol 2: Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The conditions for this step are critical, especially for labile modifications.

Standard Deprotection:

  • Reagent: Concentrated ammonium hydroxide.[17]

  • Procedure: The solid support is incubated in concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours (typically 8-16 hours).[17][18] This treatment cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases.[17]

Mild Deprotection for Sensitive Modifications:

  • Many modified guanosines are sensitive to harsh basic conditions.[19] For these, milder deprotection strategies are required.

  • Reagents:

    • UltraMILD deprotection: 0.05 M potassium carbonate in methanol at room temperature.[17]

    • Aqueous methylamine (AMA): A mixture of 40% aqueous methylamine and ammonium hydroxide.[20]

    • Ammonia-free reagents: A mixture of ethanolamine, hydrazine, and methanol.[18]

  • Procedure: The specific conditions (reagent, temperature, and time) will depend on the nature of the modified guanosine and the protecting groups used.[17][19] It is crucial to consult the literature or the supplier of the modified phosphoramidite for recommended deprotection protocols.

Protocol 3: Purification and Characterization

Purification of the full-length, modified oligonucleotide from shorter, failed sequences is essential for most applications.

Purification Methods:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A common method for purifying oligonucleotides, especially when the 5'-DMT group is left on (trityl-on purification).[17]

  • Anion-Exchange High-Performance Liquid Chromatography (AX-HPLC): Separates oligonucleotides based on their charge.[17]

  • Polyacrylamide Gel Electrophoresis (PAGE): Provides high-resolution separation for longer oligonucleotides.[17]

Characterization:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the molecular weight of the synthesized oligonucleotide, verifying the successful incorporation of the modified guanosine.[21]

  • UV-Vis Spectroscopy: Used to quantify the concentration of the purified oligonucleotide.

  • Enzymatic Digestion followed by HPLC or LC-MS: Can be used to confirm the sequence and the presence of the modification.[7]

Signaling Pathways and Workflows

The following diagram illustrates the general workflow for the incorporation of a modified guanosine phosphoramidite into a synthetic oligonucleotide.

Incorporation_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with Support-Bound Nucleoside detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling with Modified G Phosphoramidite + Activator detritylation->coupling capping 3. Capping of Unreacted Chains coupling->capping oxidation 4. Oxidation of Phosphite Linkage capping->oxidation repeat Repeat Cycle for next base oxidation->repeat repeat->detritylation Next cycle cleavage Cleavage from Solid Support repeat->cleavage Synthesis Complete deprotection Deprotection of Bases and Phosphate cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification characterization Characterization (e.g., Mass Spec) purification->characterization final_product Final Modified Oligonucleotide characterization->final_product

Workflow for Modified Guanosine Incorporation.

Applications of Oligonucleotides with Modified Guanosine

The ability to incorporate modified guanosines into oligonucleotides has opened up a vast array of applications in both basic research and clinical development.

  • Studying DNA Damage and Repair: Oligonucleotides containing lesions like 8-oxo-deoxyguanosine are invaluable substrates for studying the mechanisms of DNA repair enzymes.[7]

  • Therapeutic Oligonucleotides: Modifications can enhance the properties of antisense oligonucleotides and siRNAs by increasing their resistance to nuclease degradation, improving their binding affinity to target mRNA, and reducing off-target effects.[2][3][4]

  • Diagnostics: Modified oligonucleotides are used as probes in various diagnostic assays, offering improved specificity and signal-to-noise ratios.[2]

  • Aptamers and Ribozymes: The introduction of modified nucleotides can expand the chemical diversity of nucleic acid libraries, leading to the selection of aptamers and ribozymes with novel binding and catalytic properties.[3]

  • Structural Biology: Site-specific modifications can be used as probes to study the structure and dynamics of DNA and RNA.[6]

Conclusion

The incorporation of modified guanosine using phosphoramidites is a robust and versatile technology that continues to drive innovation in molecular biology, biotechnology, and medicine. By understanding the principles of phosphoramidite chemistry and carefully selecting the appropriate synthesis and deprotection strategies, researchers can successfully generate a wide range of modified oligonucleotides for their specific applications. Proper characterization of the final product is crucial to ensure the correct interpretation of experimental results.[21]

References

Application Notes and Protocols for the Synthesis of Chimeric DNA-RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric DNA-RNA oligonucleotides are synthetic nucleic acid sequences composed of both deoxyribonucleotides and ribonucleotides. These hybrid molecules have garnered significant interest in the fields of molecular biology, drug development, and diagnostics due to their unique properties and diverse applications. By combining the stability of DNA with the functional versatility of RNA, chimeric oligonucleotides can be engineered for specific biological functions, including antisense therapy, RNA interference (RNAi), and targeted gene editing.[1][2]

This document provides detailed application notes and experimental protocols for the chemical synthesis, purification, and quality control of chimeric DNA-RNA oligonucleotides. The primary method described is solid-phase phosphoramidite chemistry, the gold standard for automated oligonucleotide synthesis.[3]

Applications of Chimeric DNA-RNA Oligonucleotides

Chimeric oligonucleotides are instrumental in a variety of cutting-edge applications:

  • Antisense Oligonucleotides (ASOs): These molecules are designed to bind to specific messenger RNA (mRNA) sequences, leading to the degradation of the mRNA through the action of RNase H, an enzyme that recognizes DNA-RNA duplexes.[4][5][6][7][8] This effectively silences the expression of a target gene and is a promising therapeutic strategy for various diseases.

  • RNA Interference (RNAi): Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can trigger the RNAi pathway to silence gene expression. Chimeric DNA-RNA siRNAs can be designed to enhance stability and cellular uptake. The guide strand of the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA.[9][10][11][12][13]

  • Gene Editing: Chimeric oligonucleotides can be used as templates for precision gene editing, for instance, in conjunction with CRISPR-Cas9 systems.[14] They can direct the cellular repair machinery to introduce specific changes into the genome.[15][16]

Synthesis of Chimeric DNA-RNA Oligonucleotides

The synthesis of chimeric DNA-RNA oligonucleotides is most commonly achieved through automated solid-phase synthesis using phosphoramidite chemistry. This method allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support.[3][17][18]

Solid-Phase Synthesis Workflow

The synthesis process is cyclical, with each cycle consisting of four main steps for the addition of a single nucleotide.

G cluster_workflow Solid-Phase Synthesis Workflow start Start with Solid Support (First Nucleoside Attached) deblocking 1. Deblocking (Detritylation) Remove 5'-DMT protecting group start->deblocking coupling 2. Coupling Add activated DNA or RNA phosphoramidite deblocking->coupling capping 3. Capping Block unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation Stabilize the phosphite triester linkage capping->oxidation repeat Repeat Cycle for Each Subsequent Nucleotide oxidation->repeat repeat->deblocking Next nucleotide cleavage Cleavage from Solid Support repeat->cleavage Final nucleotide deprotection Deprotection of Nucleobases and Phosphate Groups cleavage->deprotection purification Purification of Chimeric Oligonucleotide deprotection->purification

Caption: Automated solid-phase synthesis cycle for chimeric DNA-RNA oligonucleotides.

Quantitative Data on Synthesis

The efficiency of each coupling step is critical for the overall yield and purity of the final oligonucleotide. Even small differences in coupling efficiency can significantly impact the amount of full-length product, especially for longer sequences.[19]

Table 1: Typical Coupling Efficiencies and Theoretical Yields

Nucleotide TypeAverage Coupling Efficiency (%)Theoretical Yield for a 20-mer (%)Theoretical Yield for a 50-mer (%)
DNA Phosphoramidite>99%~82%~60%
RNA Phosphoramidite98-99%~66-74%~36-49%

Note: Theoretical yield is calculated as (Coupling Efficiency)^(Number of couplings). Actual yields will be lower due to losses during purification.

Table 2: Expected Yield and Purity of a 25-mer Chimeric Oligonucleotide (1 µmol scale)

DNA:RNA RatioExpected Crude Yield (OD units)Purity after HPLC (%)Final Purified Yield (OD units)
100% DNA80 - 120>90%40 - 60
50% DNA : 50% RNA60 - 100>85%30 - 50
100% RNA40 - 80>80%20 - 40

OD: Optical Density at 260 nm.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 20-mer Chimeric DNA-RNA Oligonucleotide

This protocol outlines the synthesis of a 20-mer chimeric oligonucleotide with alternating DNA and RNA bases on an automated DNA/RNA synthesizer.

1. Reagent Preparation:

  • Phosphoramidites: Prepare 0.1 M solutions of DNA (dA, dC, dG, T) and RNA (A, C, G, U) phosphoramidites in anhydrous acetonitrile. Ensure all phosphoramidites have appropriate protecting groups (e.g., Bz for A and C, Ac for G in RNA; Bz for A and C, iBu for G in DNA; TBDMS or TOM for 2'-OH of RNA).

  • Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Capping Solution A: Acetic anhydride/Pyridine/THF.

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Washing Solution: Anhydrous acetonitrile.

2. Synthesis Cycle:

The synthesis is performed in the 3' to 5' direction on a solid support (e.g., Controlled Pore Glass - CPG) pre-loaded with the first nucleoside.

  • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile.

  • Step 2: Coupling: The appropriate DNA or RNA phosphoramidite and activator are delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing chain. Coupling times for RNA phosphoramidites are typically longer than for DNA phosphoramidites.

  • Step 3: Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles. The column is then washed with acetonitrile.

  • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution. The column is then washed with acetonitrile.

These four steps are repeated for each subsequent nucleotide in the sequence.

3. Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium hydroxide and methylamine (AMA) at room temperature for 2 hours.

  • The protecting groups on the nucleobases and the phosphate backbone are removed by heating the AMA solution at 65°C for 15 minutes.

  • For RNA-containing oligonucleotides, an additional deprotection step is required to remove the 2'-hydroxyl protecting groups (e.g., using triethylamine trihydrofluoride (TEA·3HF)).

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

Crude synthetic oligonucleotides are purified to remove truncated sequences and other impurities.[20][21][22][23]

1. Equipment and Reagents:

  • HPLC system with a UV detector.

  • Reversed-phase HPLC column (e.g., C18).[20]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

2. Procedure:

  • Resuspend the deprotected oligonucleotide in Mobile Phase A.

  • Inject the sample onto the equilibrated HPLC column.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

  • Monitor the elution profile at 260 nm. The full-length product is typically the major peak with the longest retention time.

  • Collect the fractions containing the purified oligonucleotide.

  • Desalt the collected fractions using a desalting column or by ethanol precipitation.

Protocol 3: Quality Control by Mass Spectrometry

Mass spectrometry is used to confirm the identity and purity of the synthesized oligonucleotide by measuring its molecular weight.[24][25][26][27][28]

1. Sample Preparation:

  • Dilute a small aliquot of the purified oligonucleotide in a suitable matrix solution for MALDI-TOF MS or in an appropriate solvent for ESI-MS.

2. Mass Spectrometry Analysis:

  • Acquire the mass spectrum of the oligonucleotide.

  • Compare the observed molecular weight with the calculated theoretical molecular weight of the desired chimeric sequence.

  • The presence of peaks corresponding to shorter sequences (n-1, n-2, etc.) indicates the presence of deletion impurities.

Signaling Pathway and Mechanism of Action Diagrams

Antisense Oligonucleotide (ASO) Mechanism of Action

G cluster_aso Antisense Oligonucleotide (RNase H) Pathway ASO Chimeric ASO (DNA/RNA) Hybrid ASO-mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation NoTranslation Inhibition of Translation Degradation->NoTranslation

Caption: RNase H-mediated degradation of target mRNA by a chimeric antisense oligonucleotide.

RNA Interference (RNAi) Pathway

G cluster_rnai RNA Interference (RNAi) Pathway siRNA Chimeric siRNA (dsRNA) Dicer Dicer siRNA->Dicer processed by Processed_siRNA Processed siRNA Dicer->Processed_siRNA RISC_loading RISC Loading Processed_siRNA->RISC_loading RISC RISC Complex RISC_loading->RISC Guide strand loaded Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage targeted by Silencing Gene Silencing Cleavage->Silencing

Caption: Gene silencing through the RNAi pathway initiated by a chimeric siRNA.

References

Application Notes and Protocols for the Use of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in mRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of messenger RNA (mRNA) is a cornerstone of modern biotechnology, enabling the development of novel therapeutics, vaccines, and research tools. The phosphoramidite method for solid-phase synthesis is a highly effective way to produce custom RNA oligonucleotides. A key component in this process is the use of protected ribonucleoside building blocks, such as DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite. This phosphoramidite is a protected guanosine monomer designed for incorporation into a growing RNA chain with high efficiency and fidelity.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of mRNA. It covers the synthesis cycle, deprotection, purification, and analysis of the final RNA product.

Key Features of this compound:

  • 5'-DMT (Dimethoxytrityl) group: An acid-labile protecting group for the 5'-hydroxyl, allowing for controlled, stepwise elongation of the oligonucleotide chain.[2] Its removal in each cycle exposes the 5'-hydroxyl for the next coupling reaction.[3]

  • 2'-O-TBDMS (tert-butyldimethylsilyl) group: A robust protecting group for the 2'-hydroxyl of the ribose.[4] This group is stable during the acidic conditions of DMT removal and the oxidation step, preventing unwanted side reactions and chain cleavage.[2]

  • dmf (N,N-dimethylformamidine) group: Protects the exocyclic amine of the guanine base, preventing side reactions during synthesis.[1]

  • CE (β-cyanoethyl) group: Protects the phosphite triester, which is converted to a stable phosphate triester upon oxidation.[4]

Quantitative Data

The efficiency of each step in solid-phase synthesis is critical for the overall yield and purity of the final mRNA product. The following tables summarize key quantitative parameters associated with the use of TBDMS-protected phosphoramidites.

Table 1: Coupling Efficiency and Purity

ParameterValueNotes
Average Stepwise Coupling Efficiency>97% - 99%Dependent on the activator used. For example, with a tetrazole activator, the efficiency is >97%[5], while with activators like 5-ethylthiotetrazole, it can be 97.5-99%[6].
Crude Purity (20mer oligonucleotide)~77.6%This is a representative value and can be influenced by the synthesis conditions and the specific sequence[7].
Final Purity (after HPLC purification)>99%Achievable with optimized purification protocols[8].

Table 2: Comparison of Activators for TBDMS-protected Phosphoramidites

ActivatorRecommended Coupling TimeExpected Efficiency
TetrazoleExtended times may be required>97%[5]
5-Ethylthiotetrazole (ETT) (0.25 M)12 minutesOptimized for high efficiency[5]
5-Benzylmercapto-1H-tetrazoleFast couplingHighly efficient[9]
BTT (0.3 M)3 minutesReduces coupling time significantly[5]

Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis, deprotection, purification, and analysis of mRNA using this compound.

Protocol 1: Solid-Phase mRNA Synthesis

This protocol outlines the cyclical process of adding a new nucleotide to the growing RNA chain on a solid support.

Materials:

  • This compound and other required RNA phosphoramidites (A, C, U)

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 0.25 M 5-ethylthiotetrazole in acetonitrile)

  • Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation: Dissolve the phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M). Install the reagents on an automated synthesizer.

  • Synthesis Cycle: The following steps are performed in a cyclical manner for each nucleotide addition.

    a. Detritylation (Deblocking): The acid-labile 5'-DMT group is removed from the support-bound nucleoside by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling step.[3]

    b. Coupling: The this compound is activated by the activator solution and then reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage.[3]

    c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutations in the final product.[3]

    d. Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphotriester using the oxidizing solution.[3]

  • Chain Elongation: The synthesis cycle is repeated until the desired mRNA sequence is assembled.

  • Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("Trityl-off") or left on for purification ("Trityl-on").[3]

Solid_Phase_Synthesis_Workflow start Start: Solid Support with Linker detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add Phosphoramidite) detritylation->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat Cycle for next base oxidation->repeat repeat->detritylation Add another base end_synthesis End: Full-Length Protected mRNA repeat->end_synthesis Sequence complete Deprotection_Workflow start_deprotection Start: Protected mRNA on Solid Support cleavage_base_deprotection 1. Cleavage & Base Deprotection (AMA, 65°C) start_deprotection->cleavage_base_deprotection drying 2. Drying (Vacuum Concentrator) cleavage_base_deprotection->drying tbdms_removal 3. 2'-TBDMS Removal (TEA·3HF, 65°C) drying->tbdms_removal end_deprotection End: Crude, Fully Deprotected mRNA tbdms_removal->end_deprotection QC_Workflow start_qc Start: Purified mRNA cge_analysis Purity & Integrity Analysis (Capillary Gel Electrophoresis) start_qc->cge_analysis ms_analysis Identity Confirmation (Mass Spectrometry) start_qc->ms_analysis data_analysis Data Analysis cge_analysis->data_analysis ms_analysis->data_analysis report Final Report: Purity, Integrity, Identity data_analysis->report

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals experiencing low coupling efficiency during oligonucleotide synthesis using DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: What is a typical coupling efficiency for this compound?

A1: Due to the steric hindrance from the 2'-O-TBDMS protecting group, the coupling efficiency for 2'-O-TBDMS protected phosphoramidites is generally lower than that for DNA phosphoramidites. A coupling efficiency of over 97% is considered acceptable, though efficiencies greater than 98% are achievable with optimized protocols.[1][2] Even small decreases in coupling efficiency can significantly reduce the yield of the full-length oligonucleotide, especially for longer sequences.[3][4]

Q2: What are the most common causes of low coupling efficiency with this phosphoramidite?

A2: The most frequent causes of low coupling efficiency include:

  • Moisture: Water in the acetonitrile (ACN), activator, or phosphoramidite solution is a primary cause of failed coupling.[3][5]

  • Reagent Quality: Degradation of the phosphoramidite due to improper storage or handling, as well as impurities in other reagents, can negatively impact coupling.[3]

  • Activator Issues: Using a weak activator or an inappropriate concentration can lead to incomplete activation of the phosphoramidite.[1][2]

  • Suboptimal Coupling Time: Insufficient time for the coupling reaction to complete is a common issue, especially with sterically hindered phosphoramidites.[1][6]

  • Secondary Structures: Guanine-rich sequences can form secondary structures that hinder the accessibility of the 5'-hydroxyl group for coupling.[]

Q3: How does low coupling efficiency affect the final product?

A3: Low coupling efficiency leads to a higher proportion of truncated sequences (n-1, n-2, etc.) in the crude product. This not only reduces the yield of the desired full-length oligonucleotide but also complicates the purification process.[8][9] The impact of coupling efficiency on the theoretical yield of full-length product is cumulative and becomes more pronounced with increasing oligonucleotide length.[9]

Q4: Can the dmf protecting group on guanosine contribute to coupling issues?

A4: While the dmf (dimethylformamidine) protecting group is generally efficient, issues with its removal or side reactions can indirectly affect the overall synthesis quality. However, the primary driver of lower coupling efficiency in this specific phosphoramidite is the bulky 2'-O-TBDMS group.

Troubleshooting Guide

If you are experiencing low coupling efficiency, follow these troubleshooting steps:

Step 1: Verify Reagent and Solvent Quality

  • Phosphoramidite Integrity: Ensure the this compound is not expired and has been stored under the recommended conditions (-20°C, dry, under an inert atmosphere).[10] Visually inspect for any signs of degradation (e.g., discoloration, clumping).

  • Anhydrous Solvents: Use fresh, high-quality anhydrous acetonitrile (<30 ppm water) for phosphoramidite and activator solutions.[3][11] Consider using molecular sieves to further dry the solvents.[11]

  • Activator Solution: Prepare fresh activator solution. Ensure the activator is fully dissolved and free of particulates.

Step 2: Optimize Synthesis Cycle Parameters

  • Increase Coupling Time: For 2'-O-TBDMS protected phosphoramidites, a longer coupling time is often necessary. Extend the coupling time to at least 6-12 minutes.[1][12]

  • Activator Choice: Consider using a more potent activator than 1H-tetrazole, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[1][2][13]

  • Double Coupling: For particularly difficult couplings, a double coupling step can be employed where a fresh portion of phosphoramidite and activator is delivered for a second coupling reaction.

Step 3: Check Instrument Performance

  • Fluidics System: Ensure there are no leaks or blockages in the synthesizer's fluid delivery system. Inconsistent reagent delivery can lead to poor coupling.

  • Inert Atmosphere: Verify that the synthesizer is maintaining a dry, inert atmosphere (e.g., argon or helium) to prevent moisture contamination.

Quantitative Data Summary

The following table summarizes the impact of coupling efficiency on the theoretical yield of full-length oligonucleotides of varying lengths.

Oligonucleotide LengthCoupling EfficiencyTheoretical Yield of Full-Length Product
20mer99.0%82.6%
20mer98.0%66.8%
50mer99.0%60.5%
50mer98.0%36.4%
100mer99.0%36.6%
100mer98.0%13.3%

Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings)

Experimental Protocols

Protocol 1: Trityl Cation Assay for Coupling Efficiency Monitoring

This protocol provides a real-time assessment of coupling efficiency during synthesis.

Methodology:

  • During each synthesis cycle, after the deblocking step (removal of the DMT group), the orange-colored trityl cation is released.

  • The synthesizer's spectrophotometer measures the absorbance of the collected trityl cation solution at a specific wavelength (typically around 495 nm).

  • The absorbance is proportional to the amount of full-length oligonucleotide available for the next coupling step.

  • By comparing the absorbance from one cycle to the next, a step-wise coupling efficiency can be calculated. A significant drop in absorbance indicates a failed or inefficient coupling step.

Protocol 2: HPLC Analysis of Crude Oligonucleotide

This protocol is used to assess the purity of the crude product after synthesis.

Methodology:

  • After cleavage from the solid support and deprotection, dissolve a small aliquot of the crude oligonucleotide in an appropriate mobile phase.

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

  • Run a gradient of increasing organic solvent (e.g., acetonitrile) in a buffer (e.g., triethylammonium acetate).

  • Monitor the elution profile using a UV detector at 260 nm.

  • The full-length product will be the main peak, while truncated sequences will typically elute earlier. The peak areas can be used to estimate the purity of the crude product.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency Detected check_reagents Step 1: Verify Reagent & Solvent Quality start->check_reagents check_amidite Check Phosphoramidite (Age, Storage, Appearance) check_reagents->check_amidite check_solvents Check Solvents (Anhydrous, Fresh) check_reagents->check_solvents check_activator Check Activator (Fresh, Correct Concentration) check_reagents->check_activator optimize_params Step 2: Optimize Synthesis Parameters check_amidite->optimize_params check_solvents->optimize_params check_activator->optimize_params increase_time Increase Coupling Time optimize_params->increase_time change_activator Use Stronger Activator (ETT, BTT) optimize_params->change_activator double_couple Implement Double Coupling optimize_params->double_couple check_instrument Step 3: Check Instrument Performance increase_time->check_instrument change_activator->check_instrument double_couple->check_instrument check_fluidics Inspect Fluidics System check_instrument->check_fluidics check_atmosphere Verify Inert Atmosphere check_instrument->check_atmosphere resolution Coupling Efficiency Improved check_fluidics->resolution check_atmosphere->resolution

Caption: Troubleshooting workflow for low coupling efficiency.

Oligo_Synthesis_Cycle cluster_synthesis Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Unreacted 5'-OH Blocked) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking

Caption: The four steps of the oligonucleotide synthesis cycle.

References

Technical Support Center: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and deprotection of oligonucleotides using this compound.

Observed Problem Potential Cause Recommended Solution
Low Coupling Efficiency Phosphoramidite hydrolysis due to moisture.- Ensure anhydrous conditions for all reagents and solvents. - Use freshly opened, high-quality anhydrous acetonitrile. - Store phosphoramidites under an inert atmosphere at -20°C.[1]
Inefficient activation.- Use an appropriate activator, such as 5-benzylmercapto-1H-tetrazole, for the sterically hindered 2'-O-TBDMS phosphoramidites.[2][3]
Presence of n+1 Species (especially GG dimers) in Mass Spectrometry Partial detritylation of the phosphoramidite by the acidic activator during coupling.- This side reaction can lead to the formation of a GG dimer and its subsequent incorporation.[4] - Minimize the time the phosphoramidite is in contact with the activator before coupling.
Incomplete Deprotection of the dmf Group The dimethylformamidine (dmf) protecting group on guanosine is relatively stable.- Use a stronger deprotection cocktail such as a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[5] - Increase deprotection time or temperature according to the recommendations in the data table below.
Resistance to certain deprotection reagents.- The dmf group is notably resistant to 0.4 M sodium hydroxide in methanol/water, requiring over 72 hours for complete removal at room temperature.[6]
RNA Chain Cleavage or Rearrangement Premature removal of the 2'-O-TBDMS protecting group during base deprotection.- Use milder deprotection conditions for the nucleobases that are compatible with the TBDMS group. - A mixture of ammonium hydroxide and ethanol (3:1) can reduce the loss of the silyl group.[4] - Perform a two-step deprotection: first, remove the base and phosphate protecting groups under conditions that preserve the TBDMS group, followed by a specific desilylation step.
Low Yield of Full-Length Product A combination of the issues above.- Systematically troubleshoot each step of the synthesis and deprotection process. - Analyze crude and purified products by HPLC and mass spectrometry to identify the source of the low yield.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling efficiency low when using this compound?

A1: Low coupling efficiency is often due to the hydrolysis of the phosphoramidite by moisture. The presence of water can deactivate the phosphoramidite, preventing it from reacting with the free 5'-hydroxyl group of the growing oligonucleotide chain. To mitigate this, it is crucial to use anhydrous reagents and solvents, particularly acetonitrile, and to handle the phosphoramidite under an inert atmosphere.

Q2: I observe a significant n+1 peak in my mass spectrometry data, especially after a guanosine addition. What is the cause?

A2: The formation of n+1 species, particularly GG dimers, can occur due to the partial removal of the 5'-DMT group from the dG phosphoramidite by the acidic activator during the coupling step. This premature detritylation generates a reactive 5'-hydroxyl group on the phosphoramidite monomer, which can then react with another activated dG phosphoramidite, leading to the incorporation of a dimer.[4]

Q3: Why is the dmf protecting group on guanosine difficult to remove?

A3: The dimethylformamidine (dmf) group is known for its relative stability compared to other protecting groups like isobutyryl (iBu). While this stability can be advantageous during synthesis, it requires more stringent deprotection conditions for complete removal. For example, with ammonium hydroxide, dmf-dG deprotects approximately four times faster than iBu-dG, but with sodium hydroxide, it is remarkably resistant.[6][7]

Q4: What are the signs of premature 2'-O-TBDMS deprotection, and how can I avoid it?

A4: Premature removal of the TBDMS group during the basic deprotection of the nucleobases exposes the 2'-hydroxyl group. This can lead to phosphodiester bond cleavage or isomerization to a non-natural 2'-5' linkage, resulting in a lower yield of the desired full-length RNA. To avoid this, it is recommended to use deprotection conditions that are mild enough to preserve the TBDMS group, such as a mixture of ammonium hydroxide and ethanol, followed by a dedicated desilylation step using a fluoride reagent like triethylamine trihydrofluoride (TEA·3HF).[1][8]

Q5: Can I use the same deprotection strategy for RNA oligonucleotides containing dmf-G as I do for DNA?

A5: Not entirely. While the dmf group on guanosine is the same, the presence of the 2'-O-TBDMS group in RNA synthesis necessitates a more careful deprotection strategy. The conditions used to remove the dmf group must be compatible with the stability of the TBDMS group to prevent RNA degradation. This typically involves a two-step deprotection process: first, removal of the base and phosphate protecting groups, followed by the removal of the 2'-silyl group.

Data Presentation

Table 1: Comparison of Deprotection Times for dmf-dG vs. iBu-dG with Ammonium Hydroxide

dG Protecting GroupDeprotection TemperatureDeprotection Time
iBu-dGRoom Temperature36 hours
55 °C16 hours
65 °C8 hours
dmf-dGRoom Temperature16 hours
55 °C4 hours
65 °C2 hours
(Data sourced from Glen Research Deprotection Guide)[5]

Table 2: Deprotection Times for dmf-dG with AMA (Ammonium Hydroxide/Methylamine 1:1)

dG Protecting GroupDeprotection TemperatureDeprotection Time
dmf-dGRoom Temperature120 minutes
37 °C30 minutes
55 °C10 minutes
65 °C5 minutes
(Data sourced from Glen Research Deprotection Guide)[5]

Experimental Protocols

Protocol 1: Ultrafast Deprotection of RNA Oligonucleotides using AMA

This protocol is suitable for RNA oligonucleotides synthesized with Ac-C and dmf-G phosphoramidites.

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a sealable vial.

    • Add 1.5 mL of AMA (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).

    • Seal the vial and heat at 65°C for 10 minutes.[1]

    • Cool the vial before opening.

    • Transfer the supernatant to a new tube.

    • Rinse the support with RNase-free water and combine the rinses with the supernatant.

    • Evaporate the solution to dryness.

  • 2'-O-TBDMS Deprotection:

    • Dissolve the dried oligonucleotide in 115 µL of anhydrous DMSO.

    • Add 60 µL of triethylamine (TEA) and mix gently.

    • Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and heat at 65°C for 2.5 hours.[1]

    • Cool the solution and proceed with purification.

Protocol 2: Analysis of Oligonucleotide Purity by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry is a powerful tool for identifying and quantifying side products.

  • Sample Preparation:

    • Dissolve the deprotected and desalted oligonucleotide in an appropriate mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase column suitable for oligonucleotide separation (e.g., C18).

    • Mobile Phase A: An ion-pairing agent in water (e.g., 0.1 M TEAA).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B to elute the oligonucleotide and its impurities.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Monitor the expected mass of the full-length product and potential side products (e.g., n-1, n+1, incompletely deprotected species).

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Steps cluster_analysis Analysis & Purification Synthesized_Oligo Synthesized Oligo (on solid support) Base_Deprotection Cleavage & Base Deprotection (e.g., AMA) Synthesized_Oligo->Base_Deprotection Step 1 TBDMS_Deprotection 2'-O-TBDMS Deprotection (e.g., TEA·3HF) Base_Deprotection->TBDMS_Deprotection Step 2 Purification Purification (e.g., HPLC) TBDMS_Deprotection->Purification Step 3 Analysis QC Analysis (HPLC-MS) Purification->Analysis Step 4 Side_Reactions cluster_coupling Coupling Step cluster_deprotection Deprotection Steps Start DMT-2'-O-TBDMS-G(dmf) -CE-phosphoramidite Coupling Coupling Reaction Start->Coupling GG_Dimer n+1 (GG Dimer) Side Product Coupling->GG_Dimer Partial Detritylation Base_Deprotection Base Deprotection Coupling->Base_Deprotection Incomplete_dmf Incomplete dmf Removal Base_Deprotection->Incomplete_dmf Resistant dmf group Premature_TBDMS Premature TBDMS Removal Base_Deprotection->Premature_TBDMS Harsh basic conditions Chain_Cleavage RNA Chain Cleavage Premature_TBDMS->Chain_Cleavage

References

Technical Support Center: Optimizing DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue ID Question Potential Causes Recommended Solutions
SYN-001 Why is the coupling efficiency low? 1. Moisture: Presence of water in reagents or solvents.[1] 2. Degraded Phosphoramidite: Hydrolysis or oxidation of the phosphoramidite. 3. Inefficient Activation: Suboptimal activator concentration or degraded activator. 4. Steric Hindrance: The bulky TBDMS group can impede coupling.1. Use anhydrous acetonitrile and ensure all reagents are dry. Store phosphoramidites under an inert atmosphere. 2. Use fresh, high-purity phosphoramidite. Verify purity via ³¹P NMR. The target phosphoramidite should show a signal around 140-155 ppm.[2] 3. Use a fresh activator solution at the recommended concentration (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT)). 4. Increase coupling time to 12 minutes.[3]
SYN-002 What are the common side reactions and how can they be minimized? 1. O⁶-Phosphitylation of Guanine: The phosphoramidite can react with the O⁶ position of the guanine base.[4][5] 2. Depurination: Loss of the guanine base due to repeated acid exposure during DMT removal. 3. Formation of (2'-5') Linkages: Migration of the TBDMS group from the 2' to the 3' position can lead to incorrect linkages.[1]1. Ensure the capping step is performed before oxidation. The capping reagents can help reverse the O⁶ modification.[5] 2. Use a milder deblocking agent or reduce the deblocking time. 3. Use high-quality 2'-O-TBDMS protected guanosine starting material with minimal 3'-O-TBDMS isomer impurity.
PUR-001 Why is the purity of the final product low after purification? 1. Co-elution of Impurities: Closely related impurities may be difficult to separate by HPLC. 2. Degradation during Purification: The product may be sensitive to the purification conditions. 3. Incomplete Deprotection: Residual protecting groups can lead to multiple peaks in the chromatogram.1. Optimize the HPLC gradient for better resolution. A shallow gradient is often required.[6] 2. Use buffered mobile phases and avoid prolonged exposure to harsh conditions. 3. Ensure complete removal of all protecting groups by following the recommended deprotection protocols.
ANA-001 What do unexpected peaks in the ³¹P NMR spectrum indicate? 1. P(V) species: Peaks in the -25 to 99 ppm range indicate oxidation of the phosphoramidite.[7] 2. H-phosphonate: A byproduct of hydrolysis. 3. Other P(III) impurities: Peaks in the 100 to 169 ppm range (excluding the main product peak) can indicate other phosphorus-containing impurities.[7]1. Handle and store the phosphoramidite under anhydrous and inert conditions. 2. Ensure all solvents and reagents are strictly anhydrous. 3. Use highly purified starting materials and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal coupling time for this compound?

Due to the steric hindrance from the 2'-O-TBDMS group, a longer coupling time is generally recommended. A coupling time of 12 minutes is advised to achieve high coupling efficiency.[3]

Q2: How should this compound be stored?

To prevent degradation, the phosphoramidite should be stored in a dry, inert atmosphere at -20°C.[3]

Q3: What are the recommended deprotection conditions for the dmf group on guanosine?

The dimethylformamidine (dmf) protecting group is labile and can be removed under mild basic conditions. A common method is treatment with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) at 65°C for 10 minutes.[8] Alternatively, 0.4 M NaOH in a 4:1 (v/v) mixture of methanol and water can be used, but this requires a significantly longer reaction time (over 72 hours at room temperature).[9]

Q4: How can the purity of this compound be assessed?

The purity should be assessed by a combination of High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can separate the desired product from closely related impurities, while ³¹P NMR provides information about the phosphorus-containing species, including the desired P(III) product and any oxidized P(V) impurities.[1][7][10]

Q5: What is the expected ³¹P NMR chemical shift for this phosphoramidite?

The ³¹P NMR chemical shift for phosphoramidites typically appears in the range of 140-155 ppm.[2]

Data Presentation

Table 1: Recommended Reaction Conditions for Oligonucleotide Synthesis using this compound
Step Reagent/Parameter Recommended Value Notes
Coupling Phosphoramidite Concentration0.1 - 0.2 M in anhydrous acetonitrileEnsure complete dissolution.
Activator0.25 M ETT in anhydrous acetonitrileOther activators like DCI can also be used.
Coupling Time12 minutes[3]Longer time is necessary due to the bulky 2'-O-TBDMS group.
Capping Capping Reagent AAcetic Anhydride/2,6-Lutidine/THFStandard capping protocol.
Capping Reagent BN-Methylimidazole/THF
Oxidation Oxidizing Reagent0.02 M Iodine in THF/Pyridine/WaterStandard oxidation protocol.
Deblocking Deblocking Agent3% Trichloroacetic acid in Dichloromethane
Table 2: Analytical Parameters for Quality Control
Analytical Method Parameter Typical Value/Range Reference
³¹P NMR Chemical Shift (δ)140 - 155 ppm[2]
P(V) Impurities< 1%[7]
Other P(III) ImpuritiesNot Detected[7]
RP-HPLC Purity≥ 98%[3]
ColumnC18[7]
Mobile Phase A0.1 M Triethylammonium acetate (TEAA) in Water[7]
Mobile Phase BAcetonitrile[7]

Experimental Protocols

Protocol 1: General Procedure for Phosphitylation of Protected Guanosine

This protocol describes the phosphitylation of a 5'-O-DMT, 2'-O-TBDMS, and N²-dmf protected guanosine to yield the corresponding CE-phosphoramidite.

  • Drying: The protected guanosine starting material is dried by co-evaporation with anhydrous pyridine and then dissolved in anhydrous tetrahydrofuran (THF).

  • Reaction Setup: The reaction is carried out under an inert atmosphere (e.g., argon).

  • Reagent Addition: To the solution of the protected guanosine, add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (typically 1.5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (typically 3 equivalents).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

  • Workup: Once the reaction is complete, it is quenched by the addition of an appropriate reagent (e.g., methanol). The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield the final phosphoramidite.

Protocol 2: Quality Control by ³¹P NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.

  • Instrument Setup: Acquire the ³¹P NMR spectrum on a spectrometer equipped with a phosphorus probe. Use a proton-decoupled pulse sequence.

  • Data Acquisition: Set the spectral width to cover the expected chemical shift range for phosphoramidites and their potential impurities (e.g., from -50 ppm to 200 ppm).

  • Data Analysis: The main product should appear as a singlet or a pair of diastereomeric singlets in the region of 140-155 ppm.[2] Integrate the product peak and any impurity peaks to determine the purity of the sample. P(V) impurities are typically observed between -25 and 99 ppm.[7]

Protocol 3: Purification by Reverse-Phase HPLC
  • Column: Use a C18 reverse-phase HPLC column.[7]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A shallow gradient of increasing acetonitrile concentration is typically used. For example, a linear gradient from 50% to 95% B over 30 minutes. The optimal gradient may need to be determined empirically.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions and remove the solvents by lyophilization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Steps cluster_purification_qc Purification & QC Start Protected Guanosine (5'-DMT, 2'-TBDMS, N2-dmf) Phosphitylation Phosphitylation (CEP-Cl, Base) Start->Phosphitylation Crude_Product Crude DMT-2'-O-TBDMS-G(dmf) -CE-phosphoramidite Phosphitylation->Crude_Product Purification HPLC Purification Crude_Product->Purification QC Quality Control (31P NMR, HPLC) Purification->QC Final_Product Pure Phosphoramidite QC->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Coupling Efficiency? Moisture Check for Moisture in Reagents/Solvents Start->Moisture Yes Amidite_Quality Verify Phosphoramidite Purity (³¹P NMR) Moisture->Amidite_Quality Activator_Check Use Fresh Activator Amidite_Quality->Activator_Check Coupling_Time Increase Coupling Time Activator_Check->Coupling_Time Solution Improved Efficiency Coupling_Time->Solution

Caption: Decision tree for troubleshooting low coupling efficiency.

References

Technical Support Center: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and troubleshooting of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a critical building block for RNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

To ensure maximum stability and prevent degradation, the phosphoramidite powder should be stored at -20°C in a dry, inert atmosphere (e.g., under argon or nitrogen).[1][2][3] It is crucial to minimize exposure to moisture and air, which can lead to hydrolysis and oxidation.

Q2: How should I handle the phosphoramidite upon receiving it and during use?

Upon receipt, inspect the packaging for integrity and store it immediately at -20°C. Before opening, allow the vial to warm to room temperature (at least 30 minutes) inside a desiccator. This prevents atmospheric moisture from condensing on the cold powder, which would cause rapid degradation. Always handle the solid under an inert gas atmosphere. For use in synthesis, dissolve the required amount in anhydrous acetonitrile.

Q3: What is the stability of this phosphoramidite once dissolved in acetonitrile?

Phosphoramidites have limited stability in solution. When dissolved in anhydrous acetonitrile, standard phosphoramidites are generally stable for only 2-3 days at room temperature on an automated synthesizer.[4] For RNA phosphoramidites, which can be more sensitive, it is recommended to use freshly prepared solutions for optimal coupling efficiency.

Q4: Why is the guanosine (G) phosphoramidite, specifically, more prone to degradation than other bases?

Guanosine phosphoramidites are known to be particularly susceptible to degradation.[5][6][7][8] Studies on deoxyguanosine (dG) phosphoramidites show they can undergo an autocatalytic hydrolysis reaction, where the degradation is second order in phosphoramidite concentration.[5][8] This means the dG amidite essentially catalyzes its own destruction in the presence of trace amounts of water, making it significantly less stable than A, C, and T/U phosphoramidites.[7][9]

Q5: What are the common degradation products and how do they affect my experiment?

The primary degradation pathways are:

  • Hydrolysis: The P(III) center reacts with water to form an H-phosphonate species.[8]

  • Oxidation: The reactive trivalent phosphite triester (P(III)) is oxidized to a pentavalent phosphotriester (P(V)).[10]

Both degradation products are inactive in the coupling reaction. Their presence leads to lower coupling efficiencies, resulting in a higher frequency of deletion sequences (n-1 sequences) in the final oligonucleotide product and consequently, lower full-length product yield.

Troubleshooting Guides

Problem 1: Low Coupling Efficiency During RNA Synthesis

If you are experiencing low coupling efficiency, particularly at guanosine incorporation steps, it is highly probable that the phosphoramidite has degraded.

Low_Coupling_Efficiency_Troubleshooting Start Low Coupling Efficiency Observed Check_Amidite Is the G-phosphoramidite solution fresh? ( < 48 hours old) Start->Check_Amidite Prepare_Fresh Prepare a fresh solution of This compound in anhydrous acetonitrile. Check_Amidite->Prepare_Fresh No Check_Solid Assess Purity of Solid Stock Check_Amidite->Check_Solid Yes Rerun Re-run synthesis with fresh amidite. Prepare_Fresh->Rerun HPLC_NMR Perform HPLC and/or ³¹P NMR analysis on the solid phosphoramidite. Check_Solid->HPLC_NMR Purity_OK Purity ≥ 98%? HPLC_NMR->Purity_OK Order_New Order a new batch of phosphoramidite. Purity_OK->Order_New No Troubleshoot_Other Troubleshoot other synthesis parameters: - Activator - Reagent delivery - System moisture Purity_OK->Troubleshoot_Other Yes

Caption: Troubleshooting workflow for low coupling efficiency.

Problem 2: Observing Unexpected Peaks in Quality Control Analysis

If post-synthesis analysis (e.g., by HPLC or Mass Spectrometry) of your oligonucleotide shows a high prevalence of deletion sequences at G positions, this points to poor quality of the G-phosphoramidite.

  • Confirm the Identity of Impurities : Use mass spectrometry to confirm that the major impurity is the n-1 sequence lacking a guanosine residue.

  • Test the Amidite Stock : Run a quality control check on your solid this compound stock using ³¹P NMR or HPLC (see protocols below).

  • Review Handling Procedures : Ensure that proper anhydrous and anaerobic handling techniques are being used for all phosphoramidites, especially the G-amidite. Check that the anhydrous acetonitrile used for dissolution is of high quality and low water content.

Data Presentation

Stability of Phosphoramidites in Solution
Phosphoramidite TypePurity Reduction after 5 Weeks in Acetonitrile
T (Thymidine)2%
dC (Deoxycytidine)2%
dA (Deoxyadenosine)6%
dG (Deoxyguanosine)39%
Data adapted from a study on deoxyribonucleoside phosphoramidites stored under an inert gas atmosphere.[9]

This table clearly demonstrates that the dG phosphoramidite is significantly less stable in solution compared to other standard phosphoramidites.[9]

Degradation_Pathway Amidite Active G-Phosphoramidite (P-III) Hydrolyzed H-phosphonate (Inactive) Amidite->Hydrolyzed Oxidized Phosphate Triester (P-V, Inactive) Amidite->Oxidized H2O H₂O (Moisture) H2O->Hydrolyzed O2 O₂ (Air) O2->Oxidized

Caption: Major degradation pathways for phosphoramidites.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of the phosphoramidite and detect non-phosphorus impurities.

  • Sample Preparation :

    • Carefully weigh approximately 1 mg of the phosphoramidite powder.

    • Dissolve in 1.0 mL of anhydrous acetonitrile. The sample must be prepared fresh and analyzed promptly.[10]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase A : 0.1M Triethylammonium acetate (TEAA) in water.[10]

    • Mobile Phase B : Acetonitrile.[10]

    • Flow Rate : 1.0 mL/min.[10]

    • Temperature : Ambient or controlled at 45°C.[11]

    • Gradient : A typical gradient would be 50-100% Mobile Phase B over 15-20 minutes.

    • Detection : UV at 260 nm.

  • Data Interpretation :

    • The pure phosphoramidite will typically appear as a pair of closely eluting peaks (a doublet) representing the two diastereomers at the chiral phosphorus center.[10][12]

    • Calculate purity by integrating the area of the two main peaks and comparing it to the total area of all peaks in the chromatogram.

    • Early eluting peaks may indicate hydrolyzed starting materials or other polar impurities.

Protocol 2: Purity Assessment by Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

This is a powerful and direct method to assess the purity with respect to phosphorus-containing species.

  • Sample Preparation :

    • Dissolve approximately 15-20 mg of the phosphoramidite in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).

    • Add a small amount of triethylamine (1% v/v) to the solvent to prevent acid-catalyzed degradation during the experiment.[10]

  • NMR Acquisition :

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use an external standard of 85% H₃PO₄ for chemical shift referencing (δ = 0.0 ppm).[13]

  • Data Interpretation :

    • The pure this compound should show two strong signals corresponding to the two diastereomers in the characteristic P(III) region, typically around δ 148-152 ppm .[13][14][15]

    • Oxidized P(V) impurities, such as the corresponding phosphate triester, will appear in the region of δ -10 to 10 ppm .[10]

    • Hydrolyzed H-phosphonate species will appear as doublets (due to P-H coupling) in the region of δ 5 to 15 ppm .[13]

    • Purity can be estimated by comparing the integration of the product peaks to the integration of impurity peaks. A purity of ≥98% is typically required.[2]

By following these guidelines, researchers can ensure the quality of their this compound, leading to higher success rates in RNA synthesis and more reliable experimental outcomes.

References

Technical Support Center: Optimizing Oligonucleotide Synthesis with DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and address challenges encountered when using DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in oligonucleotide synthesis.

Troubleshooting Guides

Low coupling efficiency, incomplete deprotection, and the presence of impurities are common issues that can significantly impact the final yield and purity of synthesized oligonucleotides. This section provides a systematic guide to identifying and resolving these problems.

Common Issues and Solutions
Problem Potential Cause Recommended Solution
Low Coupling Efficiency Moisture in reagents or on the synthesizer.[1]Use anhydrous acetonitrile (ACN) with low water content (10-15 ppm).[1] Store phosphoramidites in a dry, inert atmosphere.[2] Consider pre-treating ACN with molecular sieves.
Degraded phosphoramidite.Use fresh phosphoramidites for synthesis.[1] Ensure proper storage at -20°C in a dry, inert atmosphere.[2]
Inefficient activator.Use an appropriate activator for RNA synthesis, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), to increase the coupling rate.[3]
Incomplete Deprotection of dmf Group Inappropriate deprotection conditions.Use concentrated ammonia at 55°C for 2 hours or 65°C for 1 hour for faster deprotection compared to the conventional dG(ib)-monomer.[4] For sensitive oligonucleotides, milder conditions with AMA (ammonium hydroxide/methylamine) can be used (e.g., 10 minutes at 65°C).[5]
Incomplete Removal of TBDMS Group Inefficient desilylation reagent or conditions.Use triethylamine trihydrofluoride (TEA·3HF) for reliable and efficient removal of the TBDMS group.[6][7] A typical procedure involves heating the oligonucleotide in a solution of TEA·3HF in anhydrous DMSO at 65°C for 2.5 hours.[6]
Variable performance of TBAF.While tetrabutylammonium fluoride (TBAF) can be used, its performance can be inconsistent due to variations in water content.[6] If using TBAF, ensure anhydrous conditions.
Formation of Truncated Oligonucleotides (N-1) Incomplete capping of unreacted 5'-hydroxyl groups.Ensure the capping step is efficient. Use fresh capping reagents (Cap A: acetic anhydride and Cap B: N-methylimidazole).
Depurination during detritylation.Use a milder deblocking agent like 3% dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) to minimize depurination, especially for longer oligonucleotides.[1] The dmf protecting group on guanosine also helps reduce depurination.[1]
Presence of Side Products Phosphitylation of the O6 position of guanosine.This can be minimized by ensuring an efficient capping step before oxidation.
Transamidation of cytidine residues.When using AMA for deprotection, ensure that acetyl-protected cytidine (Ac-dC) is used to prevent this side reaction.[5]
Quantitative Data: Comparison of Guanosine Protecting Groups

The choice of the exocyclic amine protecting group for guanosine can significantly impact the deprotection time and overall efficiency of oligonucleotide synthesis. The dimethylformamidine (dmf) group offers advantages over the more traditional isobutyryl (ibu) group, particularly in terms of deprotection speed.

Protecting Group Deprotection Conditions (Concentrated Ammonia) Key Advantages
dmf 2 hours at 55°C or 1 hour at 65°C[4]Faster deprotection, ideal for high-throughput synthesis.[4] Reduced incomplete deprotection in G-rich sequences.[4]
ibu 8 hours at room temperature for complete removal[7]Standard, well-established protecting group.

Experimental Protocols

Adherence to optimized protocols is critical for achieving high-yield and high-purity oligonucleotides. The following are detailed methodologies for the key steps in RNA synthesis using this compound.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the standard four steps of the phosphoramidite method for oligonucleotide synthesis on an automated synthesizer.[8][9]

  • Detritylation (Deblocking):

    • Reagent: 3% Dichloroacetic Acid (DCA) in an appropriate solvent (e.g., dichloromethane or toluene).

    • Procedure: The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the DCA solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • Note: The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency from the previous cycle.[9]

  • Coupling:

    • Reagents:

      • This compound solution in anhydrous acetonitrile.

      • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in anhydrous acetonitrile).

    • Procedure: The phosphoramidite is activated by the activator and then couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Note: Ensure all reagents are anhydrous to maximize coupling efficiency.[1]

  • Capping:

    • Reagents:

      • Cap A (e.g., acetic anhydride in THF/lutidine).

      • Cap B (e.g., N-methylimidazole in THF).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent their participation in subsequent coupling steps, which would result in N-1 shortmer impurities.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/water/pyridine.

    • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

Protocol 2: Cleavage and Deprotection

This protocol describes the steps to cleave the synthesized RNA from the solid support and remove the protecting groups.

  • Cleavage from Support and Base Deprotection:

    • Reagent: Concentrated ammonium hydroxide.

    • Procedure:

      • After synthesis, thoroughly dry the solid support.

      • Transfer the support to a sealed vial and add the concentrated ammonium hydroxide.

      • Incubate at 55°C for 2 hours or 65°C for 1 hour to cleave the oligonucleotide from the support and remove the dmf and other base-protecting groups.[4]

    • Note: For oligonucleotides with sensitive modifications, AMA (ammonium hydroxide/40% aqueous methylamine 1:1 v/v) can be used for faster deprotection under milder conditions.[5]

  • 2'-O-TBDMS Group Removal:

    • Reagents:

      • Anhydrous dimethyl sulfoxide (DMSO).

      • Triethylamine trihydrofluoride (TEA·3HF).

    • Procedure:

      • Evaporate the ammonia from the previous step.

      • Redissolve the oligonucleotide pellet in anhydrous DMSO.

      • Add TEA·3HF to the solution.

      • Heat the mixture at 65°C for 2.5 hours.[6]

  • Desalting:

    • Procedure: After deprotection, the oligonucleotide needs to be desalted to remove residual reagents. This can be achieved by methods such as ethanol precipitation, size-exclusion chromatography, or using commercially available desalting cartridges.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using the dmf protecting group on guanosine compared to ibu?

A1: The primary advantage of the dmf protecting group is the significantly faster deprotection time.[4] It can be removed with concentrated ammonia in as little as 1 hour at 65°C, compared to several hours required for the ibu group. This is particularly beneficial for high-throughput synthesis and for G-rich sequences where incomplete deprotection can be a problem.[4] Additionally, the dmf group offers protection against depurination during the acidic detritylation step.[1]

Q2: My final yield is consistently low. What are the most likely causes and how can I improve it?

A2: Low yield is most often attributed to low coupling efficiency. The primary culprit is moisture.[1] To improve yield:

  • Ensure all reagents, especially acetonitrile and the phosphoramidite solutions, are strictly anhydrous.[1]

  • Use fresh, high-quality phosphoramidites and store them under inert gas at -20°C.[1][2]

  • Optimize the coupling time and activator concentration for your synthesizer.

  • For long oligonucleotides, a drop in average coupling efficiency from 99% to 98% can cut the theoretical yield of a 70-mer in half.

Q3: I am observing a significant amount of N-1 fragments in my final product. What is causing this?

A3: The presence of N-1 fragments (oligonucleotides missing one nucleotide) is typically due to inefficient capping. If the 5'-hydroxyl groups that fail to react during the coupling step are not capped, they will be available to react in the next cycle, leading to a deletion. Ensure your capping reagents are fresh and active. Another potential cause is depurination during the detritylation step, which can be mitigated by using a milder acid like 3% DCA.[1]

Q4: What is the best method for removing the 2'-O-TBDMS protecting group?

A4: Triethylamine trihydrofluoride (TEA·3HF) is a reliable and efficient reagent for the removal of the TBDMS group.[6][7] It provides more consistent results than tetrabutylammonium fluoride (TBAF), whose effectiveness can be compromised by water content.[6] A standard protocol involves heating the oligonucleotide with TEA·3HF in anhydrous DMSO.[6]

Q5: Are there any known side reactions specific to this compound?

A5: While this phosphoramidite is generally robust, potential side reactions are similar to those in standard oligonucleotide synthesis. One to be aware of is the potential for phosphitylation at the O6 position of guanine. This is minimized by an efficient capping step prior to oxidation. Also, if using AMA for deprotection, it is crucial to use acetyl-protected cytidine (Ac-dC) to avoid transamidation.[5]

Visualizing Workflows and Logic

To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided in the DOT language for use with Graphviz.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add new phosphoramidite) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Block Failures Oxidation->Detritylation Next Cycle

Caption: Automated oligonucleotide synthesis cycle.

Deprotection_Workflow start Synthesized Oligonucleotide on Solid Support cleavage Step 1: Cleavage and Base Deprotection (Concentrated Ammonia, 55-65°C) start->cleavage evaporation1 Evaporate Ammonia cleavage->evaporation1 desilylation Step 2: 2'-O-TBDMS Removal (TEA·3HF in DMSO, 65°C) evaporation1->desilylation desalting Step 3: Desalting (e.g., Ethanol Precipitation) desilylation->desalting final_product Purified RNA Oligonucleotide desalting->final_product

Caption: Post-synthesis deprotection workflow.

Troubleshooting_Flowchart cluster_solutions Solutions start Low Yield or Impure Product? check_coupling Low Coupling Efficiency? start->check_coupling check_deprotection Incomplete Deprotection? check_coupling->check_deprotection No sol_moisture Use Anhydrous Reagents check_coupling->sol_moisture Yes check_impurities Side Products Present? check_deprotection->check_impurities No sol_deprotection Optimize Deprotection (Time, Temp, Reagent) check_deprotection->sol_deprotection Yes sol_capping Check Capping Reagents check_impurities->sol_capping N-1 Fragments sol_dca Use 3% DCA for Detritylation check_impurities->sol_dca Truncated Sequences sol_amidite Use Fresh Phosphoramidite sol_moisture->sol_amidite

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Preventing Premature Desilylation in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent premature desilylation of 2'-hydroxyl protecting groups during solid-phase RNA oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is premature desilylation and why is it a problem?

A1: Premature desilylation refers to the unintended removal of the silyl protecting group (e.g., TBDMS or TOM) from the 2'-hydroxyl position of the ribonucleoside monomers during the solid-phase synthesis cycle, particularly during the base deprotection step. This is problematic because the exposed 2'-hydroxyl group can lead to phosphodiester chain cleavage and 2'- to 3'-phosphate migration, especially with longer oligonucleotides.[1][2] This results in a lower yield of the desired full-length RNA product and introduces impurities that can be difficult to remove.

Q2: What are the primary causes of premature desilylation?

A2: The leading cause of premature desilylation is exposure to harsh basic conditions required to remove the protecting groups from the exocyclic amines of the nucleobases (A, C, and G).[2] Standard protecting groups like benzoyl and isobutyryl require prolonged treatment with strong bases, such as aqueous ammonium hydroxide, which can also attack the 2'-O-silyl group.[2]

Q3: How can I prevent premature desilylation during the base deprotection step?

A3: There are several strategies to prevent premature desilylation:

  • Use Milder Base Deprotection Reagents: Instead of concentrated aqueous ammonium hydroxide, consider using milder reagents like a mixture of ammonium hydroxide and ethanol (3:1 v/v), anhydrous methanolic ammonia, methylamine (MA), or a mixture of ammonium hydroxide and methylamine (AMA).[2][3][4]

  • Employ Base-Labile Protecting Groups: Utilize more readily cleavable protecting groups for the exocyclic amines, such as phenoxyacetyl groups, which can be removed under gentler basic conditions, thereby reducing the risk of premature desilylation.[2]

  • Utilize Alternative 2'-OH Protecting Groups: Consider using more robust 2'-hydroxyl protecting groups like 2'-O-Triisopropylsilyloxymethyl (TOM) or a 2'-O-bis(2-acetoxyethoxy)methyl (ACE) group in combination with a 5'-O-silyl ether.[1][5][6] The TOM group, for instance, shows greater stability to basic conditions compared to TBDMS.[1]

Q4: Are there alternatives to TBAF for the final desilylation step?

A4: Yes, while tetrabutylammonium fluoride (TBAF) is commonly used, it can be sensitive to water content, which affects its efficiency.[3][7] An effective alternative is triethylamine trihydrofluoride (TEA·3HF), often used in a mixture with N-methylpyrrolidinone (NMP) and triethylamine (TEA).[3] Other tetraalkylammonium fluoride derivatives and pyridine hydrofluoride have also been proposed as efficient desilylating agents.[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of full-length RNA product with evidence of chain cleavage. Premature desilylation during base deprotection.- Switch to a milder base deprotection reagent such as AMA or methylamine in ethanol/water.[10] - If using standard base protecting groups, reduce the deprotection time and/or temperature. - Consider using phosphoramidites with more base-labile exocyclic amine protecting groups for future syntheses.[2]
Incomplete final desilylation after TBAF treatment. High water content in the TBAF reagent.[7]- Use anhydrous TBAF or ensure the water content is minimal. For effective desilylation of pyrimidines, water content should be 5% or less.[7] - Dry the TBAF solution over molecular sieves.[7] - Extend the desilylation reaction time.
Degradation of the RNA oligonucleotide during final desilylation. Prolonged exposure to harsh desilylating agents.- Optimize the desilylation time. For example, with TEA·3HF/NMP at 65°C, 1.5 hours is often optimal for longer oligomers.[3] - Use milder desilylating agents if possible, such as tetraethylammonium fluoride in DMSO.[8]
Presence of 2'- and 3'-isomers in the final product. Migration of the silyl protecting group from the 2'- to the 3'-position during monomer synthesis.- This is an issue with the phosphoramidite monomer synthesis, not the oligonucleotide synthesis itself. - Using a 2'-O-TOM protecting group can prevent this 2'- to 3'-silyl migration.[1]

Experimental Protocols & Data

Comparison of Base Deprotection Reagents
ReagentConditionsAdvantagesDisadvantages
Ammonium Hydroxide/Ethanol (3:1) 55°C, 17 hoursReduces chain cleavage compared to aqueous ammonia.[2]Long reaction time; can still cause some premature desilylation.[2]
Methylamine (MA) 65°C, 10 minutesVery rapid deprotection; minimizes premature desilylation.[3][4]Requires careful handling due to volatility.
Ammonium Hydroxide/Methylamine (AMA) 65°C, 10 minutesFast and efficient deprotection.[3][4][10]May not be optimal for very long oligos.[10]
Comparison of 2'-OH Desilylation Reagents
ReagentConditionsAdvantagesDisadvantages
Tetrabutylammonium Fluoride (TBAF) in THF Room Temperature, 8-24 hoursCommon and effective.Sensitive to water; long reaction time; produces salts that need removal.[3][7]
Triethylamine trihydrofluoride (TEA·3HF) in NMP/TEA 65°C, 0.5-1.5 hoursFaster than TBAF; gives equivalent or better results.[3]Can cause degradation with prolonged exposure.[3]
Tetraethylammonium fluoride in DMSO Room Temperature with sonication or heatingRapid desilylation (less than 2 hours) under mild conditions.[8][9]Less commonly cited in standard protocols.
Detailed Experimental Protocol: Base Deprotection with Methylamine (MA) and Desilylation with TEA·3HF

1. Base Deprotection with Methylamine (MA):

  • Transfer the solid support-bound oligoribonucleotide from the synthesis column to a screw-top glass vial.
  • Suspend the support in a solution of methylamine (MA).
  • Heat the sealed vial at 65°C for 10 minutes to remove the exocyclic amino protecting groups.[3][4]
  • After cooling, transfer the supernatant containing the oligonucleotide to a new tube.
  • Wash the support multiple times with a mixture of ethanol, acetonitrile, and water. Combine the washes with the supernatant.
  • Dry the combined supernatants to a powder.

2. 2'-O-Silyl Group Deprotection with Anhydrous TEA·3HF:

  • Resuspend the dried, base-deprotected oligonucleotide in an anhydrous solution of TEA·3HF in N-methylpyrrolidinone (NMP) with TEA. (A typical preparation provides a 1.4 M HF concentration).[3]
  • Heat the solution at 65°C for 1.5 hours.[3]
  • The fully deprotected oligomer can then be precipitated or quenched with a buffer like triethylammonium bicarbonate (TEAB) for subsequent desalting.[3]

Visual Guides

experimental_workflow cluster_synthesis Solid-Phase RNA Synthesis cluster_deprotection Deprotection Steps cluster_purification Purification synthesis Automated Solid-Phase Synthesis base_deprotection 1. Base Deprotection (e.g., Methylamine at 65°C) synthesis->base_deprotection Cleavage from support desilylation 2. 2'-OH Desilylation (e.g., TEA·3HF at 65°C) base_deprotection->desilylation purification Purification (e.g., Anion Exchange Chromatography) desilylation->purification

Caption: Overview of the RNA synthesis and deprotection workflow.

troubleshooting_logic start Low Yield of Full-Length RNA check_cleavage Evidence of Chain Cleavage? start->check_cleavage premature_desilylation Likely Premature Desilylation check_cleavage->premature_desilylation Yes incomplete_coupling Check Coupling Efficiency check_cleavage->incomplete_coupling No solution1 Use Milder Base Deprotection (e.g., AMA, MA) premature_desilylation->solution1 solution2 Optimize Deprotection Time/Temp premature_desilylation->solution2

Caption: Troubleshooting logic for low yield in RNA synthesis.

References

Technical Support Center: Phosphoramidite Stability and Water Content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of water content on phosphoramidite stability. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: How does water content affect phosphoramidite stability?

Water content is a critical factor that negatively impacts the stability of phosphoramidites.[1][][3] Phosphoramidites are highly susceptible to hydrolysis, a chemical reaction with water that leads to their degradation.[1][4][5] This degradation reduces the purity of the phosphoramidite reagent, which in turn significantly lowers the coupling efficiency during oligonucleotide synthesis, resulting in lower yields and the incorporation of truncated sequences.[1][6][7]

The primary degradation pathway is the hydrolysis of the phosphoramidite to its corresponding H-phosphonate, which is inactive in the coupling reaction.[1][4] Oxidation of the phosphorus center is another degradation pathway.[4]

Q2: What is the maximum recommended water content for solvents used with phosphoramidites?

For optimal performance and to minimize degradation, it is crucial to use anhydrous solvents with very low water content.[1] The recommended water content in acetonitrile, the most common solvent for oligonucleotide synthesis, should be less than 30 ppm (parts per million), with a preference for 10 ppm or less.[1][8] Using solvents with higher water content will accelerate the hydrolysis of the phosphoramidite.[1]

Q3: How does the stability of different phosphoramidites compare in the presence of moisture?

The stability of deoxyribonucleoside phosphoramidites in solution generally follows the order: T > dC > dA >> dG.[1] This means that DMT-dT phosphoramidite is the most stable, while dG phosphoramidite is particularly susceptible to degradation.[1][5][9][10] One study showed that after five weeks of storage in acetonitrile under an inert atmosphere, the purity of dT and dC phosphoramidites was reduced by only 2%, whereas dA purity decreased by 6% and dG purity decreased by 12%.

Q4: How should I handle and store phosphoramidites to minimize water exposure?

Proper handling and storage are crucial to maintain the integrity of phosphoramidites.[11][12] Solid phosphoramidites and their solutions should be handled under an inert atmosphere, such as argon or nitrogen.[4][12] It is recommended to use septum-sealed bottles and syringes flushed with inert gas for transfers.[4] For long-term storage, solid phosphoramidites should be stored at -20°C.[4][12] Solutions of phosphoramidites in anhydrous acetonitrile can be stored on the synthesizer for short periods, but for longer-term storage, they should also be kept at -20°C.[4]

Troubleshooting Guide

This guide addresses common problems encountered during oligonucleotide synthesis that may be related to phosphoramidite stability and water content.

Problem Possible Cause Recommended Action
Low Coupling Efficiency Phosphoramidite degradation due to moisture.[1][7]- Use fresh, high-purity phosphoramidites.- Ensure the acetonitrile used for dissolution is anhydrous (<30 ppm water).[1][8]- Test the water content of the solvent using Karl Fischer titration.[1][3]- Store phosphoramidites and all other reagents under anhydrous conditions.[4][7]
Presence of Truncated Sequences in Final Product Incomplete coupling reactions.[]- Check for and minimize moisture in all reagents and on the synthesizer.[7][13]- Verify the quality and concentration of the phosphoramidite solution.
Unexpected Peaks in HPLC or Mass Spectrometry Analysis Presence of phosphoramidite degradation byproducts (e.g., H-phosphonate).[1]- Monitor the purity of your phosphoramidite solutions regularly using ³¹P NMR or HPLC.[1][14]- Prepare fresh phosphoramidite solutions if degradation is detected.
Inconsistent Synthesis Yields, Especially on Humid Days Increased atmospheric moisture affecting reagents.[6][7][13]- If possible, control the humidity in the laboratory.- Consider using an in-line drying filter for the argon or helium used on the synthesizer.[7]- Prepare fresh reagents more frequently during periods of high humidity.

Quantitative Data Summary

Table 1: Recommended Water Content in Acetonitrile for Oligonucleotide Synthesis

ParameterRecommended Value
Maximum Water Content< 30 ppm[1][8]
Preferred Water Content≤ 10 ppm[1][8]

Table 2: Impact of Coupling Efficiency on Overall Yield for a 30mer Oligonucleotide

Average Coupling EfficiencyTheoretical Yield of Full-Length Product
99%75%[13]
98%55%[13]

Experimental Protocols

Protocol 1: Monitoring Phosphoramidite Purity using ³¹P NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in about 0.5 mL of a suitable deuterated solvent (e.g., deuterated acetonitrile) in an NMR tube. A small amount of a non-nucleophilic base like triethylamine (TEA) can be added to prevent acid-catalyzed degradation during analysis.[1]

  • Data Acquisition: Acquire the ³¹P NMR spectrum according to the instrument's standard operating procedures.

  • Analysis: The active phosphoramidite (P(III) species) will typically show a characteristic signal, often as a doublet of diastereomers.[4][14] Degradation products, such as the H-phosphonate, will appear as distinct peaks at different chemical shifts (typically in the range of δ 5-10 ppm).[1] Oxidized phosphoramidites (P(V) species) will also have signals in a different region of the spectrum. The relative integration of these peaks can be used to quantify the extent of degradation.[1]

Protocol 2: Anhydrous Dissolution of Phosphoramidites

  • Allow the phosphoramidite vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Working under a stream of dry, inert gas (e.g., argon), carefully open the vial.

  • Using an oven-dried or new, disposable syringe, add the required volume of anhydrous acetonitrile to the vial through a septum.[15]

  • Gently swirl the vial to dissolve the phosphoramidite completely. Avoid vigorous shaking.[4]

  • The prepared solution is now ready to be placed on the DNA synthesizer.

Visualizations

phosphoramidite_degradation phosphoramidite Phosphoramidite (Active for Coupling) h_phosphonate H-phosphonate (Inactive) phosphoramidite->h_phosphonate Hydrolysis oxidized_species Oxidized Species (P(V)) (Inactive) phosphoramidite->oxidized_species Oxidation water Water (H₂O) oxygen Oxygen (O₂)

Caption: Primary degradation pathways of phosphoramidites due to water and oxygen exposure.

troubleshooting_workflow start Low Oligonucleotide Synthesis Yield check_coupling Assess Coupling Efficiency start->check_coupling check_amidite Verify Phosphoramidite Quality (³¹P NMR / HPLC) check_coupling->check_amidite Low check_solvents Check Water Content of Solvents (Karl Fischer Titration) check_coupling->check_solvents Low check_synthesizer Inspect Synthesizer (e.g., gas lines, seals) check_coupling->check_synthesizer Low replace_amidite Use Fresh Phosphoramidite check_amidite->replace_amidite use_anhydrous Use Anhydrous Solvents (<30 ppm H₂O) check_solvents->use_anhydrous maintain_synthesizer Perform Synthesizer Maintenance check_synthesizer->maintain_synthesizer end Improved Yield replace_amidite->end use_anhydrous->end maintain_synthesizer->end

Caption: Troubleshooting workflow for low yield in oligonucleotide synthesis.

References

Technical Support Center: Optimizing TBDMS Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyldimethylsilyl (TBDMS) protected phosphoramidites in oligonucleotide synthesis.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency

Low coupling efficiency is a common problem in oligonucleotide synthesis that leads to a higher percentage of failure sequences (n-1 mers) and lower overall yield of the desired full-length product.

Possible Causes and Solutions:

  • Suboptimal Activator Concentration: The concentration of the activator is critical for efficient protonation of the phosphoramidite.

    • Solution: Optimize the activator concentration based on the specific activator and the scale of the synthesis. For sterically hindered TBDMS phosphoramidites, a more potent activator or a higher concentration may be necessary.[1] Refer to the tables below for recommended concentration ranges.

  • Moisture Contamination: Phosphoramidites and activators are highly sensitive to moisture. Water can react with the activated phosphoramidite, leading to a lower coupling efficiency.[2][3]

    • Solution: Use anhydrous acetonitrile (<15 ppm water) for all reagents and ensure that the argon or helium gas used on the synthesizer is dry.[1][3] Store phosphoramidites and activator solutions under an inert atmosphere.

  • Degraded Reagents: Over time, phosphoramidites and activators can degrade, leading to reduced reactivity.

    • Solution: Use fresh, high-purity reagents. Ensure that activator solutions are fully dissolved and have not precipitated, which can be an issue with 1H-Tetrazole in colder temperatures.[1][4]

  • Inappropriate Activator for TBDMS Chemistry: The bulky TBDMS protecting group can cause steric hindrance, requiring a more effective activator than standard 1H-Tetrazole.[5]

    • Solution: Consider using activators like 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI), which have been shown to be more effective for RNA synthesis with TBDMS-protected monomers.[4][6][7]

Issue 2: Formation of (n+1) Impurities

The presence of sequences that are one nucleotide longer than the target sequence can complicate purification.

Possible Cause and Solution:

  • Activator-Induced Detritylation: Highly acidic activators can cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution. This leads to the formation of dimers which are then incorporated into the growing oligonucleotide chain.[3][4]

    • Solution: For long oligonucleotides or large-scale synthesis where this is a concern, consider using a less acidic but highly nucleophilic activator like 4,5-Dicyanoimidazole (DCI).[3][4]

Issue 3: Incomplete Deprotection

Residual protecting groups on the final oligonucleotide can interfere with downstream applications.

Possible Causes and Solutions:

  • Incorrect Deprotection Conditions: The TBDMS group requires specific conditions for efficient removal.

    • Solution: A common method for TBDMS removal is treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[8] Ensure the appropriate reagent, temperature, and time are used as specified in the protocol.

  • Incompatible Protecting Groups: The choice of base and phosphate protecting groups must be compatible with the TBDMS deprotection conditions.

    • Solution: Use UltraMild protecting groups on the nucleobases if harsh deprotection conditions need to be avoided for sensitive modifications on the oligonucleotide.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal activator and concentration for TBDMS phosphoramidites?

The optimal activator and concentration depend on the scale of your synthesis and the specific sequence. For routine, small-scale synthesis, 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are often recommended.[4] For larger-scale synthesis or for long oligonucleotides where the risk of (n+1) impurity formation is higher, 4,5-Dicyanoimidazole (DCI) is a better choice due to its lower acidity.[4]

Q2: How can I minimize moisture in my reagents?

To minimize moisture, always use anhydrous acetonitrile for dissolving phosphoramidites and preparing activator solutions.[3] Purchase solvents in septum-sealed bottles and use an in-line drying filter for the inert gas supply to your synthesizer.[3]

Q3: Why is DCI a good activator for TBDMS phosphoramidites?

DCI is less acidic than tetrazole-based activators, which reduces the risk of premature detritylation of the phosphoramidite monomer and subsequent (n+1) impurity formation.[3][4] It is also a highly effective nucleophilic catalyst, leading to rapid coupling times.[4][11] Furthermore, DCI is highly soluble in acetonitrile, allowing for the preparation of more concentrated solutions.[4][11]

Q4: What are the key differences between various common activators?

The primary differences lie in their acidity (pKa), nucleophilicity, and solubility in acetonitrile. More acidic activators can lead to faster protonation but also increase the risk of side reactions. Nucleophilicity is important for the displacement of the diisopropylamine group. Higher solubility allows for the use of more concentrated solutions, which can be advantageous.

Data Presentation

Table 1: Properties of Common Activators for TBDMS Phosphoramidite Chemistry

ActivatorpKaRecommended ConcentrationKey Characteristics
1H-Tetrazole~4.90.45 MStandard activator, but has limited solubility and is less efficient for sterically hindered monomers.[4][12]
5-Ethylthio-1H-tetrazole (ETT)4.30.25 MMore acidic and soluble than 1H-Tetrazole, good for general purpose synthesis.[4][13]
5-Benzylthio-1H-tetrazole (BTT)4.10.25 MMore acidic than ETT, often recommended for RNA synthesis.[4][6]
4,5-Dicyanoimidazole (DCI)5.20.25 M - 1.0 MLess acidic, highly nucleophilic, and very soluble in acetonitrile. Ideal for long oligos and large-scale synthesis.[3][4][11]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for TBDMS Phosphoramidites

This protocol outlines a typical automated synthesis cycle for incorporating a TBDMS-protected RNA phosphoramidite.

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound oligonucleotide using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Washing: The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and any residual moisture.

  • Coupling (Activation): The TBDMS phosphoramidite solution (e.g., 0.15 M in acetonitrile) and the activator solution (e.g., 0.25 M ETT or DCI in acetonitrile) are delivered simultaneously to the synthesis column.[13] The coupling time is typically 3-6 minutes, depending on the activator and synthesizer.[6]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an iodine solution.

  • Washing: The column is washed with anhydrous acetonitrile to prepare for the next coupling cycle.

Protocol 2: Post-Synthesis Deprotection of TBDMS-Protected Oligonucleotides

This protocol describes the cleavage and deprotection steps following solid-phase synthesis.

  • Cleavage from Support and Base Deprotection: The solid support is treated with a solution of concentrated ammonium hydroxide and ethanol (3:1 v/v) at room temperature to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups.[8]

  • Evaporation: The supernatant containing the oligonucleotide is collected and the solvent is removed by evaporation.

  • TBDMS Group Removal: The dried oligonucleotide is redissolved in a solution containing a fluoride source. A common reagent is 1.0 M TBAF in THF, with the reaction proceeding at room temperature for approximately 24 hours.[8] Alternatively, triethylamine trihydrofluoride (TEA·3HF) can be used, which may reduce the deprotection time.[8]

  • Quenching and Desalting: The desilylation reaction is quenched, and the oligonucleotide is desalted using a suitable method such as ethanol precipitation or size-exclusion chromatography.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Wash1 Wash (Acetonitrile) Deblocking->Wash1 Coupling 2. Coupling (Phosphoramidite + Activator) Wash1->Coupling Capping 3. Capping (Unreacted -OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Wash2 Wash (Acetonitrile) Oxidation->Wash2 Wash2->Deblocking Next Cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Activator_Troubleshooting Start Low Coupling Efficiency Observed Cause1 Moisture Contamination? Start->Cause1 Solution1 Use Anhydrous Reagents & Dry Gas Cause1->Solution1 Yes Cause2 Incorrect Activator Concentration/Type? Cause1->Cause2 No End Improved Coupling Efficiency Solution1->End Solution2 Optimize Concentration Consider ETT, BTT, or DCI Cause2->Solution2 Yes Cause3 Degraded Reagents? Cause2->Cause3 No Solution2->End Solution3 Use Fresh Phosphoramidites & Activator Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Purification of TBDMS-Protected Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of oligonucleotides containing tert-butyldimethylsilyl (TBDMS) protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for deprotecting and purifying oligonucleotides synthesized with TBDMS protecting groups?

A1: The purification of TBDMS-protected oligonucleotides is typically a multi-step process that involves the removal of various protecting groups followed by a final purification step to isolate the full-length product. The process begins with the cleavage of the oligonucleotide from the solid support and the removal of the protecting groups from the nucleobases and phosphate backbone. This is followed by the crucial step of removing the 2'-O-TBDMS groups. Finally, the crude oligonucleotide is purified to remove truncated sequences and other impurities.[1][2]

Q2: What are the common reagents used for the deprotection of TBDMS-protected oligonucleotides?

A2: A two-step deprotection procedure is standard.[1]

  • Step 1 (Cleavage and Base/Phosphate Deprotection): A mixture of aqueous ammonium hydroxide and methylamine (AMA) or ethanolic ammonium hydroxide is commonly used.[1][3][4][5] AMA is often preferred for its efficiency.

  • Step 2 (2'-TBDMS Group Removal): A fluoride source is required for this step. Triethylamine trihydrofluoride (TEA·3HF) is a widely used and reliable reagent.[1][2][3][6] Tetrabutylammonium fluoride (TBAF) is another option, though its performance can be affected by water content.[3][6][7] More recently, ammonium fluoride (NH4F) has been explored as a safer and efficient alternative.[8][9]

Q3: What are the primary methods for purifying the final oligonucleotide product?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful and common method for purifying oligonucleotides.[10][11]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. It is particularly effective for purifying shorter oligonucleotides (under 40 bases) and those with hydrophobic modifications.[11]

  • Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the negative charge of their phosphate backbone, making it suitable for separating by length.[12][13] It is also useful for purifying longer oligonucleotides and those that form secondary structures, as it can be performed at a high pH to denature these structures.[11][14] Other methods include cartridge-based purification (e.g., Glen-Pak) and precipitation for desalting.[3][15]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete removal of TBDMS groups 1. Degraded or wet fluoride reagent (e.g., TBAF). [7] 2. Insufficient reaction time or temperature. 3. Poor solubility of the oligonucleotide in the deprotection cocktail. 1. Use fresh, anhydrous fluoride reagent. The water content of TBAF can be checked by Karl Fisher titration. [7] 2. Ensure the reaction is carried out for the recommended duration and at the specified temperature (e.g., 65°C for TEA·3HF). [3] 3. Ensure the oligonucleotide is fully dissolved in the solvent (e.g., DMSO) before adding the deprotection reagent. Gentle heating may be necessary. [3][4]
Low recovery yield after purification 1. Precipitation of the oligonucleotide during purification. 2. Adsorption of the oligonucleotide to vials or tips. 3. Formation of secondary structures interfering with purification. [3]1. Adjust the mobile phase composition or gradient in HPLC. For precipitation steps, ensure optimal conditions. 2. Use low-binding tubes and pipette tips. 3. For AEX-HPLC, consider performing the purification at an elevated pH (around 12) to denature secondary structures. [11]
Presence of truncated sequences (n-1, n-2) in the final product 1. Inefficient coupling during solid-phase synthesis. 2. Inadequate resolution during the purification step. 1. Optimize the coupling time and conditions during synthesis. 2. Anion-exchange HPLC is generally better at separating oligonucleotides based on length and can be used to remove shorter failure sequences. [13]
Degradation of the oligonucleotide during deprotection 1. Prolonged exposure to harsh basic conditions. 2. Depurination at adenine (dA) sites if acidic conditions are inadvertently introduced. [16]1. Use milder deprotection conditions where possible, such as UltraMild phosphoramidites and deprotection reagents. [3] 2. Ensure proper buffering of reagents like TEA·3HF to prevent a drop in pH. [16]

Experimental Protocols

Protocol 1: Standard Deprotection and Desalting

This protocol outlines a common procedure for the deprotection of TBDMS-protected oligonucleotides followed by desalting via precipitation.

  • Cleavage and Base/Phosphate Deprotection (AMA):

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add 1 mL of a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).[5]

    • Seal the vial and heat at 65°C for 15 minutes.[5]

    • Cool the vial to room temperature.

    • Transfer the supernatant containing the cleaved oligonucleotide to a new tube.

    • Dry the oligonucleotide pellet using a vacuum concentrator.[4]

  • 2'-TBDMS Group Removal (TEA·3HF):

    • To the dried pellet, add 115 µL of anhydrous DMSO and ensure complete dissolution. Gentle heating at 65°C for 5 minutes may be necessary.[4]

    • Add 60 µL of triethylamine (TEA) and mix gently.[4]

    • Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[3][4]

    • Cool the reaction mixture on ice.

  • Desalting by Precipitation:

    • The oligonucleotide can be desalted using a suitable precipitation protocol, such as with butanol or an ethanol/salt combination.[16]

Protocol 2: Purification by Reversed-Phase HPLC (Trityl-On)

This protocol is for the purification of oligonucleotides that have the dimethoxytrityl (DMT) group remaining on the 5' end.

  • Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Quenching: Add 1.75 mL of a suitable quenching buffer to the deprotected oligonucleotide solution and mix well.[4]

  • RP-HPLC:

    • Equilibrate the RP-HPLC column (e.g., a C18 column) with the initial mobile phase conditions.

    • Inject the quenched sample.

    • Elute the oligonucleotide using a gradient of an organic solvent (e.g., acetonitrile) in a buffer such as triethylammonium acetate (TEAA).[10]

    • The DMT-on product, being more hydrophobic, will have a longer retention time than the DMT-off failure sequences.

    • Collect the peak corresponding to the DMT-on product.

  • Detritylation: The collected fraction can then be treated with a mild acid to remove the DMT group.

  • Desalting: The final product should be desalted, for example, by gel filtration or precipitation.[11]

Data Summary

Table 1: Comparison of Common 2'-TBDMS Deprotection Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
TEA·3HF 65°C for 2.5 hours in DMSO/TEA[3][4]Reliable, efficient, and compatible with cartridge purification.[2][3]Corrosive and hazardous.[9] Can cause depurination if not buffered.[16]
TBAF Room temperature for 8-24 hours in THF[6][17]Effective under mild temperature conditions.Performance is sensitive to water content.[3][7] Can introduce tetrabutylammonium salts that are difficult to remove.[10] Not compatible with some cartridge purifications.[3]
Ammonium Fluoride (NH4F) 55°C for 2 hours[9]Safer, less hazardous, and easy to handle.[9]Newer method, may require more optimization for specific sequences.

Visualizations

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification Oligo_on_Support TBDMS-Protected Oligo (On Solid Support) Cleavage Step 1: Cleavage & Base Deprotection (e.g., AMA, 65°C) Oligo_on_Support->Cleavage TBDMS_Removal Step 2: 2'-TBDMS Removal (e.g., TEA·3HF, 65°C) Cleavage->TBDMS_Removal Crude_Oligo Crude Oligonucleotide TBDMS_Removal->Crude_Oligo Purification_Method Purification (HPLC, Cartridge, etc.) Crude_Oligo->Purification_Method Pure_Oligo Pure Oligonucleotide Purification_Method->Pure_Oligo

Caption: General workflow for the deprotection and purification of TBDMS-protected oligonucleotides.

Troubleshooting_Logic Start Analysis of Purified Oligo Check_Purity Is Purity Acceptable? Start->Check_Purity Check_Yield Is Yield Acceptable? Check_Purity->Check_Yield Yes Incomplete_Deprotection Incomplete TBDMS Removal? Check_Purity->Incomplete_Deprotection No End_Success Process Successful Check_Yield->End_Success Yes End_Review Review Entire Process Check_Yield->End_Review No Check_Reagents Check Fluoride Reagent (Fresh, Anhydrous) Incomplete_Deprotection->Check_Reagents Yes Secondary_Structure Secondary Structure Issue? Incomplete_Deprotection->Secondary_Structure No Optimize_Conditions Optimize Reaction (Time, Temperature) Check_Reagents->Optimize_Conditions Optimize_Conditions->End_Review Optimize_Purification Optimize Purification Method (e.g., AEX-HPLC for n-1) Optimize_Purification->End_Review Secondary_Structure->Optimize_Purification No Denaturing_Conditions Use Denaturing Conditions (High pH in AEX-HPLC) Secondary_Structure->Denaturing_Conditions Yes Denaturing_Conditions->End_Review

Caption: Troubleshooting logic for purifying TBDMS-protected oligonucleotides.

References

Validation & Comparative

A Comparative Guide to DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite and TOM-G-CE-phosphoramidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-quality RNA oligonucleotides is paramount for a wide range of research and therapeutic applications. The choice of phosphoramidite chemistry, particularly the 2'-hydroxyl protecting group, significantly impacts coupling efficiency, final product purity, and the overall success of RNA synthesis. This guide provides an objective comparison of two commonly used guanosine phosphoramidites: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, which utilizes the tert-butyldimethylsilyl (TBDMS) protecting group, and TOM-G-CE-phosphoramidite, which employs the triisopropylsilyloxymethyl (TOM) protecting group.

Executive Summary

FeatureThis compoundTOM-G-CE-phosphoramidite
2'-Hydroxyl Protecting Group TBDMS (tert-butyldimethylsilyl)TOM (Triisopropylsilyloxymethyl)
Key Advantage Established chemistry with good stability. The dmf group on guanine allows for rapid deprotection.Higher coupling efficiency, especially for longer oligonucleotides, due to lower steric hindrance. Prevents 2'-3' silyl migration.
Key Disadvantage The bulky TBDMS group can lower coupling efficiency. Prone to 2' to 3' phosphodiester bond migration under basic conditions.Relatively newer chemistry compared to TBDMS.
Coupling Efficiency Good, but can be lower than TOM, especially for longer sequences.Very high, leading to higher purity of the final product.
Deprotection The dmf group allows for fast base deprotection. TBDMS removal requires a fluoride source.Compatible with fast deprotection protocols (e.g., AMA or EMAM).

Performance Data

Experimental data demonstrates the superior coupling efficiency of TOM-protected phosphoramidites compared to TBDMS-protected phosphoramidites, which becomes more pronounced in the synthesis of longer oligonucleotides.

Table 1: Comparison of Coupling Efficiencies and Crude Product Purity for a 20mer Oligonucleotide

Phosphoramidite ChemistryAverage Coupling Efficiency (%)Crude Oligonucleotide Purity (%)
TOM>99.080.1
TBDMS~98.577.6

Data adapted from Glen Research Application Note on RNA Synthesis.[1]

Based on these efficiencies, the theoretical full-length product purity for a longer 100mer oligonucleotide can be extrapolated:

Table 2: Extrapolated Crude Purity for a 100mer Oligonucleotide

| Phosphoramidite Chemistry | Predicted Crude Oligonucleotide Purity (%) | |---|---|---| | TOM | 33 | | TBDMS | 27 |

Calculation based on the formula: Purity = (Coupling Efficiency)^n-1, where n is the length of the oligonucleotide.[1]

Chemical Structures

cluster_0 This compound cluster_1 TOM-G-CE-phosphoramidite TBDMS TBDMS protecting group at 2'-hydroxyl position. dmf protecting group on guanine base. TOM TOM protecting group at 2'-hydroxyl position. Acetyl protecting group on guanine base.

Caption: Key protecting groups on the two phosphoramidites.

Experimental Protocols

Standard Oligonucleotide Synthesis Cycle

The following is a generalized protocol for solid-phase RNA oligonucleotide synthesis. Specific parameters may need optimization based on the synthesizer and the sequence being synthesized.

Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of the next phosphoramidite) Deblocking->Coupling Acid wash (e.g., DCA) Capping 3. Capping (Blocking of unreacted 5'-hydroxyls) Coupling->Capping Activator (e.g., ETT) Oxidation 4. Oxidation (Conversion of phosphite to phosphate) Capping->Oxidation Capping reagents Oxidation->Deblocking Oxidizing agent (e.g., Iodine solution)

Caption: Standard automated oligonucleotide synthesis cycle.

1. Deblocking:

  • Reagent: 3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an appropriate solvent (e.g., Dichloromethane or Toluene).

  • Procedure: The solid support is treated with the deblocking solution to remove the 5'-O-DMT protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling step.

2. Coupling:

  • Reagents:

    • Phosphoramidite solution (0.05-0.15 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

  • Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and facilitating the coupling reaction with the free 5'-hydroxyl group of the oligonucleotide.

  • Recommended Coupling Times:

    • This compound: 5-10 minutes.

    • TOM-G-CE-phosphoramidite: 2-5 minutes. The lower steric hindrance of the TOM group allows for a shorter coupling time.[2]

3. Capping:

  • Reagents:

    • Cap A: Acetic anhydride in THF/Pyridine or THF/Lutidine.

    • Cap B: N-Methylimidazole in THF.

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.

4. Oxidation:

  • Reagent: 0.02-0.05 M Iodine in THF/Water/Pyridine.

  • Procedure: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester.

Deprotection and Cleavage

For this compound:

  • Cleavage and Base Deprotection:

    • Reagent: A mixture of aqueous ammonium hydroxide and methylamine (AMA).

    • Procedure: The solid support is treated with AMA at an elevated temperature (e.g., 65°C for 10-15 minutes). This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups, including the dmf group on guanine.

  • 2'-O-TBDMS Group Removal:

    • Reagent: Triethylamine trihydrofluoride (TEA·3HF) in DMSO or 1 M Tetrabutylammonium fluoride (TBAF) in THF.

    • Procedure: The oligonucleotide is incubated in the fluoride-containing solution to remove the TBDMS groups from the 2'-hydroxyl positions. This step must be performed after the base deprotection.

For TOM-G-CE-phosphoramidite:

  • Cleavage and Deprotection:

    • Reagent: Ammonium hydroxide/methylamine (AMA) or methylamine in ethanol/water (EMAM).[3][4][5]

    • Procedure:

      • AMA: 10 minutes at 65°C for standard oligonucleotides.[3]

      • EMAM: 6 hours at 35°C or overnight at room temperature for longer oligonucleotides.[3]

    • This single step cleaves the oligonucleotide from the support and removes both the base and the TOM protecting groups. The TOM group's acetal linkage prevents the 2' to 3' silyl migration that can occur with TBDMS under basic conditions.[2][4]

Logical Comparison of Protecting Group Strategies

cluster_TBDMS TBDMS Chemistry cluster_TOM TOM Chemistry start_tbdms Oligonucleotide Synthesis coupling_tbdms Coupling (Higher steric hindrance) start_tbdms->coupling_tbdms deprotection_tbdms Base Deprotection (e.g., AMA) coupling_tbdms->deprotection_tbdms desilylation_tbdms 2'-Desilylation (Fluoride source) deprotection_tbdms->desilylation_tbdms product_tbdms Final RNA Product (Potential for 2'-5' linkages) desilylation_tbdms->product_tbdms start_tom Oligonucleotide Synthesis coupling_tom Coupling (Lower steric hindrance) start_tom->coupling_tom deprotection_tom Cleavage & Deprotection (e.g., AMA or EMAM) coupling_tom->deprotection_tom product_tom Final RNA Product (No 2'-5' linkage formation) deprotection_tom->product_tom

Caption: Workflow comparison of TBDMS and TOM chemistries.

Conclusion

For the synthesis of routine and shorter RNA oligonucleotides, this compound remains a viable option, particularly with the advantage of rapid base deprotection afforded by the dmf group. However, for applications demanding high purity and for the synthesis of longer RNA sequences, TOM-G-CE-phosphoramidite offers significant advantages. Its lower steric hindrance leads to higher coupling efficiencies and consequently, a higher yield of the full-length product.[1][3][6] Furthermore, the TOM protecting group's stability against 2' to 3' migration under basic deprotection conditions simplifies the workflow and minimizes the formation of undesirable non-biological linkages.[2][4] Researchers and drug development professionals should consider these factors when selecting the appropriate phosphoramidite chemistry for their specific RNA synthesis needs.

References

A Comparative Guide to 2'-O-TBDMS and 2'-O-TOM Protecting Groups in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern biotechnology, enabling the development of RNA-based therapeutics, diagnostics, and research tools. A critical aspect of successful RNA synthesis is the choice of the protecting group for the 2'-hydroxyl (2'-OH) of the ribose sugar. This guide provides an objective comparison of two widely used 2'-OH protecting groups: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM). This comparison is supported by experimental data to aid researchers in selecting the optimal chemistry for their specific applications.

Performance Comparison: TBDMS vs. TOM

The choice between TBDMS and TOM protecting groups can significantly impact the efficiency, yield, and purity of the synthesized RNA. The key differences lie in their steric hindrance, stability, and deprotection conditions.

Key Performance Metrics:

Parameter2'-O-TBDMS2'-O-TOMKey Advantages of TOM
Coupling Efficiency Good (98.5–99%)[1]Very High (>99.4%)[2]Lower steric hindrance of the TOM group leads to more efficient coupling reactions.[3][4][5][6]
Crude Purity (20-mer) ~77.6%~80.1%Higher coupling efficiency results in fewer deletion sequences (n-1 shortmers).[3]
Projected Purity (100-mer) ~27%~33%The impact of higher coupling efficiency is more pronounced for longer oligonucleotides.[7]
2' to 3' Migration Prone to migration under basic conditions, leading to non-biological 2'-5' linkages.[5][6]The acetal linkage prevents migration, ensuring the integrity of the phosphodiester backbone.[8][9]Eliminates a significant source of product-related impurities.
Deprotection Conditions Requires a two-step deprotection.[1]Fast and simple deprotection.[5][6]Milder and faster deprotection protocols can improve final yield and purity.
Suitability for Long RNA Synthesis Less suitable due to accumulating inefficiencies.Recommended for long RNA synthesis due to higher repetitive yield.[5][6][7]Enables the synthesis of longer and more complex RNA molecules.

Experimental Protocols

The following provides a generalized overview of the solid-phase synthesis of RNA using the phosphoramidite method, highlighting the key differences when using TBDMS or TOM protected monomers.

General Solid-Phase RNA Synthesis Cycle

Solid-phase RNA synthesis is a cyclical four-step process for each nucleotide addition:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group to expose the 5'-hydroxyl for the next coupling reaction. This is typically achieved using an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Coupling: The activated phosphoramidite monomer is coupled to the free 5'-hydroxyl of the growing RNA chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

This cycle is repeated until the desired RNA sequence is assembled.

Protocol Variations: TBDMS vs. TOM
Step2'-O-TBDMS Protocol2'-O-TOM Protocol
Phosphoramidite Monomers 5'-O-DMT-N-acyl-2'-O-TBDMS-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite5'-O-DMT-N-acyl-2'-O-TOM-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite
Activator 5-(Benzylmercapto)-1H-tetrazole is preferred for faster and more efficient coupling.[1][10][11]5-(Benzylthio)-1H-tetrazole (BTT) allows for high coupling yields.[2]
Coupling Time Longer coupling times (up to 6 minutes) are often required to overcome the steric bulk of the TBDMS group.[8]Shorter coupling times can be used due to lower steric hindrance.[9]
Cleavage and Base Deprotection Typically performed using a mixture of concentrated aqueous ammonia and ethanol or a mixture of aqueous ammonia and 8M ethanolic methylamine.[1]Fast and reliable deprotection is achieved using ammonium hydroxide/methylamine (AMA) or methylamine in ethanol/water (EMAM).[5][6]
2'-OH Deprotection Requires a separate step using a fluoride source such as triethylamine tris(hydrofluoride) (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[1][8]The TOM group is removed using a fluoride source, often in conjunction with the base deprotection step or as a subsequent step.[8]

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the general RNA synthesis workflow and a comparison of the deprotection pathways for TBDMS and TOM.

RNA_Synthesis_Workflow cluster_cycle Solid-Phase Synthesis Cycle Detritylation Detritylation Coupling Coupling Detritylation->Coupling Exposes 5'-OH Capping Capping Coupling->Capping Forms phosphite triester Oxidation Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Detritylation Stabilizes linkage End Full-Length Protected RNA Oxidation->End After final cycle Start Start with Solid Support Start->Detritylation Deprotection Cleavage & Deprotection End->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Pure RNA Oligonucleotide Purification->Final_Product

Caption: General workflow for solid-phase RNA synthesis.

Deprotection_Comparison cluster_TBDMS TBDMS Deprotection cluster_TOM TOM Deprotection TBDMS_Start Protected RNA on Support TBDMS_Step1 Step 1: Cleavage & Base Deprotection (e.g., NH3/Ethanol) TBDMS_Start->TBDMS_Step1 TBDMS_Step2 Step 2: 2'-OH Deprotection (e.g., TEA·3HF) TBDMS_Step1->TBDMS_Step2 TBDMS_End Deprotected RNA TBDMS_Step2->TBDMS_End TOM_Start Protected RNA on Support TOM_Step1 Cleavage & Deprotection (e.g., AMA or EMAM) TOM_Start->TOM_Step1 TOM_End Deprotected RNA TOM_Step1->TOM_End

Caption: Comparison of TBDMS and TOM deprotection workflows.

Conclusion

The selection of a 2'-OH protecting group is a critical decision in RNA synthesis. While TBDMS has been a long-standing and reliable choice, the TOM protecting group offers significant advantages, particularly for the synthesis of long and complex RNA molecules.[5][6] The higher coupling efficiency of TOM-protected phosphoramidites leads to higher purity crude product and better overall yields, especially for longer sequences.[7] Furthermore, the prevention of 2' to 3' migration with the TOM group eliminates a key source of impurities.[5][6] For researchers focused on high-fidelity synthesis of long RNAs, the TOM chemistry presents a superior alternative to TBDMS.

References

A Comparative Guide to the NMR Analysis of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite and Its Alternatives for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of RNA oligonucleotides, the purity and structural integrity of the phosphoramidite building blocks are paramount to achieving high-yield, full-length products with the correct sequence. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization and quality control of these critical reagents. This guide provides a comparative analysis of the NMR characteristics of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite and its common alternatives, supported by experimental data and protocols.

Introduction to Phosphoramidite Analysis by NMR

Phosphoramidites are complex molecules with multiple stereocenters and labile protecting groups, making their analysis challenging. ¹H and ³¹P NMR are powerful, non-destructive techniques that provide detailed structural information and quantitative assessment of purity.

  • ³¹P NMR is particularly useful for the analysis of phosphoramidites due to the 100% natural abundance of the ³¹P isotope and the wide chemical shift range, which minimizes signal overlap. The phosphorus atom in the phosphoramidite moiety is chiral, typically resulting in two distinct signals for the diastereomers, which appear in the characteristic region of 140 to 155 ppm .[1] The presence of signals in other regions, such as 50 to -10 ppm , can indicate hydrolysis or other degradation products.[1]

  • ¹H NMR , while more complex due to the numerous protons in the molecule, provides a detailed fingerprint of the entire structure. Diagnostic regions, such as the anomeric proton of the ribose sugar (typically between 5.0 and 6.4 ppm ), are crucial for confirming the identity and integrity of the nucleoside.[1]

Comparison of Guanosine Phosphoramidite Protecting Groups

The choice of protecting groups for the exocyclic amine of guanine and the 2'-hydroxyl group of the ribose can influence the stability, coupling efficiency, and deprotection conditions of the phosphoramidite. This section compares the standard this compound with common alternatives.

The alternatives considered for comparison are:

  • DMT-2'-O-TBDMS-G(ibu)-CE-phosphoramidite: Utilizes the isobutyryl (ibu) group for guanine protection.

  • DMT-2'-O-TBDMS-G(Ac)-CE-phosphoramidite: Employs the acetyl (Ac) group for guanine protection.

  • DMT-2'-O-Me-G(dmf)-CE-phosphoramidite: Features a 2'-O-Methyl (Me) group instead of the bulkier TBDMS group.

Quantitative NMR Data Comparison

The following table summarizes typical purity data and key NMR spectral regions for the target phosphoramidite and its alternatives. It is important to note that specific chemical shifts can vary slightly based on the solvent, concentration, and instrument used.

CompoundGuanine Protecting Group2'-O-Protecting GroupTypical Purity by ³¹P NMRTypical Purity by HPLC³¹P NMR Chemical Shift (δ, ppm)Key ¹H NMR Signals (δ, ppm)
This compound Dimethylformamidine (dmf)tert-Butyldimethylsilyl (TBDMS)≥99%≥98%~148-151Anomeric H1': ~5.8-6.0
DMT-2'-O-TBDMS-G(ibu)-CE-phosphoramiditeIsobutyryl (ibu)tert-Butyldimethylsilyl (TBDMS)≥99%[2]≥99%[2]~148-150Anomeric H1': ~5.8-6.0
DMT-2'-O-TBDMS-G(Ac)-CE-phosphoramiditeAcetyl (Ac)tert-Butyldimethylsilyl (TBDMS)≥99%≥98%~148-150Anomeric H1': ~5.8-6.0
DMT-2'-O-Me-G(dmf)-CE-phosphoramiditeDimethylformamidine (dmf)Methyl (Me)≥99%≥98%[3]~147-149Anomeric H1': ~5.9-6.1; 2'-OMe: ~3.4

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized sample preparation protocol is crucial for obtaining reproducible NMR data.

  • Sample Weighing: Accurately weigh 10-20 mg of the phosphoramidite into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent. Anhydrous deuterated chloroform (CDCl₃) or anhydrous deuterated acetonitrile (CD₃CN) are commonly used. It is critical to use anhydrous solvents to prevent hydrolysis of the phosphoramidite.

  • Dissolution: Gently vortex or sonicate the sample until it is fully dissolved.

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of a suitable internal standard can be added.

NMR Data Acquisition

The following parameters are a general guideline for acquiring high-quality ¹H and ³¹P NMR spectra on a 400 or 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of all protons.

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Temperature: 298 K.

³¹P NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum by removing ¹H-³¹P coupling, resulting in sharper singlets for each diastereomer.

  • Number of Scans: 128 to 512, as ³¹P is less sensitive than ¹H.

  • Relaxation Delay (d1): 5-10 seconds.

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Referencing: Use an external standard of 85% H₃PO₄.

  • Temperature: 298 K.

Workflow and Data Interpretation

The process of phosphoramidite analysis by NMR follows a logical workflow from sample preparation to final assessment of quality.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Quality Assessment weigh Weigh Phosphoramidite dissolve Dissolve in Anhydrous Deuterated Solvent weigh->dissolve H1_NMR Acquire ¹H NMR Spectrum dissolve->H1_NMR P31_NMR Acquire ³¹P NMR Spectrum dissolve->P31_NMR process Fourier Transform, Phase, and Baseline Correction H1_NMR->process P31_NMR->process integrate Peak Integration process->integrate assign Chemical Shift Assignment integrate->assign purity Calculate Purity (³¹P integration) integrate->purity identity Confirm Structure (¹H and ³¹P shifts) assign->identity impurities Identify Impurity Signals assign->impurities identity->purity purity->impurities

Caption: Workflow for the NMR analysis of phosphoramidites.

Signaling Pathways and Logical Relationships in Protecting Group Choice

The choice of protecting groups is a critical decision in the overall strategy for RNA synthesis. This choice is dictated by the desired deprotection conditions and the presence of other sensitive functionalities in the oligonucleotide.

Protecting_Group_Strategy cluster_choice Protecting Group Selection cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection Strategy cluster_product Final Oligonucleotide G_protect Guanine Base Protection (e.g., dmf, ibu, Ac) coupling Coupling Efficiency G_protect->coupling influences base_deprotect Base Deprotection Conditions (e.g., NH₄OH, AMA) G_protect->base_deprotect dictates O2_protect 2'-Hydroxyl Protection (e.g., TBDMS, Me, MOE) O2_protect->coupling influences stability Stability to Acidic Detritylation O2_protect->stability determines O2_deprotect 2'-OH Deprotection (e.g., Fluoride source) O2_protect->O2_deprotect dictates final_product High Purity, Full-Length RNA coupling->final_product impacts stability->final_product impacts base_deprotect->final_product yields O2_deprotect->final_product yields

Caption: Decision logic for phosphoramidite protecting groups.

Conclusion

The NMR analysis of phosphoramidites is a critical quality control step in the production of high-fidelity RNA oligonucleotides for research, diagnostics, and therapeutic applications. While this compound remains a widely used reagent, a variety of alternatives with different protecting groups are available to suit specific synthesis and deprotection strategies. A thorough understanding and application of ¹H and ³¹P NMR spectroscopy, as outlined in this guide, enables researchers to confidently assess the quality of their phosphoramidite building blocks, leading to more successful and reproducible RNA synthesis.

References

A Researcher's Guide to Oligonucleotide Synthesis: Cost-Benefit Analysis of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of high-quality oligonucleotides is paramount. The choice of phosphoramidite building blocks is a critical determinant of yield, purity, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of a widely used RNA phosphoramidite, DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, and compares its performance with key alternatives.

Executive Summary

This compound is a robust and popular choice for RNA synthesis, offering a good balance of stability and reactivity. The tert-butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl is a well-established standard, while the dimethylformamidine (dmf) protecting group for guanosine offers the significant advantage of rapid deprotection. This can lead to time and cost savings, particularly in high-throughput applications.

However, for the synthesis of long RNA sequences, alternatives like phosphoramidites with the 2'-O-triisopropylsilyloxymethyl (TOM) protecting group may offer superior coupling efficiency and higher purity of the final product, albeit potentially at a higher initial cost. The choice between the dmf and the more traditional isobutyryl (ibu) protecting group for guanosine primarily hinges on the desired deprotection speed and the sensitivity of the oligonucleotide to prolonged basic conditions.

This guide will delve into the performance data, cost considerations, and detailed experimental protocols to aid researchers in making an informed decision based on their specific needs and budget.

Performance Comparison: TBDMS vs. TOM and dmf vs. ibu

The selection of protecting groups for the 2'-hydroxyl of the ribose sugar and the exocyclic amine of guanosine has a profound impact on the efficiency and outcome of oligonucleotide synthesis.

2'-O-Protecting Groups: TBDMS vs. TOM

The steric bulk of the 2'-O-protecting group can influence the coupling efficiency during solid-phase synthesis.

Protecting GroupAverage Coupling Efficiency (per step)Crude Purity (20mer)Key AdvantagesKey Disadvantages
TBDMS ~98%[1]~77.6%[1]Well-established chemistry, lower cost.Steric hindrance can reduce coupling efficiency, especially for longer oligos. Potential for 2'-3' migration of the silyl group.[2]
TOM >99%[1]~80.1%[1]Less steric hindrance leading to higher coupling efficiency.[2][3] No 2'-3' migration.[2] Ideal for long RNA synthesis.[3]Higher cost of phosphoramidites.

For a 100-mer oligonucleotide, the extrapolated crude purity would be approximately 27% for TBDMS and 33% for TOM, highlighting the impact of the higher coupling efficiency of the TOM group on the synthesis of longer RNA strands.[1]

Guanosine Exocyclic Amine Protecting Groups: dmf vs. ibu

The choice of the protecting group for the guanosine base primarily affects the deprotection step.

Protecting GroupDeprotection Time (Ammonia)Final Oligonucleotide YieldKey AdvantagesKey Disadvantages
dmf 2 hours at 55°C[1]Generally good, but can be lower in some sequences compared to ibu.[1]Rapid deprotection, reducing exposure to harsh basic conditions.[1] Ideal for high-throughput synthesis and for G-rich sequences.[4]Can be less stable under certain conditions.
ibu 8 hours at 55°C[1]Often results in higher final yields.[1]Robust and well-characterized.Slower deprotection times can be detrimental for sensitive oligonucleotides.

A study comparing the synthesis of a 2-aminopurine-containing decamer found that while both dmf and ibu protected phosphoramidites had similar coupling efficiencies (99% per step), the final yield of the purified oligonucleotide was higher with the ibu protecting group (276 OD) compared to the dmf group (111 OD).[1]

Cost Analysis

The cost of phosphoramidites is a significant factor in the overall expense of oligonucleotide synthesis. Prices can vary considerably between suppliers and are dependent on the scale of the synthesis. Below is an approximate cost comparison based on publicly available list prices.

PhosphoramiditeProtecting GroupsSupplier ExamplePrice (USD) per gram
DMT-rG(dmf)-CE2'-O-TBDMS, dmf-GuanosineHongeneVaries by quantity
DMT-rG(ibu)-CE2'-O-TBDMS, ibu-GuanosineSigma-Aldrich~$7,180 (for 100g of 2'-O-Me version)
DMT-rA(bz)-CE2'-O-TBDMS, bz-AdenosineSigma-Aldrich~$8,340 (for 100g)[5]
DMT-rC(ac)-CE2'-O-TBDMS, ac-CytidineHongeneVaries by quantity
DMT-rU-CE2'-O-TBDMS, UracilHongeneVaries by quantity
DMT-rG(dmf)-CE2'-O-TOM, dmf-Guanosine-Generally higher than TBDMS
DMT-dG(dmf)-CEDeoxy, dmf-GuanosineSigma-Aldrich~$14,380 (for 500g)[2]

For large-scale synthesis, the higher initial cost of TOM-protected phosphoramidites may be offset by higher yields and purity, leading to lower overall cost per unit of purified oligonucleotide. The faster deprotection offered by the dmf group can also lead to significant cost savings in terms of labor and instrument time, especially in high-throughput environments.

Experimental Protocols

Detailed methodologies for solid-phase RNA synthesis using both TBDMS and TOM-protected phosphoramidites are provided below.

Solid-Phase RNA Synthesis Workflow

RNA Synthesis Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Cleavage and Deprotection cluster_purification Purification and Analysis Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add next phosphoramidite) Detritylation->Coupling Repeat n-1 times Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Repeat n-1 times Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Repeat n-1 times Oxidation->Detritylation Repeat n-1 times Cleavage 5. Cleavage from Support & Base Deprotection Oxidation->Cleavage Silyl_Deprotection 6. 2'-O-Silyl Group Deprotection Purification 7. Purification (e.g., HPLC) Silyl_Deprotection->Purification Analysis 8. Analysis (e.g., Mass Spec)

Caption: General workflow for solid-phase RNA synthesis.

Detailed Synthesis Cycle: TBDMS vs. TOM
StepTBDMS-protected PhosphoramiditesTOM-protected Phosphoramidites
1. Detritylation 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)
2. Coupling 0.1 M phosphoramidite solution in anhydrous acetonitrile. Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or DCI. Coupling time: 6-10 minutes.[1]0.1 M phosphoramidite solution in anhydrous acetonitrile. Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or DCI. Coupling time: 2-4 minutes.
3. Capping Acetic anhydride/Lutidine/THF (Cap A) and N-Methylimidazole/THF (Cap B)Acetic anhydride/Lutidine/THF (Cap A) and N-Methylimidazole/THF (Cap B)
4. Oxidation 0.02 M Iodine in THF/Pyridine/Water0.02 M Iodine in THF/Pyridine/Water
Cleavage and Deprotection Protocols

TBDMS-Protected Oligonucleotides:

  • Cleavage and Base Deprotection:

    • Treat the solid support with a mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1, v/v) at 65°C for 10-15 minutes.

  • 2'-O-TBDMS Deprotection:

    • Evaporate the AMA solution.

    • Resuspend the pellet in a fluoride reagent such as Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or neat TEA·3HF and heat at 65°C for 2.5 hours.

TOM-Protected Oligonucleotides:

  • Cleavage and Base Deprotection:

    • Treat the solid support with a mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1, v/v) at 65°C for 10 minutes.

  • 2'-O-TOM Deprotection:

    • Evaporate the AMA solution.

    • Resuspend the pellet in 1M Tetrabutylammonium fluoride (TBAF) in THF and keep at room temperature for 12-16 hours.

Signaling Pathway and Logical Relationships

The choice of phosphoramidite building blocks directly influences the key performance indicators of oligonucleotide synthesis, which in turn determines the overall cost and suitability for a given application.

Cost_Benefit_Analysis cluster_phosphoramidite Phosphoramidite Choice cluster_performance Performance Metrics cluster_cost Cost Factors TBDMS 2'-O-TBDMS Coupling_Efficiency Coupling Efficiency TBDMS->Coupling_Efficiency Lower Reagent_Cost Reagent Cost TBDMS->Reagent_Cost Lower TOM 2'-O-TOM TOM->Coupling_Efficiency Higher TOM->Reagent_Cost Higher dmf G(dmf) Deprotection_Time Deprotection Time dmf->Deprotection_Time Faster ibu G(ibu) ibu->Deprotection_Time Slower Yield_Purity Final Yield & Purity Coupling_Efficiency->Yield_Purity Directly impacts Deprotection_Time->Yield_Purity Affects integrity Time_Labor Time & Labor Cost Deprotection_Time->Time_Labor Overall_Cost Overall Cost per Oligo Yield_Purity->Overall_Cost Higher yield lowers cost/unit Reagent_Cost->Overall_Cost Time_Labor->Overall_Cost

Caption: Factors influencing the cost-benefit analysis of phosphoramidite selection.

Conclusion

The choice of this compound represents a well-balanced option for routine RNA synthesis, particularly when rapid deprotection is a priority. However, for applications demanding the synthesis of long and highly pure RNA oligonucleotides, the higher upfront cost of TOM-protected phosphoramidites may be justified by the superior coupling efficiency and final product quality. The selection between dmf and ibu for guanosine protection should be guided by the trade-off between deprotection speed and final yield. By carefully considering the experimental data and cost factors presented in this guide, researchers can select the most appropriate phosphoramidite strategy to meet their scientific goals and budgetary constraints.

References

comparison of different 2'-O-protecting groups for RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a 2'-hydroxyl protecting group is a critical determinant in the successful chemical synthesis of RNA. This decision directly impacts coupling efficiency, synthesis time, and the purity and yield of the final RNA product. This guide provides an objective comparison of the most prevalent 2'-O-protecting groups—TBDMS, TOM, and ACE—supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Performance Comparison

The selection of a 2'-O-protecting group influences several key aspects of RNA synthesis. The following table summarizes the performance characteristics of TBDMS, TOM, and ACE to facilitate a rapid comparison.

ParameterTBDMS (tert-butyldimethylsilyl)TOM (triisopropylsilyloxymethyl)ACE (bis(2-acetoxyethoxy)methyl)
Coupling Time Longer (up to 6 min)[1]Shorter (e.g., 3 min with BTT activator)[2]Fast (< 60 seconds)[3][4]
Coupling Efficiency >98%[5]>99.4%[6]>99%[7]
Steric Hindrance High[8]Low[8]Low
Deprotection Conditions Fluoride source (e.g., TBAF, TEA·3HF)[1]Fluoride source (e.g., TEA·3HF)[2]Mildly acidic (pH 3.8)[7]
Key Advantages Well-established and widely used.[9]Reduced steric hindrance, high coupling efficiency, prevents 2' to 3' migration.[2][8]Rapid synthesis, mild deprotection, allows for purification with protecting groups on.[1][7]
Key Disadvantages Steric bulk leads to longer coupling times, potential for 2'-3' migration.[1][2][8]Requires a specific deprotection step with fluoride.Requires a different 5'-protecting group (silyl ether) and modified synthesizer protocols.[10]

In-Depth Analysis of 2'-O-Protecting Groups

TBDMS (tert-butyldimethylsilyl)

The tert-butyldimethylsilyl (TBDMS or TBS) group is the most traditional and widely used 2'-hydroxyl protecting group in RNA synthesis.[1][9] Its popularity stems from its commercial availability and the extensive body of literature describing its use. However, the steric bulk of the TBDMS group can impede the coupling reaction, necessitating longer coupling times (up to 6 minutes) to achieve high efficiency.[1] Deprotection of the TBDMS group is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[1] A notable drawback is the potential for 2' to 3' migration of the silyl group under basic conditions, which can lead to the formation of non-biological 2'-5' phosphodiester linkages.[8]

TOM (triisopropylsilyloxymethyl)

The triisopropylsilyloxymethyl (TOM) protecting group was developed to address the steric hindrance issues associated with TBDMS.[8] It features an oxymethyl spacer that distances the bulky triisopropylsilyl group from the reaction center, resulting in significantly lower steric hindrance.[1][8] This modification leads to higher coupling efficiencies (>99.4%) and shorter coupling times, making it particularly well-suited for the synthesis of long RNA oligonucleotides.[2][6][8] Like TBDMS, the TOM group is removed with a fluoride reagent.[2] An important advantage of the TOM group is its stability, which prevents the 2' to 3' migration observed with TBDMS.[8]

ACE (bis(2-acetoxyethoxy)methyl)

The 2'-O-bis(2-acetoxyethoxy)methyl (ACE) orthoester protecting group represents a different chemical approach. A key feature of the ACE chemistry is the use of a 5'-silyl protecting group instead of the traditional dimethoxytrityl (DMT) group.[1][3] This allows for the final deprotection of the 2'-ACE groups under mild acidic conditions (pH 3.8), which is orthogonal to the fluoride-based deprotection of the 5'-silyl group.[1][7] ACE chemistry boasts very high coupling yields (>99%) with short reaction times.[7] A significant advantage of this method is that the RNA can be purified with the hydrophilic 2'-ACE protecting groups still attached, which can improve solubility and reduce secondary structure during purification.[7] The protected RNA is also resistant to nuclease degradation.[11]

Visualizing the Synthesis and Deprotection Pathways

To better understand the workflows associated with each protecting group, the following diagrams illustrate the key chemical transformations.

G cluster_TBDMS TBDMS Deprotection TBDMS_Protected 2'-O-TBDMS Protected RNA Base_Deprotected Base and Phosphate Deprotected RNA TBDMS_Protected->Base_Deprotected Ammonia/Methylamine Fully_Deprotected_TBDMS Fully Deprotected RNA Base_Deprotected->Fully_Deprotected_TBDMS Fluoride (e.g., TEA·3HF)

TBDMS Deprotection Pathway

G cluster_TOM TOM Deprotection TOM_Protected 2'-O-TOM Protected RNA Base_Deprotected_TOM Base and Phosphate Deprotected RNA TOM_Protected->Base_Deprotected_TOM AMA or EMAM Fully_Deprotected_TOM Fully Deprotected RNA Base_Deprotected_TOM->Fully_Deprotected_TOM Fluoride (e.g., TEA·3HF)

TOM Deprotection Pathway

G cluster_ACE ACE Deprotection ACE_Protected 5'-Silyl, 2'-O-ACE Protected RNA Phosphate_Deprotected Phosphate Deprotected RNA ACE_Protected->Phosphate_Deprotected S2Na2 Base_Deprotected_ACE Base Deprotected RNA (2'-O-hydroxyethyl orthoester) Phosphate_Deprotected->Base_Deprotected_ACE Aqueous Methylamine Fully_Deprotected_ACE Fully Deprotected RNA Base_Deprotected_ACE->Fully_Deprotected_ACE Mild Acid (pH 3.8)

ACE Deprotection Pathway

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. The following are summarized protocols for solid-phase RNA synthesis and deprotection using TBDMS, TOM, and ACE protecting groups.

Solid-Phase RNA Synthesis: General Cycle

The synthesis of RNA oligonucleotides for all three chemistries generally follows a four-step cycle for each nucleotide addition on a solid support.

G Detritylation 1. Detritylation/Desilylation (Remove 5' protecting group) Coupling 2. Coupling (Add next phosphoramidite) Detritylation->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle

Solid-Phase RNA Synthesis Cycle

1. TBDMS-Protected RNA Synthesis and Deprotection Protocol

  • Synthesis:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with an acid (e.g., trichloroacetic acid).

    • Coupling: Activation of the 2'-TBDMS-protected phosphoramidite with an activator (e.g., 5-ethylthiotetrazole) and coupling to the free 5'-hydroxyl group of the support-bound oligonucleotide. A coupling time of up to 6 minutes is often employed.[1]

    • Capping: Acetylation of unreacted 5'-hydroxyl groups using a capping reagent (e.g., acetic anhydride).

    • Oxidation: Conversion of the phosphite triester to the more stable phosphate triester using an oxidizing agent (e.g., iodine solution).

  • Deprotection:

    • Cleavage and Base Deprotection: The solid support is treated with a mixture of concentrated aqueous ammonia and ethanol (3:1 v/v) or a mixture of aqueous ammonia and methylamine (AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[1][12]

    • 2'-O-TBDMS Deprotection: The TBDMS groups are removed by treating the oligonucleotide with a fluoride source, such as 1M TBAF in THF or triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone and triethylamine.[13] For example, incubation with TEA·3HF at 60-65°C for 1.5-2.5 hours.[13][14]

2. TOM-Protected RNA Synthesis and Deprotection Protocol

  • Synthesis:

    • The synthesis cycle is identical to the TBDMS protocol.

    • Coupling: Due to reduced steric hindrance, shorter coupling times can be used. For instance, a 3-minute coupling time with 5-benzylthio-1H-tetrazole (BTT) as the activator or a 6-minute coupling time with 5-ethylthio-1H-tetrazole (ETT).[2]

  • Deprotection:

    • Cleavage and Base Deprotection: Treatment with either ammonium hydroxide/methylamine (AMA) for 10 minutes at 65°C or ethanolic methylamine/aqueous methylamine (EMAM) for 6 hours at 35°C or overnight at room temperature.[2] AMA is generally preferred for shorter oligonucleotides, while EMAM is better for longer sequences.[2]

    • 2'-O-TOM Deprotection: After evaporation of the cleavage solution, the oligonucleotide is redissolved in anhydrous DMSO, and TEA·3HF is added. The mixture is heated to 65°C for 2.5 hours.[2]

3. ACE-Protected RNA Synthesis and Deprotection Protocol

  • Synthesis:

    • Desilylation: Removal of the 5'-silyl protecting group using a fluoride source (e.g., triethylamine trihydrofluoride).

    • Coupling: Activation of the 2'-ACE-protected phosphoramidite and coupling to the free 5'-hydroxyl group. Coupling times are very short, often less than 60 seconds.[3][4]

    • Capping and Oxidation: These steps are similar to the TBDMS and TOM protocols.

  • Deprotection:

    • Phosphate Deprotection: The methyl protecting groups on the phosphates are removed using 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF for 30 minutes.[3]

    • Cleavage and Base/Orthoester Modification: The support is treated with 40% aqueous methylamine for 10 minutes at 55°C. This cleaves the RNA from the support, deprotects the exocyclic amines, and removes the acetyl groups from the 2'-ACE orthoesters.[3][7]

    • 2'-O-ACE Deprotection: The modified orthoester is hydrolyzed under mild acidic conditions (e.g., pH 3.8 buffer) at 60°C for 30 minutes to yield the final, fully deprotected RNA.[7]

Conclusion

The choice of a 2'-O-protecting group for RNA synthesis is a multifaceted decision that depends on the specific requirements of the application, such as the desired length of the RNA, the required purity and yield, and the available laboratory instrumentation.

  • TBDMS remains a viable option for the synthesis of shorter RNA sequences where its longer coupling times are less of a concern.

  • TOM offers a significant improvement for the synthesis of longer RNAs due to its higher coupling efficiency and reduced risk of side reactions.

  • ACE provides a distinct advantage with its rapid synthesis cycle and mild deprotection conditions, making it an excellent choice for the high-throughput synthesis of high-purity RNA, including very long sequences.

By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to optimize their RNA synthesis strategy and achieve their desired outcomes.

References

A Researcher's Guide to Assessing Synthetic Oligonucleotide Purity: A Comparative Analysis of Mass Spectrometry and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical step in guaranteeing the validity of experimental results and the safety and efficacy of therapeutic candidates. While mass spectrometry (MS) has emerged as a powerful tool for this purpose, a comprehensive understanding of its performance in comparison to established chromatographic techniques is essential for selecting the optimal analytical strategy. This guide provides an objective comparison of mass spectrometry with ion-pair reverse-phase high-performance liquid chromatography (IP-RP-HPLC), capillary gel electrophoresis (CGE), and anion-exchange high-performance liquid chromatography (AEX-HPLC), supported by experimental data and detailed protocols.

The chemical synthesis of oligonucleotides, while highly automated, is a complex process involving numerous sequential chemical reactions.[1] This process can lead to the formation of various impurities, including failure sequences (n-1, n-2), truncated sequences, and other byproducts of side reactions.[2] The presence of these impurities can significantly impact the performance of oligonucleotides in research applications and their therapeutic effects.[3] Therefore, robust analytical methods are required for the accurate assessment of oligonucleotide purity.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for oligonucleotide purity assessment depends on several factors, including the length of the oligonucleotide, the types of impurities to be detected, and the required resolution and sensitivity. The following tables provide a quantitative comparison of the key performance characteristics of mass spectrometry and leading chromatographic methods.

Table 1: Quantitative Performance Comparison of Oligonucleotide Purity Analysis Methods
FeatureMass Spectrometry (LC-MS)Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)Capillary Gel Electrophoresis (CGE)Anion-Exchange HPLC (AEX-HPLC)
Resolution High mass resolution, can distinguish species with very close m/z ratios.[4]Excellent for oligonucleotides up to 50-80 bases.[5]Very high, capable of single-base resolution, especially for longer oligonucleotides.[5]Excellent for oligonucleotides up to 40 bases.[5]
Sensitivity High, with Limits of Quantitation (LLOQ) in the low ng/mL range.[6][7]LLOQ typically around 0.2–1.0 µg/ml with UV detection.[7]High, requires only nanoliter amounts of sample.[8]Good, but generally less sensitive than MS or CGE.
Analysis Time Typically 10-30 minutes per sample.[9]15-40 minutes per sample.[10][11]Fast, with results often available in less than 15 minutes.[12]15-30 minutes per sample.[13]
Impurity Identification Excellent, provides molecular weight information for precise identification of impurities.[10][14][15]Limited to separation based on hydrophobicity; co-eluting impurities can be difficult to identify.Based on size separation; does not provide structural information on impurities.[8]Based on charge separation; limited structural information.[16]
MS Compatibility Inherently compatible.Compatible when using volatile ion-pairing reagents like TEA and HFIP.[17][18]Not directly compatible.Not directly compatible due to high salt concentrations in the mobile phase.[19]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide methodologies for the key techniques discussed.

Mass Spectrometry (LC-MS) for Oligonucleotide Purity Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for both the separation and identification of oligonucleotides and their impurities.[14]

Objective: To separate a synthetic oligonucleotide from its impurities and confirm the molecular weight of the main product and identify impurities.

Materials:

  • LC-MS system (e.g., UPLC-Tof MS)[6]

  • Reversed-phase C18 column suitable for oligonucleotides

  • Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water, pH ~8.3[12]

  • Mobile Phase B: Methanol[12]

  • Sample: Synthetic oligonucleotide dissolved in water

Protocol:

  • Sample Preparation: Dissolve the oligonucleotide sample in water to a final concentration of 0.1-1.0 mg/mL.

  • LC Separation:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject 1-5 µL of the sample.

    • Run a gradient elution, for example, from 15% to 22.5% Mobile Phase B over 30 minutes at a flow rate of 23.6 µL/min.[12]

    • Set the column temperature to 50-60 °C.

  • MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Set the mass range to scan for the expected mass-to-charge (m/z) ratios of the oligonucleotide and its potential impurities.

    • Acquire data in full scan mode.

  • Data Analysis:

    • Process the raw data to obtain the total ion chromatogram (TIC) and extracted ion chromatograms (EICs).

    • Deconvolute the mass spectra to determine the molecular weights of the observed species.

    • Identify the main product and any impurities based on their molecular weights.

Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is a widely used method for the analysis and purification of synthetic oligonucleotides, separating them based on hydrophobicity.[1][20][21]

Objective: To assess the purity of a synthetic oligonucleotide by separating the full-length product from shorter failure sequences.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Sample: Synthetic oligonucleotide dissolved in water

Protocol:

  • Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of approximately 0.05-0.1 OD units for analysis.[10]

  • Chromatographic Conditions:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient of Mobile Phase B, for example, from 5% to 50% over 30 minutes, at a flow rate of 1.0 mL/min.

    • Set the column temperature to 50-60 °C.

  • Detection: Monitor the absorbance at 260 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the full-length oligonucleotide. The full-length product will typically elute last.[10]

Capillary Gel Electrophoresis (CGE)

CGE offers high-resolution separation of oligonucleotides based on their size, making it an excellent tool for purity assessment.[18][22][23]

Objective: To determine the purity of a synthetic oligonucleotide with single-base resolution.

Materials:

  • Capillary electrophoresis system

  • Fused silica capillary

  • Sieving matrix (e.g., polyacrylamide gel) containing 7M urea[8]

  • Running buffer (e.g., Tris-borate-EDTA)

  • Sample: Synthetic oligonucleotide dissolved in water

Protocol:

  • Capillary Preparation: Fill the capillary with the sieving matrix.

  • Sample Injection: Inject a small volume of the sample (nanoliter range) into the capillary using electrokinetic injection.[8]

  • Electrophoresis: Apply a high voltage across the capillary (e.g., 400 V/cm).[24] Maintain the capillary temperature at around 30 °C.[8]

  • Detection: Detect the separated oligonucleotides as they pass a detector window, typically using UV absorbance at 260 nm.

  • Data Analysis: Analyze the resulting electropherogram to determine the purity based on the relative peak areas. Shorter fragments will migrate faster than the full-length product.

Anion-Exchange HPLC (AEX-HPLC)

AEX-HPLC separates oligonucleotides based on the negative charge of their phosphate backbone.[5][15][16][19]

Objective: To analyze the purity of a synthetic oligonucleotide, particularly those with significant secondary structure.

Materials:

  • HPLC system with a UV detector

  • Anion-exchange column

  • Mobile Phase A: Low salt concentration buffer (e.g., 10 mM NaClO4)[10]

  • Mobile Phase B: High salt concentration buffer (e.g., 300 mM NaClO4)[10]

  • Sample: Synthetic oligonucleotide dissolved in water

Protocol:

  • Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A.

  • Chromatographic Conditions:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Apply a salt gradient by increasing the percentage of Mobile Phase B.

    • Maintain a high pH (e.g., pH 12 with NaOH) to denature secondary structures.[13]

  • Detection: Monitor the absorbance at 260 nm.

  • Data Analysis: The elution order is based on the number of phosphate groups, with the full-length product being the most retained and eluting last.[10] Calculate purity based on peak areas.

Visualizing the Workflow and Impurity Analysis

To better illustrate the processes involved in oligonucleotide purity assessment, the following diagrams have been generated using Graphviz.

Oligonucleotide_Purity_Assessment_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Crude Product Purification cluster_analysis Purity Assessment cluster_results Results Synthesis Solid-Phase Synthesis Deprotection Cleavage & Deprotection Synthesis->Deprotection Crude_Oligo Crude Oligonucleotide Deprotection->Crude_Oligo Purification Purification (e.g., HPLC, PAGE) Crude_Oligo->Purification Purified_Oligo Purified Oligonucleotide Purification->Purified_Oligo Analysis Analytical Technique Purified_Oligo->Analysis MS Mass Spectrometry IP_RP_HPLC IP-RP-HPLC CGE CGE AEX_HPLC AEX-HPLC Purity_Report Purity Report MS->Purity_Report Impurity_Profile Impurity Profile MS->Impurity_Profile IP_RP_HPLC->Purity_Report CGE->Purity_Report AEX_HPLC->Purity_Report

Caption: Workflow for synthetic oligonucleotide purity assessment.

Impurity_Analysis_Logic cluster_impurities Common Impurities cluster_techniques Analytical Techniques Failure_Sequences Failure Sequences (n-1, n-2) MS Mass Spectrometry Failure_Sequences->MS Mass IP_RP_HPLC IP-RP-HPLC Failure_Sequences->IP_RP_HPLC Hydrophobicity CGE CGE Failure_Sequences->CGE Size AEX_HPLC AEX-HPLC Failure_Sequences->AEX_HPLC Charge Truncated_Sequences Truncated/ Extended (n+1) Truncated_Sequences->MS Mass Truncated_Sequences->CGE Size Truncated_Sequences->AEX_HPLC Charge Side_Reactions Side Reaction Products Side_Reactions->MS Mass/ Structure Side_Reactions->IP_RP_HPLC Polarity Protecting_Groups Incomplete Deprotection Protecting_Groups->MS Mass Protecting_Groups->IP_RP_HPLC Hydrophobicity

Caption: Relationship between impurities and analytical techniques.

Conclusion

The assessment of synthetic oligonucleotide purity is a multifaceted task that requires a careful selection of analytical techniques. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled capabilities for the identification and characterization of impurities due to its ability to provide precise molecular weight information.[25] However, traditional chromatographic methods like IP-RP-HPLC and AEX-HPLC remain valuable for routine purity analysis and preparative purification, while CGE provides exceptional resolution for size-based separations.[5] By understanding the strengths and limitations of each technique, researchers and drug developers can establish a robust quality control strategy to ensure the integrity and performance of their synthetic oligonucleotides. The use of orthogonal methods, employing techniques with different separation principles, is often recommended for a comprehensive purity assessment.[26]

References

A Researcher's Guide to Phosphoramidite Vendor Performance: An Objective Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of phosphoramidite suppliers includes prominent names such as Glen Research, ChemGenes, Thermo Fisher Scientific, BOC Sciences, Integrated DNA Technologies (IDT), and Merck KGaA (Sigma-Aldrich).[1][2][3] The growing demand for high-purity phosphoramidites, especially for therapeutic applications, has intensified the focus on quality control and vendor selection.[2]

Key Performance Indicators for Phosphoramidite Evaluation

The performance of phosphoramidites can be assessed based on several critical parameters. Understanding these is the first step toward a rigorous vendor comparison.

  • Coupling Efficiency: This is the most critical factor, as it directly determines the yield of the full-length oligonucleotide.[1] Even a minor drop in coupling efficiency can lead to a substantial decrease in the final product yield, particularly for longer sequences.[1] For instance, a 50-mer oligonucleotide synthesized with a 99.5% average coupling efficiency will theoretically yield about 78% of the full-length product, whereas a 98.5% efficiency will only yield approximately 52%.[1] Some vendors, like IDT, claim to achieve coupling efficiencies greater than 99%.[4]

  • Purity and Impurity Profile: The presence of impurities can significantly reduce coupling efficiency and introduce unwanted modifications into the oligonucleotide chain.[1][5] It is crucial to assess not just the overall purity but also the nature and level of specific impurities. Critical impurities are those that can be incorporated into the oligonucleotide during synthesis and are difficult to separate from the desired product.[6] A study by the US Pharmacopeia (USP) highlighted the variability in impurity profiles of the same phosphoramidite from different vendors, underscoring the importance of stringent quality control.[1]

  • Stability: Phosphoramidites are sensitive to moisture and oxidation.[1] Their thermal stability is also a critical consideration for process safety, as some phosphoramidites can exhibit noticeable degradation at elevated temperatures.[7] Poor stability can lead to decreased performance and the generation of impurities.

  • Lot-to-Lot Consistency: For ongoing research and therapeutic development, consistent performance from one batch of phosphoramidites to the next is essential. This ensures the reproducibility of synthesis results.

Comparative Data and Vendor Claims

While independent comparative data is scarce, some vendors provide information on their quality control standards and performance. It is important to note that these claims have not been independently verified in head-to-head comparisons.

Vendor/SourceKey Performance Claim/Data
Integrated DNA Technologies (IDT) Reports coupling efficiencies of >99%, and for longer oligos, an enriched synthesis cycling with a proprietary solid support can achieve 99.6% coupling efficiency.[4] This high efficiency is claimed to result in a greater amount of full-length product compared to competitors.[4]
WuXi TIDES A whitepaper demonstrated that their 2'-OMe amidite product had no detectable critical impurities that transfer to the final oligonucleotide product (less than 0.02% detection limit), in contrast to products from two other leading external suppliers which each contained three critical impurities above the detection limit. Their product also showed the highest purity at 99.5%.[8]
US Pharmacopeia (USP) An evaluation of raw materials from various vendors showed variability in the quality and impurity profiles of the same phosphoramidite.[9] Their reference standards for five DNA phosphoramidites exhibited purity levels of ≥ 99.0%.[9]
Sigma-Aldrich (Merck KGaA) Their chemistry protocols are optimized to ensure >99.0% coupling efficiency for each nucleotide addition.[10] They also emphasize a rigorous supplier qualification program and incoming quality control of critical raw materials.[10]

Experimental Protocols for In-House Vendor Comparison

To objectively compare phosphoramidites from different suppliers, a standardized in-house evaluation is highly recommended.[1]

Objective: To determine and compare the average stepwise coupling efficiency of phosphoramidites from different vendors by synthesizing a defined oligonucleotide sequence and measuring the trityl cation release.[1][11]

Materials:

  • DNA synthesizer

  • Phosphoramidites from different vendors

  • Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

  • Anhydrous acetonitrile[1]

  • UV-Vis spectrophotometer[1]

  • Controlled pore glass (CPG) solid support

Methodology:

  • Synthesizer Preparation: Ensure the DNA synthesizer is clean and all reagents are fresh and properly installed.

  • Sequence Synthesis: Program the synthesizer to synthesize a moderately long oligonucleotide (e.g., a 20-mer or 50-mer) with a defined sequence.

  • Dedicated Synthesis: For each vendor's phosphoramidites, dedicate a separate synthesis run to avoid cross-contamination. Use the same batch of all other reagents for all runs to minimize variability.

  • Trityl Cation Collection: During each synthesis cycle, the dimethoxytrityl (DMT) group is cleaved from the 5' end of the growing oligonucleotide chain.[4] The resulting orange-colored DMT cation is released into the deblocking solution.[11] Collect the deblocking solution from each coupling step.

  • Spectrophotometric Measurement: Measure the absorbance of the collected trityl cation solution at its maximum absorbance wavelength (around 495 nm).

  • Calculation of Stepwise Efficiency: The absorbance is proportional to the amount of DMT cation released, which corresponds to the number of coupled molecules. The stepwise coupling efficiency can be calculated by comparing the absorbance at each step to the previous one.

  • Calculation of Average Coupling Efficiency: Calculate the average of all stepwise coupling efficiencies for the entire synthesis.

  • Data Comparison: Compare the average coupling efficiencies obtained for phosphoramidites from different vendors.

Objective: To assess the purity and identify potential impurities in phosphoramidite samples from different vendors.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column[9]

  • Acetonitrile (HPLC grade)[9]

  • 0.1M Triethylammonium acetate (TEAA) buffer, pH 7.0[9]

  • Phosphoramidite samples

Methodology:

  • Sample Preparation: Prepare solutions of each phosphoramidite sample in acetonitrile at a concentration of approximately 1.0 mg/mL.[9]

  • HPLC Method:

    • Mobile Phase A: 0.1M TEAA in water[9]

    • Mobile Phase B: Acetonitrile[9]

    • Gradient: A suitable gradient elution from low to high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min[9]

    • Detection: UV detection at a suitable wavelength (e.g., 260 nm).

  • Injection and Analysis: Inject a standard volume of each prepared sample into the HPLC system.

  • Data Analysis: Analyze the resulting chromatograms. The main peak corresponds to the phosphoramidite (often appearing as a doublet due to diastereomers).[12] Additional peaks represent impurities.

  • Purity Calculation: Calculate the purity of each sample by determining the area percentage of the main peak(s) relative to the total area of all peaks.

  • Comparison: Compare the purity levels and the impurity profiles of the phosphoramidites from different vendors.

Objective: To confirm the identity of the phosphoramidites and identify the chemical nature of any impurities.

Materials:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Phosphoramidite samples

Methodology:

  • Sample Preparation: Prepare dilute solutions of each phosphoramidite sample in an appropriate solvent (e.g., acetonitrile).[9]

  • LC-MS Analysis: Infuse the sample directly into the mass spectrometer or perform an LC separation prior to MS analysis. Acquire mass spectra in positive ion mode.

  • Data Analysis:

    • Identity Confirmation: Compare the observed molecular weight with the expected molecular weight of the phosphoramidite.

    • Impurity Identification: Analyze the mass-to-charge ratios of the impurity peaks to deduce their potential structures. This can reveal the presence of oxidation products, by-products from synthesis, or other contaminants.

  • Comparison: Compare the impurity profiles of samples from different vendors.

Visualizing the Process

To better understand the experimental workflows and the underlying chemical process, the following diagrams are provided.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of DMT group) Coupling 2. Coupling (Addition of Phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Chain elongation Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Forms stable phosphate triester

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Vendor_Evaluation_Workflow cluster_analysis Performance Analysis start Select Phosphoramidite Vendors exp_design Standardize Experimental Conditions (Synthesizer, Reagents, Sequence) start->exp_design synthesis Perform Parallel Oligonucleotide Syntheses exp_design->synthesis coupling_eff Coupling Efficiency (Trityl Cation Assay) synthesis->coupling_eff purity_analysis Purity & Impurity Profile (HPLC, LC-MS) synthesis->purity_analysis stability_test Stability Assessment (e.g., after storage) synthesis->stability_test data_comp Compare Quantitative Data coupling_eff->data_comp purity_analysis->data_comp stability_test->data_comp decision Select Optimal Vendor data_comp->decision

Caption: Workflow for in-house comparison of phosphoramidite vendors.

Conclusion

The selection of a phosphoramidite vendor is a critical decision in oligonucleotide synthesis. While vendor-supplied data offers a starting point, an independent, in-house evaluation is the most reliable approach to ensure the chosen products meet the specific needs of your research or therapeutic development program. By systematically evaluating key performance indicators such as coupling efficiency, purity, and stability using standardized protocols, researchers can build a robust and data-driven process for vendor qualification, leading to more consistent and reliable synthesis of high-quality oligonucleotides.

References

A Comparative Guide to RNA Oligonucleotide Deprotection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis and purification of RNA oligonucleotides are paramount. A critical step in this process is the deprotection of the RNA molecule after solid-phase synthesis. The choice of deprotection strategy significantly impacts the yield, purity, and integrity of the final product. This guide provides an objective comparison of common deprotection methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

Key 2'-Hydroxyl Protecting Groups: A Comparative Overview

The selection of the 2'-hydroxyl protecting group is a defining factor in the overall RNA synthesis and deprotection strategy. The most widely used protecting groups are tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and bis(2-acetoxyethoxy)methyl (ACE). Each possesses distinct characteristics that influence coupling efficiency during synthesis and the conditions required for their removal.

Protecting GroupKey AdvantagesCommon Deprotection ReagentsTypical Deprotection ConditionsReported PurityReported Yield
TBDMS Cost-effective and widely used.TBAF, TEA·3HFTBAF: Room temp, 8-24h; TEA·3HF: 65°C, 2.5hGoodModerate
TOM Lower steric hindrance leading to high coupling efficiency, especially for long oligos.[1][2] Fast deprotection.[1]AMA or EMAM for bases; TBAF or TEA·3HF for 2'-OHAMA: 65°C, 10 min; TEA·3HF: 65°C, 2.5hHigh (90-95%)[3][4]Good (50-80 OD for 1 µmol scale)[3][4]
ACE High coupling yields (>99%).[5] Rapid deprotection under mild acidic conditions.[5] Allows for purification of 2'-protected RNA.[6]Methylamine for bases and phosphate; Acetic acid/TEMED for 2'-OHMildly acidic (pH 3.8), 60°C, 30 min[5]Very HighHigh

Deprotection Workflows

The deprotection of RNA oligonucleotides is a multi-step process that typically involves:

  • Cleavage from the solid support and removal of phosphate protecting groups.

  • Removal of base protecting groups.

  • Removal of the 2'-hydroxyl protecting groups.

The specific workflow is dictated by the chosen 2'-hydroxyl protecting group.

DeprotectionWorkflows cluster_TBDMS_TOM TBDMS/TOM Deprotection Workflow cluster_ACE ACE Deprotection Workflow TBDMS_TOM_Start Synthesized RNA on Solid Support (TBDMS or TOM protected) TBDMS_TOM_Step1 Cleavage from Support & Base/Phosphate Deprotection (e.g., AMA or NH4OH/EtOH) TBDMS_TOM_Start->TBDMS_TOM_Step1 TBDMS_TOM_Step2 2'-OH Silyl Group Removal (TBAF or TEA·3HF) TBDMS_TOM_Step1->TBDMS_TOM_Step2 TBDMS_TOM_End Fully Deprotected RNA TBDMS_TOM_Step2->TBDMS_TOM_End ACE_Start Synthesized RNA on Solid Support (ACE protected) ACE_Step1 Phosphate Deprotection (S2Na2) ACE_Start->ACE_Step1 ACE_Step2 Cleavage from Support & Base/2'-ACE Acetyl Removal (Methylamine) ACE_Step1->ACE_Step2 ACE_Step3 2'-OH Orthoester Removal (AcOH/TEMED, pH 3.8) ACE_Step2->ACE_Step3 ACE_End Fully Deprotected RNA ACE_Step3->ACE_End

Figure 1. Comparison of TBDMS/TOM and ACE deprotection workflows.

Quantitative Comparison of Deprotection Reagents

The choice of reagents for each deprotection step is critical for maximizing yield and purity while minimizing side reactions.

Base Protecting Group Cleavage

The rate of removal of base protecting groups is highly dependent on the specific protecting group and the deprotection reagent used. Faster deprotection times can reduce the risk of RNA degradation.

Protecting GroupReagentTemperature (°C)Half-life (t½)
dG(iBu)2.0 M NH₃ in EtOH2011 h
dA(Bz)2.0 M NH₃ in EtOH2017 h
dC(Bz)2.0 M NH₃ in EtOH2020 h
dC(Ac)2.0 M NH₃ in EtOH20>48 h
dG(tBPAC)2.0 M NH₃ in EtOH207 min
dA(PAC)2.0 M NH₃ in EtOH2018 min
dG(iBu)40% MeNH₂ (aq)2010 min
dA(Bz)40% MeNH₂ (aq)2011 min
dC(Bz)40% MeNH₂ (aq)2011 min
dC(Ac)40% MeNH₂ (aq)201.3 h
dG(tBPAC)40% MeNH₂ (aq)20<30 s
dA(PAC)40% MeNH₂ (aq)20<30 s

Data adapted from Johnsson et al., Bioorg. Med. Chem. Lett. 24 (2014) 2146–2149.

2'-Hydroxyl Silyl Group Removal

For TBDMS and TOM protecting groups, fluoride reagents are used for their removal. While both are effective, their handling and impact on downstream processing differ.

ReagentKey CharacteristicsReported RNA Yield
TBAF Non-volatile, requires desalting which can be tedious and lead to sample loss.0.03 µg RNA per mg of CPG (for a specific m¹A-containing RNA)[7]
TEA·3HF Volatile, simpler workup.[7]2.4 µg RNA per mg of CPG (for a specific m¹A-containing RNA)[7]

Experimental Protocols

Detailed and optimized protocols are essential for successful and reproducible RNA deprotection.

Protocol 1: TBDMS/TOM-based Deprotection with AMA and TEA·3HF

This protocol is suitable for RNA synthesized using TBDMS or TOM-protected phosphoramidites with standard base protecting groups (e.g., Ac-C).

Materials:

  • Ammonium hydroxide/40% aqueous methylamine (1:1, v/v) (AMA)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Triethylamine (TEA)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNA Quenching Buffer (e.g., Glen-Pak™ RNA Quenching Buffer)

Procedure:

  • Cleavage and Base/Phosphate Deprotection:

    • Transfer the solid support-bound oligonucleotide to a sealable vial.

    • Add 1.5 mL of AMA solution.

    • Incubate at 65°C for 10-20 minutes.[3][8]

    • Cool the vial and carefully transfer the supernatant to a new sterile tube.

    • Evaporate the solution to dryness.

  • 2'-OH Silyl Group Removal (DMT-on):

    • Fully dissolve the dried RNA oligonucleotide in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for about 5 minutes.[9]

    • Add 60 µL of TEA to the solution and mix gently.[9]

    • Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[9]

    • Cool the solution and add 1.75 mL of RNA Quenching Buffer.[3] The sample is now ready for purification (e.g., DMT-on cartridge purification).

TBDMS_TOM_Protocol Start RNA on Solid Support (TBDMS/TOM protected) Step1 Add AMA (1.5 mL) Start->Step1 Step2 Incubate at 65°C for 10-20 min Step1->Step2 Step3 Transfer Supernatant Step2->Step3 Step4 Evaporate to Dryness Step3->Step4 Step5 Dissolve in DMSO (115 µL) Step4->Step5 Step6 Add TEA (60 µL) Step5->Step6 Step7 Add TEA·3HF (75 µL) Step6->Step7 Step8 Incubate at 65°C for 2.5 h Step7->Step8 Step9 Quench with Buffer (1.75 mL) Step8->Step9 End Purify (DMT-on) Step9->End

Figure 2. Protocol for TBDMS/TOM deprotection.
Protocol 2: ACE-based Deprotection

This protocol is specific for RNA synthesized using the 2'-ACE chemistry.

Materials:

  • Disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S₂Na₂) solution

  • Methylamine solution

  • Acetic acid/TEMED buffer (pH 3.8)

Procedure:

  • Phosphate Deprotection:

    • Treat the solid support-bound oligonucleotide with S₂Na₂ solution to remove the phosphate protecting groups.[10]

  • Cleavage, Base, and 2'-ACE Acetyl Group Removal:

    • Treat the support with a methylamine solution to cleave the oligonucleotide from the support, remove the base protecting groups, and the acetyl groups from the 2'-ACE orthoester.[10]

  • 2'-OH Orthoester Removal:

    • After purification of the 2'-protected oligonucleotide, remove the 2'-bis(2-hydroxyethoxy)methyl orthoester by treatment with an acetic acid/TEMED buffer at pH 3.8 and 60°C for 30 minutes.[5][10]

ACE_Protocol Start RNA on Solid Support (ACE protected) Step1 Phosphate Deprotection (S₂Na₂) Start->Step1 Step2 Cleavage & Base/Acetyl Removal (Methylamine) Step1->Step2 Step3 Purify 2'-Protected RNA Step2->Step3 Step4 2'-Orthoester Removal (AcOH/TEMED, pH 3.8, 60°C, 30 min) Step3->Step4 End Fully Deprotected RNA Step4->End

Figure 3. Protocol for ACE deprotection.

Conclusion

The choice of an RNA deprotection method is a critical decision that influences the quality and quantity of the final product. The TBDMS-based method is a cost-effective and established technique. The TOM-based strategy offers improved coupling efficiency and faster deprotection, making it suitable for longer RNA sequences. The ACE chemistry provides very high coupling yields and a unique, mild final deprotection step, which can be advantageous for sensitive RNA molecules.

By carefully considering the specific requirements of the RNA sequence, the desired scale of synthesis, and the available purification technologies, researchers can select the most appropriate deprotection strategy to achieve high-yield, high-purity RNA oligonucleotides for their downstream applications.

References

Benchmarking Coupling Times for Various Phosphoramidites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of the coupling step in solid-phase oligonucleotide synthesis is a critical determinant of the final product's yield and purity. This guide provides a comparative analysis of coupling times for a range of phosphoramidites, supported by experimental data from various sources. Understanding these differences is crucial for optimizing synthesis protocols, especially when working with modified or sterically hindered monomers.

Factors Influencing Phosphoramidite Coupling Times

Several key factors can significantly impact the time required for a phosphoramidite to couple to the growing oligonucleotide chain:

  • Steric Hindrance: The size and chemical nature of the protecting groups on the nucleobase and the sugar moiety, particularly the 2'-substituent in RNA and modified phosphoramidites, are primary determinants of coupling speed. Bulkier groups can physically impede the approach of the phosphoramidite to the free 5'-hydroxyl group on the solid support. For instance, RNA phosphoramidites with bulky 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups require longer coupling times than standard DNA phosphoramidites.[1][2] Similarly, Locked Nucleic Acid (LNA) phosphoramidites, which have a rigid bicyclic structure, are more sterically hindered and necessitate extended coupling times.[3][4]

  • Type of Activator: The choice of activator plays a crucial role in the rate of the coupling reaction. Activators with higher acidity or nucleophilicity can accelerate the reaction. For example, 4,5-Dicyanoimidazole (DCI) is a more nucleophilic activator than the traditional 1H-Tetrazole and can significantly reduce coupling times.[5] Activators like 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are also known to be more effective than tetrazole, especially for sterically demanding RNA phosphoramidites.[6]

  • Concentration of Reagents: Higher concentrations of both the phosphoramidite and the activator can drive the reaction forward more quickly, leading to shorter required coupling times.[7]

  • Solvent and Temperature: The reaction is typically carried out in anhydrous acetonitrile. The presence of any moisture can significantly reduce coupling efficiency.[5] While temperature is not typically varied during standard automated synthesis, it does affect reaction kinetics.

  • Solid Support: The type and porosity of the solid support can also influence reaction kinetics, although this is a less commonly adjusted parameter for optimizing coupling time.

Comparative Coupling Times of Various Phosphoramidites

The following tables summarize typical coupling times for different classes of phosphoramidites based on data from various sources. It is important to note that the optimal coupling time can vary depending on the specific synthesizer, reagents, and protocol used. The provided data should be considered as a guideline for initial optimization.

Table 1: Standard Deoxyribonucleoside (DNA) Phosphoramidites

PhosphoramiditeTypical Coupling Time (seconds)ActivatorSynthesizerSource(s)
dA, dC, dG, dT~30 - 601H-TetrazoleVarious[8]
dA, dC, dG, dT200Not SpecifiedABI 3400[9]

Table 2: Modified Deoxyribonucleoside Phosphoramidites

PhosphoramiditeTypical Coupling Time (minutes)ActivatorSynthesizerSource(s)
Modified 2'-Deoxynucleosides5Not SpecifiedNot Specified[7]
Non-nucleosidic Modifiers15Not SpecifiedNot Specified[7]
Palmitate Serinol6Not SpecifiedNot Specified[10]
DEACM-dGStandard DNA timeETT or BTTNot Specified[11]
CleanAmp™ Phosphoramidites10Not SpecifiedNot Specified[12]
Phosphonoacetate (PACE)15 - 33.3DCI or 1H-TetrazoleABI[13]

Table 3: Ribonucleoside (RNA) and 2'-Modified Phosphoramidites

PhosphoramiditeTypical Coupling Time (minutes)ActivatorSynthesizerSource(s)
2'-O-TBDMS RNA3 - 6ETT or BTTNot Specified[14]
2'-O-TBDMS RNA>101H-TetrazoleNot Specified[1]
2'-O-TBDMS RNA1.5 (x2)Not SpecifiedMM12[15]
2'-O-Methyl RNA15DCINot Specified[16]
2'-O-Methyl-N6-Me-A61H-TetrazoleNot Specified[2]

Table 4: Sterically Hindered and Other Modified Phosphoramidites

PhosphoramiditeTypical Coupling Time (minutes)ActivatorSynthesizerSource(s)
Locked Nucleic Acid (LNA)3 - 4.2Not SpecifiedABI, Expedite[3]
scpBNA™8 - 12Not SpecifiedNot Specified[10]
C5-Functionalized LNA15DCI or BTPNot Specified[17]
2'-Branched RNA (first coupling)30ETT or DCINot Specified[18]

Experimental Protocols

A standardized protocol is essential for the accurate benchmarking of phosphoramidite coupling times. The following outlines a general methodology for solid-phase oligonucleotide synthesis with a focus on the coupling step.

Materials:
  • DNA/RNA Synthesizer (e.g., ABI 394, MerMade)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Phosphoramidites (Standard and test articles) dissolved in anhydrous acetonitrile (e.g., 0.1 M)

  • Activator solution (e.g., 0.25 M ETT or 0.45 M 1H-Tetrazole in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping reagents (Cap A: Acetic anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Anhydrous acetonitrile for washing

  • Cleavage and deprotection reagents (e.g., concentrated ammonium hydroxide or AMA)

  • HPLC system for analysis

Methodology: Standard Synthesis Cycle
  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. The column is then washed with anhydrous acetonitrile. The amount of released DMT cation can be measured spectrophotometrically to determine the efficiency of the previous coupling step.

  • Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The mixture is allowed to react for the specified coupling time. This is the step where the coupling time is varied for benchmarking purposes. After the reaction, the column is washed with anhydrous acetonitrile.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles. The column is then washed.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile, completing one synthesis cycle.

The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Determination of Coupling Efficiency

The stepwise coupling efficiency is typically determined by quantifying the amount of DMT cation released during the deblocking step of each cycle using a UV-Vis spectrophotometer integrated into the synthesizer. The absorbance is directly proportional to the number of coupled molecules in the preceding cycle.

Visualizations

Experimental Workflow for Benchmarking Coupling Times

G cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_analysis Analysis prep_reagents Prepare Phosphoramidite and Activator Solutions load_synthesizer Load Reagents and Solid Support onto Synthesizer prep_reagents->load_synthesizer deblock Deblocking (DMT Removal) load_synthesizer->deblock couple Coupling (Vary Time) deblock->couple cap Capping couple->cap calc_eff Calculate Coupling Efficiency (Trityl Monitoring) couple->calc_eff oxidize Oxidation cap->oxidize oxidize->deblock Next Cycle cleave_deprotect Cleavage and Deprotection oxidize->cleave_deprotect Final Cycle hplc HPLC Analysis of Crude Product cleave_deprotect->hplc

Caption: Workflow for benchmarking phosphoramidite coupling times.

Factors Influencing Phosphoramidite Coupling Time

G cluster_factors Influencing Factors coupling_time Coupling Time steric_hindrance Steric Hindrance (e.g., 2'-Protecting Group) steric_hindrance->coupling_time activator Activator Type (e.g., DCI, ETT) activator->coupling_time concentration Reagent Concentration concentration->coupling_time solvent Solvent Quality (Anhydrous) solvent->coupling_time

Caption: Key factors that influence phosphoramidite coupling time.

References

Safety Operating Guide

Proper Disposal of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite are paramount for a secure and compliant laboratory environment. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this phosphoramidite, ensuring the well-being of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

This compound is a chemical substance that requires careful handling. It is categorized as harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All operations involving this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at -20°C, protected from heat and oxidizing agents.

Disposal Plan: A Step-by-Step Deactivation Protocol

The primary and recommended method for the safe disposal of this compound waste is through a controlled deactivation process involving hydrolysis. This procedure converts the reactive phosphoramidite into a less reactive H-phosphonate species, which can then be disposed of as hazardous waste in accordance with local, state, and federal regulations.

This protocol is intended for the deactivation of small quantities of expired or unused solid waste or residues in empty containers.

Experimental Protocol for Deactivation

Materials:

  • This compound waste (solid or residue in container)

  • Anhydrous acetonitrile (ACN)

  • 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately sealed and labeled hazardous waste container

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: All procedures must be performed within a certified chemical fume hood while wearing appropriate PPE.

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.

  • Quenching/Hydrolysis:

    • Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution.

    • A general guideline is to use a 10-fold excess volume of the bicarbonate solution to ensure complete hydrolysis.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Quantitative Data for Disposal Procedure

ParameterValue/RecommendationPurpose
Deactivating Agent 5% (w/v) Aqueous Sodium BicarbonateA weak base to facilitate hydrolysis and neutralize any acidic byproducts.
Solvent Anhydrous AcetonitrileTo dissolve the solid phosphoramidite waste for effective reaction.
Volume Ratio ~1:10 (Phosphoramidite Solution : Bicarbonate Solution)To ensure a sufficient excess of the hydrolyzing agent.
Reaction Time Minimum 24 hoursTo ensure complete deactivation of the phosphoramidite.
Storage Temperature -20°CFor unreacted phosphoramidite to maintain stability.[2]

Disposal Workflow

DisposalWorkflow start Start: Unused/Expired This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood dissolve Dissolve Waste in Anhydrous Acetonitrile fume_hood->dissolve quench Slowly Add Phosphoramidite Solution to Bicarbonate Solution with Stirring dissolve->quench prepare_bicarb Prepare 5% Aqueous Sodium Bicarbonate Solution prepare_bicarb->quench react Stir Mixture for Minimum 24 Hours quench->react Deactivation Step collect Transfer Hydrolyzed Mixture to Labeled Hazardous Waste Container react->collect dispose Dispose of Container via Institutional EHS or Licensed Contractor collect->dispose Final Step end End: Safe Disposal dispose->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance for the safe handling and disposal of this compound. It is not a substitute for a comprehensive understanding of the hazards of this material. Always consult the Safety Data Sheet (SDS) for the specific product you are using and adhere to all institutional and governmental regulations regarding chemical safety and waste disposal.

References

Personal protective equipment for handling DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a key reagent in oligonucleotide synthesis.[1] Adherence to these protocols is essential to mitigate risks and ensure the safety of laboratory personnel and the protection of the environment.[1]

Immediate Safety and Handling Precautions: this compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[2][3]

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][4]
Face ShieldRecommended when there is a splash hazard.[2]
Skin Protection Chemical-Impermeable GlovesHandle with nitrile gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[2][4]
Laboratory CoatA laboratory coat must be worn.[2][4]
Respiratory Protection NIOSH-approved RespiratorUse a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or dust is generated.[2][5]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent and ensure the safety of laboratory personnel.[3]

Handling Precautions:

  • Always handle this chemical in a well-ventilated area, preferably within a fume hood.[1]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Wash hands thoroughly after handling the compound.[2][3]

Storage Conditions:

  • Keep the container tightly sealed to prevent moisture and air exposure.[2] Phosphoramidites are sensitive to moisture and can be hydrolyzed.[1]

  • Store in a dry, well-ventilated area.[2][3]

  • The recommended storage temperature is -20°C.[2][3]

  • Protect from heat and store away from oxidizing agents.[2][3]

Disposal Plan: Deactivation and Waste Management

The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1]

Experimental Protocol for Deactivation: This protocol is intended for the deactivation of small quantities of expired or unused solid waste or residues in empty containers.[1]

Materials:

  • This compound waste

  • Anhydrous Acetonitrile (ACN)

  • 5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriate sealed and labeled hazardous waste container

Procedure:

  • Preparation: Perform all operations within a certified chemical fume hood while wearing all necessary PPE.[1]

  • Dissolution: For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[1]

  • Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. The weak basic condition helps to neutralize any acidic byproducts.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]

Spill and Leak Procedures: In the event of a spill, avoid dust formation and breathing in any mist, gas, or vapors.[3] Absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal.[1] Decontaminate the affected surface with alcohol.[1] Prevent the chemical from entering drains or waterways.[1]

Chemical Properties

PropertyValue
CAS Number 149559-87-5[6]
Molecular Formula C₄₉H₆₇N₈O₈PSi[6]
Molecular Weight 955.16 g/mol [6]
Appearance Solid[6]
Purity ≥95.0%[6]
Solubility Soluble in Acetonitrile[7]

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation and Handling cluster_disposal Disposal and Deactivation cluster_spill Spill Response start Start: Obtain Chemical ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Handle with Care (Avoid Dust/Aerosols) fume_hood->handling storage Store at -20°C (Tightly Sealed) handling->storage dissolve Dissolve Waste in Anhydrous Acetonitrile handling->dissolve spill Spill Occurs handling->spill hydrolyze Slowly Add to 5% NaHCO3 (aq) and Stir for 24h dissolve->hydrolyze collect Collect Hydrolyzed Waste in a Labeled Container hydrolyze->collect dispose Dispose via EHS or Licensed Contractor collect->dispose contain Contain Spill with Inert Absorbent spill->contain collect_spill Collect in a Sealed Container contain->collect_spill decontaminate Decontaminate Surface with Alcohol collect_spill->decontaminate dispose_spill Dispose of as Hazardous Waste decontaminate->dispose_spill

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。